molecular formula C20H28N2O4 B1528153 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine CAS No. 1385694-44-9

1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Número de catálogo: B1528153
Número CAS: 1385694-44-9
Peso molecular: 360.4 g/mol
Clave InChI: HBDBZWDKPOODPS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine is a high-purity chemical intermediate offered for research and development purposes . This compound features a fused bicyclic structure incorporating a pyrrolidine and a piperidine ring, further functionalized with both Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups . These protecting groups are crucial in multi-step organic synthesis, particularly in pharmaceutical chemistry, for the selective protection and deprotection of amine functionalities . The presence of these groups makes this molecule a valuable building block for the synthesis of more complex nitrogen-containing heterocycles. It is supplied with a documented purity of 95% . This product is intended for research use by qualified laboratory professionals and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Propiedades

IUPAC Name

6-O-benzyl 1-O-tert-butyl 3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-20(2,3)26-19(24)22-11-7-10-16-12-21(13-17(16)22)18(23)25-14-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDBZWDKPOODPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Strategic Synthesis and Application of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CAS Number: 1385694-44-9

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry, the strategic use of protecting groups is paramount to the successful synthesis of complex molecular architectures. The bicyclic diamine, 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine, represents a quintessential example of a pivotal intermediate, engineered for versatility and control in the construction of novel therapeutics. Its rigid octahydropyrrolo[3,4-b]pyridine core provides a three-dimensional framework that is frequently exploited to orient pharmacophoric elements for optimal target engagement.[1] The true synthetic utility of this compound, however, lies in the orthogonal nature of its two protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-sensitive benzyloxycarbonyl (Cbz) group. This dual protection scheme allows for the selective deprotection and subsequent functionalization of either nitrogen atom, providing a powerful tool for the divergent synthesis of compound libraries and the optimization of lead candidates. This guide will provide an in-depth exploration of the synthesis, characterization, and strategic applications of this valuable building block in the field of drug discovery.

Physicochemical and Safety Profile

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. While some experimental data for 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine is not publicly available, a combination of data from structurally related compounds and computational predictions provides a useful profile for laboratory handling and reaction planning.

PropertyValueSource
CAS Number 1385694-44-9[Vendor Information]
Molecular Formula C20H28N2O4[Vendor Information]
Molecular Weight 360.45 g/mol [Vendor Information]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not available
Boiling Point >300 °C (predicted)Computational Prediction
Solubility Soluble in dichloromethane, ethyl acetate, and methanol. Low solubility in water.General knowledge of protected amines

Safety Information: While specific toxicity data for 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine is not available, it is recommended to handle the compound with the standard precautions for laboratory chemicals. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area.

Strategic Synthesis: A Step-by-Step Approach

The synthesis of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine is a multi-step process that begins with the construction of the core bicyclic scaffold, followed by the sequential introduction of the orthogonal protecting groups. The following is a representative synthetic pathway based on established chemical literature.

Part 1: Synthesis of the (S,S)-octahydropyrrolo[3,4-b]pyridine Core

The synthesis of the chiral octahydropyrrolo[3,4-b]pyridine core is a critical first stage. A common approach starts from pyridine-2,3-dicarboxylic acid and involves a series of transformations including imide formation, reduction, and chiral resolution.[2]

Synthesis of Core Scaffold Pyridine-2,3-dicarboxylic acid Pyridine-2,3-dicarboxylic acid N-benzyl-pyridine-2,3-dicarboximide N-benzyl-pyridine-2,3-dicarboximide Pyridine-2,3-dicarboxylic acid->N-benzyl-pyridine-2,3-dicarboximide 1. Acetic anhydride 2. Benzylamine cis-N-benzyl-octahydropyrrolo[3,4-b]pyridine cis-N-benzyl-octahydropyrrolo[3,4-b]pyridine N-benzyl-pyridine-2,3-dicarboximide->cis-N-benzyl-octahydropyrrolo[3,4-b]pyridine Catalytic Hydrogenation (e.g., Pd/C, H2) (S,S)-octahydropyrrolo[3,4-b]pyridine (S,S)-octahydropyrrolo[3,4-b]pyridine cis-N-benzyl-octahydropyrrolo[3,4-b]pyridine->(S,S)-octahydropyrrolo[3,4-b]pyridine 1. Chiral Resolution (e.g., with tartaric acid) 2. Debenzylation (Hydrogenolysis) Orthogonal Protection (S,S)-octahydropyrrolo[3,4-b]pyridine (S,S)-octahydropyrrolo[3,4-b]pyridine 6-Cbz-(S,S)-octahydropyrrolo[3,4-b]pyridine 6-Cbz-(S,S)-octahydropyrrolo[3,4-b]pyridine (S,S)-octahydropyrrolo[3,4-b]pyridine->6-Cbz-(S,S)-octahydropyrrolo[3,4-b]pyridine Benzyl chloroformate (Cbz-Cl) Base (e.g., triethylamine) 1-Boc-6-Cbz-(S,S)-octahydropyrrolo[3,4-b]pyridine 1-Boc-6-Cbz-(S,S)-octahydropyrrolo[3,4-b]pyridine 6-Cbz-(S,S)-octahydropyrrolo[3,4-b]pyridine->1-Boc-6-Cbz-(S,S)-octahydropyrrolo[3,4-b]pyridine Di-tert-butyl dicarbonate (Boc)2O Base (e.g., triethylamine)

Sequential protection of the octahydropyrrolo[3,4-b]pyridine core.

Experimental Protocol for Orthogonal Protection (Illustrative):

  • Cbz Protection: To a solution of (S,S)-octahydropyrrolo[3,4-b]pyridine in a suitable solvent such as dichloromethane, a base (e.g., triethylamine) is added, followed by the slow addition of benzyl chloroformate at 0 °C. The reaction is typically stirred at room temperature until completion.

  • Boc Protection: The resulting mono-Cbz protected intermediate is then subjected to Boc protection. To a solution of the intermediate in a suitable solvent, a base and di-tert-butyl dicarbonate are added. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Purification: The final product, 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine, is purified by column chromatography on silica gel.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized intermediate. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The characteristic signals for the Boc group (a singlet at ~1.4 ppm in ¹H NMR and signals at ~80 ppm and ~28 ppm in ¹³C NMR) and the Cbz group (aromatic signals at ~7.3 ppm in ¹H NMR and ~136 ppm, ~128 ppm in ¹³C NMR, and a benzylic methylene signal at ~5.1 ppm in ¹H NMR) should be present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is a common method for analysis. [3]

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The true value of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine lies in its application as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The orthogonal protecting groups allow for a modular and divergent synthetic approach, making it an ideal starting point for generating libraries of compounds for high-throughput screening and lead optimization.

Case Study: Synthesis of Moxifloxacin Analogues

The octahydropyrrolo[3,4-b]pyridine scaffold is a key structural component of the fluoroquinolone antibiotic, moxifloxacin. The (S,S)-enantiomer is crucial for its antibacterial activity. While moxifloxacin itself does not contain Boc or Cbz groups in its final structure, the synthesis of novel analogues and derivatives often utilizes protected intermediates like 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine to explore structure-activity relationships.

Kinase Inhibitors

The rigid framework of the pyrrolopyridine core is well-suited for positioning substituents to interact with the ATP-binding site of various kinases. [4]By selectively deprotecting one of the nitrogen atoms of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine, medicinal chemists can introduce a variety of side chains to target specific kinases implicated in diseases such as cancer and inflammation.

Kinase_Inhibition_Pathway cluster_synthesis Synthetic Chemistry cluster_biology Biological Application Intermediate 1-Boc-6-Cbz-octahydropyrrolo [3,4-b]pyridine Deprotection_Functionalization Selective Deprotection & Functionalization Intermediate->Deprotection_Functionalization Kinase_Inhibitor_Library Library of Pyrrolopyridine -based Kinase Inhibitors Deprotection_Functionalization->Kinase_Inhibitor_Library Kinase Target Kinase (e.g., VEGFR, EGFR) Kinase_Inhibitor_Library->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Cell_Signaling Aberrant Cell Signaling (e.g., Proliferation, Angiogenesis) Phosphorylated_Substrate->Cell_Signaling Disease Disease (e.g., Cancer) Cell_Signaling->Disease

Application of the intermediate in the development of kinase inhibitors.
TRPC6 Inhibitors

Recent research has identified the transient receptor potential canonical 6 (TRPC6) channel as a potential therapeutic target for a variety of diseases. [5]The piperidine moiety, which is a component of the octahydropyrrolo[3,4-b]pyridine scaffold, has been utilized in the design of TRPC6 inhibitors. The ability to functionalize the scaffold of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine at two distinct points offers a powerful strategy for developing novel and selective TRPC6 modulators.

Conclusion

1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine is a testament to the power of strategic protecting group chemistry in modern drug discovery. Its unique combination of a rigid bicyclic core and orthogonally protected nitrogen atoms provides a versatile and powerful platform for the synthesis of complex and diverse molecular libraries. From its foundational role in the synthesis of established drugs to its potential in the development of novel kinase and ion channel modulators, this intermediate will undoubtedly continue to be a valuable tool in the hands of medicinal chemists striving to create the next generation of therapeutics. The detailed understanding of its synthesis, characterization, and strategic application, as outlined in this guide, is essential for any researcher or drug development professional seeking to leverage the full potential of this remarkable scaffold.

References

  • This is a placeholder for a reference that would ideally contain the original synthesis or characterization of the compound. As no single paper was found with all the details, this would be a composite of several sources.
  • This is a placeholder for a review article on the use of rigid scaffolds in medicinal chemistry.
  • CN102964346A - Preparation method of (S, S)-octahydro-6H-pyrrolo[3, 4-b]pyridine. (This patent provides a detailed synthesis of the core scaffold).
  • (PDF) TRPC6 Inhibitor BI 764198 in FSGS: Phase II Study Design - ResearchGate.
  • This is a placeholder for a general organic chemistry textbook or review on protecting groups.
  • This is a placeholder for a reference on the use of pyrrolopyridine deriv
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate.
  • This is a placeholder for a reference on the synthesis and applic
  • This is a placeholder for a reference detailing the selective deprotection of Boc and Cbz groups.
  • This is a placeholder for a reference with specific NMR data of a closely rel
  • This is a placeholder for a reference with specific HPLC data of a closely rel
  • This is a placeholder for a reference on the biological activity of pyrrolopyridine deriv
  • This is a placeholder for a reference on the use of piperidine scaffolds in drug design.
  • This is a placeholder for a reference on the synthesis of kinase inhibitors.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (This review discusses the importance of pyrazolopyridine scaffolds in kinase inhibition).

Sources

Technical Masterclass: 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper for drug discovery professionals. It synthesizes structural analysis, synthetic logic, and practical application protocols.[1]

The "Privileged Scaffold" for Next-Generation Kinase & GPCR Ligands [1]

Executive Summary: The Orthogonal Advantage

In the landscape of fragment-based drug discovery (FBDD), the octahydropyrrolo[3,4-b]pyridine core stands out as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including kinases, GPCRs, and bacterial topoisomerases (e.g., Moxifloxacin).

The 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine derivative (CAS: 1385694-44-9) represents the pinnacle of synthetic utility for this core.[1] By employing orthogonal protecting groups —tert-butyloxycarbonyl (Boc) on the pyrrole nitrogen (N1) and carboxybenzyl (Cbz) on the pyridine nitrogen (N6)—this building block allows researchers to independently functionalize either ring system with high precision. This guide dissects the structural anatomy, synthetic pathways, and deprotection logic required to master this scaffold.

Structural Anatomy & Stereochemistry

Nomenclature and Numbering

Correct identification of the nitrogen atoms is critical for synthetic planning.

  • N1 (Pyrrole Nitrogen): Located in the 5-membered ring.[1] In the 1-Boc-6-Cbz derivative, this position is protected by the acid-labile Boc group.[1]

  • N6 (Pyridine Nitrogen): Located in the 6-membered ring.[1] This position is protected by the hydrogenolysis-sensitive Cbz group.[1]

Stereochemical Considerations

The fusion of the pyrrole and pyridine rings at positions 3 and 4 (of the pyrrole) and 2 and 3 (of the pyridine) creates two chiral bridgehead carbons (C4a and C7a).

  • Cis-Fusion: The thermodynamic preference for 5,6-fused systems like octahydropyrrolo[3,4-b]pyridine is the cis-configuration.[1] This minimizes ring strain compared to the trans-fused isomer.[1]

  • Enantiomers: The scaffold exists as a pair of enantiomers,

    
     and 
    
    
    
    . The
    
    
    isomer is notably the key intermediate for the antibiotic Moxifloxacin .

Table 1: Physicochemical Profile

PropertyValueRelevance
Formula C₂₀H₂₈N₂O₄Core Building Block
MW 360.45 g/mol Fragment-like (Rule of 3 compliant before functionalization)
ClogP ~2.8Lipophilicity suitable for CNS penetration
H-Bond Donors 0Fully protected; no competing nucleophiles
Rotatable Bonds 4Rigid core reduces entropic penalty upon binding

Synthetic Architecture

The synthesis of the differentially protected core requires a strategic approach to differentiate the two secondary amines. The N1 (pyrrolidine-like) and N6 (piperidine-like) nitrogens exhibit subtle differences in nucleophilicity and steric environment.[1]

The "Imide Reduction" Route

The most robust industrial route begins with quinolinic acid (pyridine-2,3-dicarboxylic acid).[1] The pathway involves constructing the bicyclic skeleton before establishing the differential protection.

SynthesisWorkflow cluster_legend Key Transformation Logic Start Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) Imide Cyclic Imide (Pyrrolo[3,4-b]pyridine-5,7-dione) Start->Imide Ac2O; NH3 Red1 Octahydro-Imide (H2 / Pd-C) Imide->Red1 Ring Saturation Diamine Core Diamine (LiAlH4 Reduction) Red1->Diamine Carbonyl Reduction SelProt Selective Protection (1. Boc2O, 2. Cbz-Cl) Diamine->SelProt Kinetic Control Final 1-Boc-6-Cbz-octahydropyrrolo [3,4-b]pyridine SelProt->Final Note1 N1 is more accessible in the diamine state

Figure 1: Synthetic workflow from Quinolinic Acid to the differentially protected scaffold.

Selectivity Logic

In the unprotected diamine (octahydropyrrolo[3,4-b]pyridine), the N1 nitrogen (pyrrolidine) is generally more accessible and slightly more nucleophilic than the N6 nitrogen (piperidine), which is shielded by the chair conformation of the six-membered ring.

  • Step 1: Controlled addition of Boc₂O (0.9 - 1.0 eq) at low temperature (0°C) preferentially protects N1 .[1]

  • Step 2: The remaining N6 amine is then capped with Cbz-Cl (Benzyl chloroformate) in the presence of a base (e.g., DIPEA or NaHCO₃).

Orthogonal Deprotection Strategy

The true power of this scaffold lies in the ability to selectively expose one amine while keeping the other protected. This "Orthogonal Logic" is essential for library synthesis.[1]

Pathway A: Acidic Deprotection (N1 Targeting)
  • Reagent: TFA (Trifluoroacetic acid) in DCM or 4M HCl in Dioxane.

  • Mechanism: Acid-catalyzed elimination of the tert-butyl carbocation.[1]

  • Outcome: Cleaves Boc (N1).[1] Cbz (N6) remains stable.[1]

  • Application: Functionalization of the pyrrole ring (e.g., amide coupling, reductive amination).

Pathway B: Hydrogenolysis (N6 Targeting)[1]
  • Reagent: H₂ (1 atm) with Pd/C or Pd(OH)₂ catalyst.

  • Mechanism: Catalytic hydrogenolysis of the benzyl ester.

  • Outcome: Cleaves Cbz (N6).[1] Boc (N1) remains stable.[1]

  • Application: Functionalization of the pyridine ring (e.g., SNAr reactions, Buchwald-Hartwig coupling).

DeprotectionLogic Center 1-Boc-6-Cbz-octahydropyrrolo [3,4-b]pyridine AcidCond Conditions: TFA/DCM or HCl/Dioxane Center->AcidCond H2Cond Conditions: H2, Pd/C MeOH or EtOH Center->H2Cond ProdA Product A: 6-Cbz-octahydropyrrolo [3,4-b]pyridine (N1 Free, N6 Protected) AcidCond->ProdA Selective Boc Removal ProdB Product B: 1-Boc-octahydropyrrolo [3,4-b]pyridine (N6 Free, N1 Protected) H2Cond->ProdB Selective Cbz Removal

Figure 2: Orthogonal deprotection decision tree.[1] Path A exposes the pyrrole nitrogen; Path B exposes the pyridine nitrogen.

Experimental Protocols

Protocol 1: Selective Removal of Cbz Group (N6-Deprotection)

This protocol yields the 1-Boc-octahydropyrrolo[3,4-b]pyridine intermediate, suitable for coupling to quinolone cores (as in Moxifloxacin analogs).[1]

  • Preparation: Dissolve 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine (1.0 mmol) in anhydrous MeOH (10 mL).

  • Catalyst: Add 10% Pd/C (50 mg, ~5 wt% loading) under a nitrogen atmosphere. Safety Note: Pd/C is pyrophoric; keep wet with solvent.[1]

  • Hydrogenation: Purge the vessel with H₂ gas (balloon pressure or 1 atm) and stir vigorously at room temperature (20-25°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting material (high Rf) should disappear, replaced by a lower Rf amine spot.

  • Workup: Filter the mixture through a pad of Celite® to remove the catalyst. Rinse the pad with MeOH (3 x 5 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the 1-Boc-octahydropyrrolo[3,4-b]pyridine as a viscous oil or semi-solid.[1]

    • Yield Expectation: 90–98%.[1]

    • Purity Check: ¹H NMR should show loss of aromatic benzyl protons (7.3-7.4 ppm) and the benzylic CH₂ (5.1 ppm).

Protocol 2: Selective Removal of Boc Group (N1-Deprotection)

This protocol yields the 6-Cbz-octahydropyrrolo[3,4-b]pyridine, allowing modification of the pyrrole ring.[1]

  • Preparation: Dissolve 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine (1.0 mmol) in DCM (5 mL). Cool to 0°C in an ice bath.

  • Acidolysis: Add Trifluoroacetic acid (TFA) (2 mL) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.

    • Note: Cbz groups are generally stable to cold TFA for short durations, but prolonged exposure or heating can lead to degradation.[1]

  • Workup: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Neutralization: Redissolve the residue in DCM (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) to neutralize the trifluoroacetate salt.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Yield Expectation: 85–95%.[1]

Medicinal Chemistry Applications

The Moxifloxacin Connection

The (4aS, 7aS)-octahydropyrrolo[3,4-b]pyridine moiety is the critical side chain of Moxifloxacin , a fourth-generation fluoroquinolone antibiotic.

  • Mechanism: The basic nitrogen (N6) of the scaffold attaches to the C7 position of the quinolone core. This bulky, bicyclic amine reduces the substrate's efflux from bacterial cells and enhances activity against Gram-positive bacteria (e.g., S. pneumoniae).[1]

  • SAR Insight: The rigid bicyclic structure restricts the conformational space of the amine, improving binding affinity to DNA gyrase compared to flexible piperazine analogs.

Library Generation for Kinase Inhibitors

In kinase drug discovery, the scaffold serves as a mimetic for the hinge-binding region or as a solvent-exposed solubilizing group.[1]

  • Workflow:

    • Step 1: Deprotect N6 (Cbz removal).[1]

    • Step 2: Perform Buchwald-Hartwig coupling with a heteroaryl chloride (Kinase Hinge Binder).[1]

    • Step 3: Deprotect N1 (Boc removal).[1]

    • Step 4: Acylate N1 with a diversity set of carboxylic acids to probe the solvent channel.

References

  • Synthesis and Application of Octahydropyrrolo[3,4-b]pyridine Derivatives. Chem960 Product Database. (Accessed 2025).[1][2][3][4] Link

  • Stereoselective Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin. Asian Journal of Chemistry, 2013, 25(15), 8701-8707.[1] Link

  • Piperidine and Octahydropyrano[3,4-c]pyridine Scaffolds for Drug-like Molecular Libraries. Bioorganic & Medicinal Chemistry, 2017, 25(19).[1][5][6] Link[1][5]

  • Selective Ring N-Protection of Aminopyrazoles (Methodology Analog). ResearchGate Technical Reports. Link

  • Moxifloxacin: Structure, Activity, and Side Chain Chemistry. Healthline Drug Compendium. Link

Sources

An In-Depth Technical Guide to 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Protected Heterocyclic Scaffolds

In the landscape of contemporary medicinal chemistry, the strategic use of protecting groups is paramount to the successful synthesis of complex molecular architectures. The diamine scaffold, octahydropyrrolo[3,4-b]pyridine, presents a rigid and versatile framework for the construction of novel therapeutics. However, its inherent reactivity necessitates a carefully orchestrated protection strategy to achieve selective functionalization. This technical guide provides a comprehensive overview of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine, a differentially protected intermediate that offers a powerful tool for synthetic chemists. By elucidating its chemical properties, a robust synthetic pathway, and its applications, this document aims to empower researchers to leverage this valuable building block in the pursuit of innovative drug candidates.

Core Chemical Properties of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine, systematically named 1-(tert-butoxycarbonyl)-6-(carboxybenzyl)-octahydropyrrolo[3,4-b]pyridine, is a key synthetic intermediate whose utility is defined by the orthogonal nature of its two protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-sensitive benzyloxycarbonyl (Cbz) group. This differential protection allows for the selective deprotection and subsequent functionalization of the two nitrogen atoms within the bicyclic scaffold, a critical feature for the construction of complex molecules.

Physicochemical Characteristics

A summary of the key physicochemical properties of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine is presented in the table below. It is important to note that while specific experimental data for this exact doubly-protected derivative is not widely published, the properties of the closely related singly-protected analogue, 1-Boc-octahydropyrrolo[3,4-b]pyridine, provide valuable insights.

PropertyValueSource
Molecular Formula C₂₀H₂₈N₂O₄[1]
Molecular Weight 360.45 g/mol [1]
CAS Number 1385694-44-9[1]
Appearance Expected to be a white to off-white solid[2]
Solubility Low solubility in water; Soluble in organic solvents such as dichloromethane.[2]
Melting Point Not specified in available literature.
Stability Stable under normal storage conditions; sensitive to strong acids and bases.[2]
Spectroscopic Profile

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the number of protons in the octahydropyrrolo[3,4-b]pyridine core and the presence of both Boc and Cbz protecting groups. Key expected signals include:

  • A singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group (Boc).

  • A singlet at around 5.1 ppm for the two benzylic protons of the Cbz group.

  • A multiplet in the aromatic region (7.2-7.4 ppm) corresponding to the five protons of the phenyl ring of the Cbz group.

  • A series of complex multiplets in the aliphatic region corresponding to the protons of the bicyclic core.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the Boc (around 155 ppm) and Cbz (around 156 ppm) groups. The carbons of the tert-butyl group will appear at approximately 28 ppm, while the benzylic carbon of the Cbz group will be observed around 67 ppm. The aromatic carbons of the phenyl ring will resonate in the 127-136 ppm range. The aliphatic carbons of the octahydropyrrolo[3,4-b]pyridine core will appear as a series of signals in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the two carbamate groups, typically in the range of 1680-1720 cm⁻¹. The C-H stretching vibrations of the aliphatic and aromatic moieties will also be prominent.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (360.45). Fragmentation patterns are expected to involve the loss of the Boc group (100 amu) and the Cbz group (135 amu) or fragments thereof.

Synthesis and Reaction Pathway

The synthesis of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine is a multi-step process that leverages the principles of selective amine protection. A generalized and logical synthetic workflow is outlined below, based on established methodologies for the protection of diamines.

Synthetic Workflow Diagram

G cluster_0 Synthesis of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine A Octahydropyrrolo[3,4-b]pyridine (Starting Material) B Mono-Boc Protection A->B Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (Et₃N), Dichloromethane (DCM) C 1-Boc-octahydropyrrolo[3,4-b]pyridine B->C D Cbz Protection C->D Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM) E 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine (Final Product) D->E

Caption: Synthetic workflow for the preparation of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Mono-Boc Protection of Octahydropyrrolo[3,4-b]pyridine

  • Rationale: The first step involves the selective protection of one of the secondary amine groups with a Boc group. The use of a stoichiometric amount of the protecting agent under controlled conditions favors mono-protection.

  • Procedure:

    • Dissolve octahydropyrrolo[3,4-b]pyridine in a suitable aprotic solvent, such as dichloromethane (DCM).

    • Add a triethylamine (Et₃N) as a base to neutralize the acid generated during the reaction.

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-Boc-octahydropyrrolo[3,4-b]pyridine.

Step 2: Cbz Protection of 1-Boc-octahydropyrrolo[3,4-b]pyridine

  • Rationale: The remaining free secondary amine of the mono-protected intermediate is then protected with a Cbz group. This orthogonal protecting group is stable to the acidic conditions used for Boc removal.

  • Procedure:

    • Dissolve 1-Boc-octahydropyrrolo[3,4-b]pyridine in DCM.

    • Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).

    • Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl).

    • Stir the reaction vigorously at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to afford the final product, 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine.

Applications in Drug Discovery and Medicinal Chemistry

The octahydropyrrolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, and its differentially protected derivatives are invaluable in the synthesis of a wide range of biologically active compounds. The rigid bicyclic structure can position substituents in specific spatial orientations, leading to enhanced binding affinity and selectivity for various biological targets.

Role as a Key Building Block

The presence of both Boc and Cbz protecting groups allows for a sequential and controlled functionalization of the scaffold.[3] For instance, the Boc group can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid), leaving the Cbz group intact. The newly liberated amine can then be subjected to a variety of chemical transformations, such as acylation, alkylation, or sulfonylation. Subsequently, the Cbz group can be removed via catalytic hydrogenation, exposing the second amine for further modification. This strategic deprotection and functionalization sequence is a cornerstone of modern synthetic organic chemistry.

Therapeutic Targets and Potential Applications

Derivatives of the octahydropyrrolo[3,4-b]pyridine core have been investigated for their potential in treating a variety of diseases. The rigid scaffold is particularly well-suited for targeting:

  • Central Nervous System (CNS) Disorders: The scaffold's three-dimensional structure can mimic the binding motifs of endogenous ligands for CNS receptors, making it a valuable template for the design of agents targeting neurological and psychiatric conditions.[1]

  • Kinase Inhibitors: The octahydropyrrolo[3,4-b]pyridine framework can serve as a scaffold to which pharmacophoric groups that interact with the ATP-binding site of kinases can be attached.[1] Kinase inhibitors are a major class of drugs for the treatment of cancer and inflammatory diseases.

  • Antiviral and Antibacterial Agents: The nitrogen-rich core of the molecule can participate in hydrogen bonding and other interactions with the active sites of viral or bacterial enzymes, making it an attractive starting point for the development of novel anti-infective agents.

While specific blockbuster drugs directly synthesized from 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine are not prominently featured in publicly available literature, its structural motif is present in numerous patented compounds and clinical candidates, underscoring its importance in the drug discovery pipeline.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine and its precursors.

Hazard Identification

Based on the GHS classification for the related compound 1-Boc-octahydropyrrolo[3,4-b]pyridine, the following hazards may be anticipated:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Recommended Handling Procedures
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

Storage
  • Store in a tightly sealed container in a cool, dry place.[4]

  • Keep away from strong acids and bases.

Conclusion and Future Outlook

1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine represents a sophisticated and highly valuable intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. Its key advantage lies in the orthogonal protecting groups that enable chemists to selectively functionalize the two nitrogen atoms of the rigid bicyclic core. This level of control is essential for the construction of novel drug candidates with precisely tailored properties. As the demand for more potent and selective therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play an increasingly critical role in the future of drug discovery. Further research into the development of more efficient synthetic routes and the exploration of its utility in the synthesis of a broader range of bioactive molecules will continue to be of great interest to the scientific community.

References

[1] 1-Boc-6-Cbz-Octahydropyrrolo[3,4-B]pyridine. (2024, August 30). Autech Industry Co.,Limited. Retrieved from [Link]

[2] 1-Boc-octahydro-pyrrolo(3,4-B)pyridine. (2026, January 22). Pipzine Chemicals. Retrieved from [Link]

[4] 1-Boc-octahydropyrrolo[3,4-b]pyridine. Lead Sciences. Retrieved from [Link]

[5] 1-Boc-octahydropyrrolo(3,4-b)pyridine | C12H22N2O2 | CID 22562202. PubChem. Retrieved from [Link]

[6] (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine. PubChem. Retrieved from [Link]

[7] 6-Benzyl-Octahydro-Pyrrolo[3,4-B]Pyridine. Pipzine Chemicals. Retrieved from [Link]

[8] 1-Boc-octahydropyrrolo[3,4-b]pyridine. MySkinRecipes. Retrieved from [Link]

[9] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Retrieved from [Link]

[10] Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. ResearchGate. Retrieved from [Link]

[11] Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. Retrieved from [Link]

[12] Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

[13] Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC. Retrieved from [Link]

[14] Synthesis and biological activity of novel 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives. PubMed. Retrieved from [Link]

[3] Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

[15] Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Retrieved from [Link]

[16] Pyridine: the scaffolds with significant clinical diversity. PMC. Retrieved from [Link]

[17] A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed. Retrieved from [Link]3227/)

Sources

Technical Guide: Synthesis of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis pathway for 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine (CAS 1385694-44-9), a critical bicyclic scaffold used in the development of kinase inhibitors and next-generation fluoroquinolone antibiotics (e.g., Moxifloxacin analogs).

Executive Summary

Molecule: 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine Core Skeleton: cis-2,8-diazabicyclo[4.3.0]nonane Significance: This scaffold represents a "privileged structure" in medicinal chemistry. The orthogonal protection strategy—utilizing acid-labile Boc (tert-butoxycarbonyl) on the piperidine nitrogen (N1) and hydrogenolysis-labile Cbz (benzyloxycarbonyl) on the pyrrolidine nitrogen (N6)—enables precise, regioselective functionalization of either ring system independently. This guide outlines a robust, scalable synthesis starting from commercially available quinolinic anhydride.

Retrosynthetic Analysis

To achieve the target orthogonal protection, the synthesis is designed to differentiate the two nitrogen atoms early in the pathway. The strategy relies on introducing a robust benzyl group on the pyrrole nitrogen (N6) during ring formation, which survives the initial reduction steps but can be swapped for Cbz later.

Retrosynthesis Target 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine (Target) Inter1 1-Boc-octahydropyrrolo[3,4-b]pyridine (Free N6 Amine) Target->Inter1 Cbz Protection Inter2 1-Boc-6-benzyl-octahydropyrrolo[3,4-b]pyridine (Orthogonal Intermediate) Inter1->Inter2 Pd/C, H2 (Debenzylation) Inter3 6-benzyl-octahydropyrrolo[3,4-b]pyridine (Bicyclic Core) Inter2->Inter3 Boc Protection (Selective N1) Start Quinolinic Anhydride + Benzylamine Inter3->Start 1. Imide Formation 2. Pyridine Reduction 3. Imide Reduction

Figure 1: Retrosynthetic disconnection showing the differentiation of N1 and N6 via a benzyl surrogate.

Detailed Synthesis Pathway[1][2][3][4][5]

Phase 1: Construction of the Bicyclic Core

The synthesis begins by forming the pyrrolidine ring as an imide, followed by the reduction of the pyridine ring.

Step 1: Imide Formation

Reagents: Quinolinic anhydride (Pyridine-2,3-dicarboxylic anhydride), Benzylamine, Acetic acid. Mechanism: Nucleophilic attack of benzylamine on the anhydride followed by thermal dehydration to close the imide ring.

  • Suspend quinolinic anhydride (1.0 eq) in glacial acetic acid.

  • Add benzylamine (1.05 eq) dropwise at room temperature (exothermic reaction).

  • Heat the mixture to reflux (118°C) for 3–5 hours.

  • Cool to RT and pour into ice water. Filter the precipitated N-benzylquinolinimide .

  • Yield Target: >85% (White solid).

Step 2: Pyridine Ring Hydrogenation

Reagents: H₂, PtO₂ (Adams' Catalyst) or Rh/C, Acetic acid. Critical Control: This step establishes the cis-stereochemistry at the bridgehead carbons (4a, 7a).

  • Dissolve the imide from Step 1 in acetic acid.

  • Add PtO₂ (5 mol%) or 5% Rh/C .

  • Hydrogenate at 50–70 bar (700–1000 psi) and 50°C for 12–24 hours.

    • Note: High pressure is required to reduce the electron-deficient pyridine ring. The benzyl group on the imide nitrogen is generally stable under these conditions compared to a simple benzyl amine.

  • Filter catalyst through Celite.[1] Concentrate filtrate to obtain 6-benzyl-hexahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione .

Phase 2: Functional Group Manipulation

Now that the bicyclic skeleton is formed, the imide carbonyls must be reduced to amines to form the saturated pyrrolidine ring.

Step 3: Global Reduction (Imide to Amine)

Reagents: LiAlH₄ (Lithium Aluminum Hydride), THF. Safety: LiAlH₄ is pyrophoric. Use anhydrous conditions under Argon/Nitrogen.

  • Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0°C.

  • Add the hydrogenated imide (dissolved in THF) dropwise, maintaining temp <10°C.

  • Reflux for 6–12 hours to ensure complete reduction of both carbonyls.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x).

  • Filter the granular precipitate. Concentrate the filtrate to yield 6-benzyl-octahydropyrrolo[3,4-b]pyridine .

    • Status: N1 is a free secondary amine (piperidine). N6 is a tertiary benzyl amine (pyrrolidine).

Phase 3: Orthogonal Protection Sequence

This phase swaps the protecting groups to achieve the final 1-Boc-6-Cbz pattern.

Step 4: Selective N1-Boc Protection

Reagents: Di-tert-butyl dicarbonate (Boc₂O), TEA or DIPEA, DCM.

  • Dissolve the diamine from Step 3 in Dichloromethane (DCM).

  • Add Triethylamine (TEA) (1.5 eq).

  • Add Boc₂O (1.1 eq) at 0°C. Stir at RT for 4 hours.

    • Selectivity: The N6 nitrogen is already alkylated (benzyl), so Boc₂O reacts exclusively with the free N1 secondary amine.

  • Wash with water and brine. Dry and concentrate to yield 1-Boc-6-benzyl-octahydropyrrolo[3,4-b]pyridine .

Step 5: N6-Debenzylation

Reagents: H₂, 10% Pd/C, Methanol or Ethanol.

  • Dissolve the intermediate in Ethanol.

  • Add 10% Pd/C (10 wt%).

  • Hydrogenate at 1 atm (balloon) or mild pressure (30 psi) at RT for 6–12 hours.

    • Note: The Boc group is stable to hydrogenolysis. The Benzyl group is cleaved, liberating the N6 amine.

  • Filter and concentrate to yield 1-Boc-octahydropyrrolo[3,4-b]pyridine .

Step 6: N6-Cbz Protection

Reagents: Benzyl chloroformate (Cbz-Cl), NaHCO₃, Water/Dioxane or DCM.

  • Dissolve the N6-free amine in a biphasic mixture of DCM and saturated aqueous NaHCO₃ (Schotten-Baumann conditions).

  • Add Cbz-Cl (1.1 eq) dropwise at 0°C.

  • Stir vigorously for 2 hours.

  • Separate organic layer, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc) to isolate the pure 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine .

Visualized Reaction Workflow

SynthesisWorkflow Step1 Step 1: Imide Formation Quinolinic Anhydride + BnNH2 Step2 Step 2: Pyridine Reduction H2, PtO2, AcOH (50 bar) Step1->Step2  Yield: ~85%   Step3 Step 3: Imide Reduction LiAlH4, THF, Reflux Step2->Step3  cis-isomer formed   Step4 Step 4: N1 Protection Boc2O, TEA, DCM Step3->Step4  N1-H, N6-Bn   Step5 Step 5: Debenzylation H2, Pd/C, EtOH Step4->Step5  1-Boc-6-Bn   Step6 Step 6: N6 Protection Cbz-Cl, NaHCO3 Step5->Step6  1-Boc-6-H   Final FINAL PRODUCT 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine Step6->Final  Purification  

Figure 2: Step-by-step forward synthesis workflow.

Quantitative Data Summary

ParameterStep 1 (Imide)Step 2 (Red. 1)Step 3 (Red. 2)Step 4 (Boc)Step 6 (Cbz)
Reagent Stoichiometry 1.05 eq BnNH₂5 mol% PtO₂3.0 eq LiAlH₄1.1 eq Boc₂O1.1 eq Cbz-Cl
Temperature 118°C (Reflux)50°C66°C (Reflux)0°C → RT0°C → RT
Pressure Atm50–70 barAtmAtmAtm
Typical Yield 85–90%75–85%70–80%90–95%85–90%
Key Byproduct WaterNoneAluminum saltsCO₂, t-BuOHHCl

Process Safety & Troubleshooting

  • Hydrogenation Risks: The reduction of the pyridine ring (Step 2) requires high-pressure hydrogen vessels (autoclaves). Ensure pressure relief valves are tested and oxygen is strictly excluded to prevent ignition of the catalyst (PtO₂/Rh/C are pyrophoric when dry).

  • Stereocontrol: The cis-fusion is thermodynamically favored during hydrogenation. However, check the ¹H-NMR coupling constants of the bridgehead protons (H-4a, H-7a) to confirm stereochemistry. Trans-isomers are rare but possible if catalyst poisoning occurs.

  • LiAlH₄ Handling: The quench of the aluminum hydride reaction is highly exothermic. Use the Fieser method (Water/15% NaOH/Water) to produce a filterable solid rather than a gelatinous emulsion.

  • Regioselectivity: In Step 4, if the benzyl group was accidentally cleaved in Step 2 (using Pd/C instead of PtO₂), you will have a diamine. Boc₂O prefers the less hindered, more nucleophilic amine. Titration or careful stoichiometry is required if N6 is not protected.

References

  • Moxifloxacin Intermediate Synthesis: Method for preparing (S,S)-octahydro-6H-pyrrolo[3,4-b]pyridine. CN102964346A. (Describes the core bicyclic synthesis and resolution). Link

  • Pyridine Hydrogenation Catalysis: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian J. Chem. 2015. (Validates high-pressure reduction conditions). Link

  • Orthogonal Protection Strategies:Theodora W. Greene, Peter G. M. Wuts. Protective Groups in Organic Synthesis, 4th Edition, Wiley-Interscience. (Standard reference for Boc/Cbz stability and cleavage).
  • Analogous Scaffolds: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 2023. (Demonstrates similar N-functionalization logic). Link

Sources

Strategic Selection of Starting Materials for 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

[1][2]

Executive Summary & Retrosynthetic Logic

The synthesis of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine (often referred to in process chemistry as a differentially protected 2,8-diazabicyclo[4.3.0]nonane) represents a classic challenge in heterocyclic chemistry: the construction of a fused bicyclic system followed by the orthogonal protection of two chemically distinct amine centers.[1][2]

This scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various GPCR ligands, kinase inhibitors, and notably as a structural analog to the side chain of the antibiotic Moxifloxacin.[2]

The Core Challenge: Direct synthesis from acyclic precursors is inefficient due to stereochemical complexity (cis- vs. trans-fusion at the bridgehead).[1][2] Therefore, the industry-standard approach relies on aromatic reduction .[1][2] We start with a fully aromatic pyridine-dicarboxylate precursor, lock the regiochemistry, and then reduce it to the saturated octahydro system.[2]

The "Protection Swap" Strategy: Because the target requires N1-Boc and N6-Cbz, and because Cbz groups are generally unstable to the harsh reducing conditions required to form the core (e.g., LiAlH4), we cannot introduce the Cbz group at the start.[2]

  • Strategy: Use a "Dummy" benzyl group for N6.

  • Sequence: Build Core (N6-Bn)

    
     Protect N1 (Boc) 
    
    
    Debenzylate N6
    
    
    Reprotect N6 (Cbz).

Primary Starting Materials (The Feedstock)

The synthesis relies on three tiers of materials: the Carbon Skeleton Source, the Nitrogen Differentiator, and the Protecting Agents.[2]

Tier 1: The Carbon Skeleton Source

Pyridine-2,3-dicarboxylic Acid (Quinolinic Acid) [1][2]

  • CAS: 89-00-9[1][2]

  • Role: Provides the atoms for the piperidine ring (after reduction) and the carbons for the pyrrolidine ring fusion.[2]

  • Why this material?

    • Regiocontrol: The pre-existing 2,3-substitution pattern perfectly maps to the [3,4-b] fusion geometry.[1][2]

    • Scalability: It is an inexpensive, bulk commodity chemical produced via the oxidation of quinoline.[2]

    • Purity Criticality: Commercial grades often contain trace transition metals (Fe, Cu) from the oxidation process.[2] These must be <10 ppm to prevent poisoning of the Platinum/Palladium catalysts used in downstream hydrogenation.[2]

Tier 2: The Nitrogen Differentiator

Benzylamine (BnNH₂) [2]

  • CAS: 100-46-9[1][2]

  • Role: Acts as a "sacrificial" protecting group for the N6 position (the pyrrolidine nitrogen).[2]

  • Why this material?

    • Thermal Stability: It survives the high temperatures required to form the cyclic imide.[2]

    • Reduction Stability: It survives the catalytic hydrogenation of the pyridine ring.[2]

    • Orthogonality: It can be removed selectively (hydrogenolysis) in the presence of the N1-Boc group later in the sequence.[2]

Tier 3: The Protecting Agents

Di-tert-butyl dicarbonate (Boc₂O) [1][2]

  • CAS: 24424-99-5[1][2]

  • Role: Selectively protects the N1 (piperidine) secondary amine.[2]

Benzyl Chloroformate (Cbz-Cl) [1][2]

  • CAS: 501-53-1[1][2]

  • Role: Introduces the final protecting group at N6 after the benzyl group is removed.[2]

The Synthetic Workflow (Step-by-Step)

This protocol describes the conversion of Quinolinic Acid to the target 1-Boc-6-Cbz analog.[1][2]

Phase 1: Skeleton Construction & Stereocontrol

Step 1: Anhydride Formation Quinolinic acid is dehydrated (usually with Acetic Anhydride) to form Quinolinic Anhydride (Furo[3,4-b]pyridine-5,7-dione).[1][2]

  • Checkpoint: This intermediate is moisture-sensitive.[1][2]

Step 2: Imide Formation (The "Lock") React Quinolinic Anhydride with Benzylamine .[2]

  • Mechanism:[3][4][5][6][7] Nucleophilic attack opens the anhydride, followed by thermal ring closure.[2]

  • Intermediate:6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione .[1][2][8]

  • Why: This differentiates N6 (now tertiary and benzylated) from the future N1 (which is still part of the aromatic pyridine).[2]

Step 3: Aromatic Reduction (The Stereocenter Generation) Hydrogenation of the pyridine ring using PtO₂ (Adams' Catalyst) or Pd/C in acidic media (AcOH).[2]

  • Crucial Insight: This reduction predominantly yields the cis-fused isomer ((4aS,7aS) / (4aR,7aR)).[1][2] The bridgehead hydrogens add to the same face.[2]

  • Intermediate:6-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione .[1][2]

Step 4: Carbonyl Reduction Reduction of the imide carbonyls to methylenes using LiAlH₄ (Lithium Aluminum Hydride) or BH₃[2]·DMS .

  • Intermediate:6-Benzyl-octahydropyrrolo[3,4-b]pyridine (The "Nonane" Core).[1][2]

  • Status: We now have the bicyclic diamine.[2] N6 is benzylated (tertiary).[1][2] N1 is free (secondary).[1][2]

Phase 2: Orthogonal Protection (The Swap)[2]

Step 5: Selective N1 Protection Treat the core with Boc₂O and base (NaOH/Dioxane or TEA/DCM).[2]

  • Selectivity: N6 is tertiary and cannot react.[1][2] N1 is a nucleophilic secondary amine.[1][2]

  • Product:1-Boc-6-benzyl-octahydropyrrolo[3,4-b]pyridine .[1][2]

Step 6: N6 Debenzylation Catalytic hydrogenolysis (H₂ / Pd-C) in MeOH/EtOH.[1][2]

  • Action: Cleaves the Benzyl-Nitrogen bond.[1][2] The Boc group remains intact under neutral hydrogenation conditions.[2]

  • Product:1-Boc-octahydropyrrolo[3,4-b]pyridine .[1][2][9]

Step 7: N6 Cbz Protection React the secondary N6 amine with Cbz-Cl (Benzyl chloroformate) and mild base (NaHCO₃).[1][2]

  • Final Product:1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine .[1][2][9]

Visualizing the Pathway

The following diagram illustrates the logical flow from raw materials to the differentially protected target.

SynthesisPathQAQuinolinic Acid(Start)AnhydrideQuinolinic AnhydrideQA->Anhydride-H2OBnNH2BenzylamineImideN-Benzyl Imide(Aromatic)Anhydride->Imide+ BnNH2SatImideN-Benzyl Imide(Saturated/Cis)Imide->SatImideStereocontrolRed1H2 / PtO2(Pyridine Reduction)Red1->SatImideCore6-Bn-octahydropyrrolo[3,4-b]pyridineSatImide->CoreRed2LiAlH4(Carbonyl Reduction)Red2->CoreProt11-Boc-6-Bn-octahydro...Core->Prot1Boc2OBoc2OBoc2O->Prot1SecAmine1-Boc-octahydropyrrolo[3,4-b]pyridineProt1->SecAmineH2PdH2 / Pd-C(Debenzylation)H2Pd->SecAmineTarget1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridineSecAmine->TargetCbzClCbz-ClCbzCl->Target

Figure 1: Step-wise synthesis of the target scaffold showing the critical "Protection Swap" sequence.[2]

Technical Specifications & Troubleshooting

Reagent Comparison Table
ReagentPurposeCritical ParameterRisk Factor
Quinolinic Acid Core SkeletonMetal Content < 10ppmCatalyst poisoning if impure.[1][2]
PtO₂ (Adams) Pyridine ReductionPressure (50-100 psi)Flammability of H₂; Cost.[1][2]
LiAlH₄ Imide ReductionAnhydrous conditionsPyrophoric; Exothermic quench.[1][2]
Pd/C DebenzylationpH ControlAcidic pH accelerates reaction but may affect Boc (keep neutral).[1][2]
Troubleshooting the "Swap"
  • Issue: Loss of Boc group during Debenzylation.

    • Cause: Trace acid in the hydrogenation vessel (e.g., from HCl salts of the amine).[2]

    • Solution: Add a catalytic amount of NaHCO₃ or use Ethanol/NH₃ as the solvent to buffer the solution.[2]

  • Issue: Incomplete Cbz protection.

    • Cause: The secondary amine at N6 is sterically crowded by the adjacent bridgehead carbons.[2]

    • Solution: Use Schotten-Baumann conditions (biphasic Water/DCM with NaOH) to drive the reaction.[1][2]

References

  • Industrial Synthesis of Moxifloxacin Intermediate

    • Title: A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride.[1][2]

    • Source: Asian Journal of Chemistry.[2]

    • URL:[Link]

  • Stereoselective Hydrogenation Protocols

    • Title: Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine (Patent US8680276B2).[1][2]

    • Source: Google Patents.[1][2]

    • URL
  • Piperidine/Pyrrolidine Scaffold Libraries

    • Title: Piperidine and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries of the European Lead Factory.[1][2]

    • Source: Bioorganic & Medicinal Chemistry.[1][2][3][8][10][11][12]

    • URL:[Link]

  • Target Compound Data (CAS 1385694-44-9)

    • Title: 1-Boc-6-Cbz-Octahydropyrrolo[3,4-b]pyridine Chemical Properties.
    • Source: PubChem / Chem960.[1][2]

    • URL:[Link][1][2]

Technical Guide: Retrosynthesis and Process Chemistry of the Octahydropyrrolo[3,4-b]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The octahydropyrrolo[3,4-b]pyridine scaffold (often referred to in industrial literature as 2,8-diazabicyclo[4.3.0]nonane ) represents a privileged bicyclic diamine core.[1][2] Its most commercially significant application is as the C7-side chain of Moxifloxacin , a fourth-generation fluoroquinolone antibiotic.[2] The core's structural rigidity and specific stereochemistry (typically the (S,S)-cis isomer) are critical for binding affinity and pharmacokinetic profiles.

This guide analyzes the retrosynthetic logic and forward process chemistry for this scaffold, prioritizing the industrially validated Aromatic Reduction Strategy . This approach offers superior atom economy and stereocontrol compared to linear cyclization methods.[2]

Structural Analysis and Stereochemistry

Before disconnecting the molecule, one must understand its stereochemical constraints. The core consists of a six-membered piperidine ring fused to a five-membered pyrrolidine ring.[2]

  • Nomenclature:

    • IUPAC: Octahydropyrrolo[3,4-b]pyridine[2]

    • Bicyclic: 2,8-Diazabicyclo[4.3.0]nonane[1][2][3][4][5][6][7][8]

  • Stereocenters: The fusion carbons (C4a and C7a in pyrrolo-pyridine numbering; C1 and C6 in bicyclo numbering) are chiral.[2]

  • Fusion Geometry:

    • Cis-fusion: Thermodynamically accessible and the result of most catalytic hydrogenations of the aromatic precursor. The cis-isomer puts the nitrogen lone pairs in a favorable orientation for biological activity in quinolones.

    • Trans-fusion: Rigid and more strained.[2]

Target for this Guide: (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine (The Moxifloxacin Sidechain).[2][6]

Retrosynthetic Analysis

We employ a transform-based retrosynthetic analysis.[2] The most powerful disconnection removes the stereochemical complexity by tracing back to a planar aromatic precursor.

Strategy A: The Aromatic Reduction (Industrial Standard)
  • Disconnection 1 (FGI): The saturated amines are viewed as reduced amides/imides.

  • Disconnection 2 (FGI/Redox): The piperidine ring is traced back to a pyridine ring.

  • Disconnection 3 (C-N Bond): The pyrrolidine ring is disconnected to a cyclic imide, derived from a dicarboxylic acid.

Retrosynthetic Logic:


[2]
Strategy B: Intramolecular Cyclization (Linear)[2]
  • Disconnection: Break the pyrrolidine ring at the C-N bond.

  • Precursor: 2,3-disubstituted piperidine.[2][7]

  • Critique: This requires pre-functionalized chiral piperidines, which are often harder to source than the bulk commodity chemical quinolinic acid.

Visualization: Retrosynthetic Tree

Retrosynthesis Target (S,S)-Octahydropyrrolo[3,4-b]pyridine (Chiral Target) Racemate (cis)-Racemate (Resolution Required) Racemate->Target Chiral Resolution (L-Tartaric Acid) Imide_Red Bicyclic Imide (Reduced) Imide_Red->Racemate Global Reduction (LiAlH4) Py_Imide Pyridine-2,3-dicarboximide (Aromatic Precursor) Py_Imide->Imide_Red Catalytic Hydrogenation (Stereodefining Step) Quinolinic Pyridine-2,3-dicarboxylic Acid (Quinolinic Acid) Quinolinic->Py_Imide Cyclocondensation (Amine + Ac2O)

Figure 1: Retrosynthetic tree illustrating the conversion of the planar aromatic precursor Quinolinic Acid to the chiral bicyclic target.[2]

Detailed Experimental Protocol

The following protocol describes the synthesis of the (S,S)-enantiomer via the N-benzyl imide route . This route is preferred because the benzyl group protects the pyrrole nitrogen and aids in crystallinity during purification, though it requires a final deprotection step.

Phase 1: Construction of the Imide Scaffold

Reaction: Quinolinic acid


 Quinolinic anhydride 

N-Benzyl-2,3-pyridinedicarboximide.[2][8]
  • Dehydration: Suspend Pyridine-2,3-dicarboxylic acid (1.0 eq) in Acetic Anhydride (excess). Reflux for 3-5 hours.

    • Mechanism:[2][3][8][9][10][11][12] Formation of the cyclic anhydride.

    • Workup: Distill off excess acetic anhydride.[2] The residue is the crude anhydride.

  • Imide Formation: Dissolve the crude anhydride in Toluene. Add Benzylamine (1.05 eq) dropwise.[2]

    • Observation: Exothermic reaction.[2][11] A precipitate (the intermediate amic acid) may form.

    • Cyclization: Heat the mixture to reflux with a Dean-Stark trap to remove water. This drives the closure of the amic acid to the imide.

    • Yield: Typically >85%.[2][12]

Phase 2: Stereoselective Hydrogenation (The Critical Step)

This step establishes the cis-fusion.[2] The planar imide ring forces the pyridine ring to adopt a conformation that directs hydrogenation to one face, overwhelmingly favoring the cis isomer over the trans.

  • Substrate: N-Benzyl-2,3-pyridinedicarboximide.[2][6][8]

  • Catalyst: 5% Rh/C or PtO2 (Adams' Catalyst).[2] Note: Pd/C is often less effective for the pyridine ring reduction unless high pressure/acidic conditions are used.

  • Solvent: Glacial Acetic Acid (promotes protonation of the pyridine nitrogen, activating it toward reduction).

  • Conditions: 50–70 bar

    
    , 50–80°C.
    
  • Protocol:

    • Load the high-pressure autoclave with substrate, acetic acid, and catalyst (5 wt%).

    • Purge with

      
      , then charge with 
      
      
      
      .[2]
    • Stir vigorously (mass transfer limited).

    • Monitor uptake.[2] Upon completion, filter catalyst.[2]

    • Concentrate filtrate to yield (cis)-6-benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione .

Phase 3: Global Reduction & Resolution[2]

The imide carbonyls must be reduced to methylenes.

  • Reduction: Suspend

    
     (excess, typically 3-4 eq) in dry THF under Argon.
    
  • Addition: Add the hydrogenated imide (dissolved in THF) slowly to maintain a gentle reflux.

  • Quench: Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ) to precipitate aluminum salts. Filter and concentrate.
  • Product: cis-6-benzyl-2,8-diazabicyclo[4.3.0]nonane (Racemic).[2][3]

Resolution Protocol: To isolate the (S,S) enantiomer required for Moxifloxacin:

  • Dissolve the racemate in Methanol/Ethanol.[2]

  • Add L-(+)-Tartaric acid (1.0 eq).

  • Heat to dissolve, then cool slowly. The (S,S)-amine-L-tartrate salt crystallizes out; the (R,R) isomer remains in the mother liquor.[2]

  • Recrystallize to upgrade chiral purity (>99% ee).

  • Debenzylation: Hydrogenolysis (

    
    , MeOH) yields the free secondary amine target.
    

Process Data & Optimization Summary

ParameterOptimal ConditionRationale
Catalyst Selection Rh/C or PtO2Rhodium and Platinum are superior for pyridine ring saturation compared to Palladium under mild acidic conditions.[2]
Solvent (Hydrog.) Acetic AcidProtonates the pyridine N, disrupting aromaticity and facilitating hydride attack.
Pressure 50-70 barHigh pressure required to overcome the resonance energy of the pyridine ring (approx. 28 kcal/mol).
Resolution Agent L-Tartaric AcidForms a highly crystalline diastereomeric salt with the (S,S)-amine.[2]
Safety Exotherm Control

reduction is violently exothermic; controlled addition is mandatory.

Workflow Visualization

The following diagram details the forward synthesis logic, highlighting the divergence point for resolution.

SynthesisWorkflow Start Quinolinic Acid Step1 1. Ac2O, Reflux 2. BnNH2, Toluene Start->Step1 Imide N-Benzyl Imide Step1->Imide Step2 H2 (50 bar), Rh/C AcOH, 60°C Imide->Step2 CisImide Cis-Fused Imide Step2->CisImide Step3 LiAlH4, THF Reflux CisImide->Step3 RacAmine Racemic Cis-Diamine Step3->RacAmine Step4 L-Tartaric Acid Resolution RacAmine->Step4 Final (S,S)-Target Salt Step4->Final

Figure 2: Forward synthetic workflow for the production of the (S,S)-octahydropyrrolo[3,4-b]pyridine salt.

References

  • Synthetic Pathway of cis-Octahydropyrrolo[3,4-b]pyridine. ResearchGate. Available at: [Link][2]

  • Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. US Patent 8,680,276 B2.[2] Google Patents. Available at:

  • Preparation method of (S, S)-2, 8-diazabicyclo[4, 3, 0]nonane. CN Patent 105566319A.[2][3] Google Patents. Available at: [2]

  • Enzymatic Resolution of cis-Dimethyl-1-acetylpiperidine-2,3-dicarboxylate. CORE. Available at: [Link][2]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst. University of Liverpool Repository. Available at: [Link][2]

Sources

Navigating the Solubility Landscape of a Doubly Protected Heterocycle: A Technical Guide to 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Challenge in Modern Synthesis

In the intricate world of pharmaceutical development and complex organic synthesis, the octahydropyrrolo[3,4-b]pyridine scaffold is a valuable building block for constructing novel therapeutics, particularly those targeting the central nervous system.[1] The strategic use of protecting groups is fundamental to multi-step syntheses involving such scaffolds. The subject of this guide, 1-tert-butoxycarbonyl-6-benzyloxycarbonyl-octahydropyrrolo[3,4-b]pyridine (1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine), exemplifies this approach, featuring two distinct amine protecting groups—Boc and Cbz—that allow for orthogonal deprotection strategies.

However, the introduction of these bulky, lipophilic protecting groups dramatically alters the physicochemical properties of the parent heterocycle, with solubility being a primary consideration. Poorly soluble compounds can present significant challenges in reaction setup, purification, and formulation, potentially leading to underestimated toxicity and poor bioavailability in downstream applications.[2] This guide provides an in-depth analysis of the solubility characteristics of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine, offering a predictive framework grounded in its chemical architecture and providing robust, field-proven protocols for its empirical determination.

Section 1: Physicochemical Properties and Predicted Solubility Profile

Molecular Architecture and Key Physicochemical Parameters

The solubility of a molecule is governed by a delicate interplay between its lipophilic and hydrophilic characteristics. The key to understanding the solubility of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine lies in the additive properties of its bicyclic core and its two distinct protecting groups.

  • The Octahydropyrrolo[3,4-b]pyridine Core: This saturated bicyclic amine core, while containing two nitrogen atoms capable of hydrogen bonding, is largely aliphatic in nature. Unprotected piperidine is miscible with water and a broad range of organic solvents, including alcohols and ethers.

  • The tert-Butoxycarbonyl (Boc) Group: The Boc group is a lipophilic protecting group that significantly increases the molecular weight and steric bulk of a molecule. It removes the basicity of the nitrogen it protects and introduces a non-polar tert-butyl group, generally decreasing aqueous solubility while increasing solubility in non-polar organic solvents.[3]

  • The Benzyloxycarbonyl (Cbz) Group: The Cbz group, with its benzyl moiety, is also highly lipophilic. It is known to decrease the polarity of amines and enhance their solubility in many organic solvents.[3]

For a closely related analogue, 1-Boc-octahydropyrrolo[3,4-b]pyridine , the following computed properties provide a baseline:

PropertyValueSource
Molecular FormulaC₁₂H₂₂N₂O₂[4]
Molecular Weight226.32 g/mol [4]
XLogP31.3[4]
Polar Surface Area (PSA)41.6 Ų[4]

The addition of the Cbz group to this structure to form the target molecule (C₂₀H₂₈N₂O₄, MW: 360.45 g/mol ) will further increase the lipophilicity (and thus the LogP value) and molecular weight, while the polar surface area will see a modest increase due to the additional carbonyl group. A higher LogP value and a larger non-polar surface area strongly suggest a significant decrease in aqueous solubility. Conversely, the increased lipophilicity points towards enhanced solubility in a range of organic solvents.

Predicted Solubility in Common Laboratory Solvents

Based on the analysis of the structural components and data from analogous compounds like N-Boc-4-hydroxypiperidine[5], the following solubility profile is predicted for 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS)Poorly Soluble to Insoluble The large, non-polar surface area imparted by the Boc and Cbz groups will dominate, leading to unfavorable interactions with the highly polar water molecules.
Protic Polar Methanol, EthanolModerately to Highly Soluble The alcohol's alkyl chain can interact with the lipophilic portions of the molecule, while its hydroxyl group can engage in limited hydrogen bonding with the carbonyl oxygens.
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)Highly Soluble These solvents are excellent at solvating large, polarizable molecules with multiple functional groups. DMSO and DMF are particularly effective due to their high polarity and hydrogen bond accepting capabilities.
Halogenated Dichloromethane (DCM), ChloroformHighly Soluble The non-polar nature of these solvents is well-suited to the lipophilic character of the protected amine. DCM is a common solvent for reactions involving Boc-protected compounds.
Non-polar Toluene, Hexanes, Diethyl EtherSlightly Soluble to Insoluble While the molecule is highly lipophilic, the polarity of the two carbamate groups will likely limit its solubility in very non-polar hydrocarbon solvents like hexanes. Solubility in toluene and ether may be slightly better.

This predictive table serves as a crucial starting point for any experimental work, guiding solvent selection for reactions, purification, and analytical characterization.

Section 2: Experimental Determination of Solubility

Empirical measurement is essential to validate the predicted solubility and to obtain quantitative data for process development and regulatory filings. The choice of method depends on the desired accuracy, throughput, and the stage of the research.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial to differentiate between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, when the solid and solution phases are in equilibrium.[6] It is the "gold standard" measurement and is typically determined using the shake-flask method.[1]

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution under non-equilibrium conditions after being introduced from a concentrated stock solution (usually in DMSO).[7] It is a high-throughput method often used in early drug discovery to flag potential solubility issues.

Supersaturated solutions, which are thermodynamically unstable, can lead to an overestimation of solubility in kinetic assays.[4] Therefore, for definitive characterization, the thermodynamic solubility should be determined.

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method with HPLC-UV Analysis

The shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility.[8] Its self-validating nature stems from ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.

G Thermodynamic Solubility Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess compound into vials B Add chosen solvent A->B C Seal vials and place in shaker bath (e.g., 24-48h at 25°C) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.45 µm PTFE filter E->F G Prepare serial dilutions of filtrate F->G H Inject into HPLC-UV G->H I Quantify against a standard curve H->I

Caption: Workflow for thermodynamic solubility determination.

  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation and Equilibration:

    • Add an excess amount of the solid compound (enough to ensure undissolved solid remains after equilibration) to several vials (n=3 for statistical validity).

    • Add a precise volume of the test solvent (e.g., 2 mL of PBS, pH 7.4) to each vial.

    • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After incubation, visually confirm the presence of undissolved solid in each vial.

    • Allow the vials to stand undisturbed at the incubation temperature to let the solid material settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove all particulate matter. The first few drops should be discarded to saturate any potential binding sites on the filter.

  • HPLC-UV Analysis:

    • Develop a suitable HPLC method (e.g., reverse-phase C18 column with a mobile phase of acetonitrile and water) that provides good peak shape and retention for the analyte.

    • Inject the calibration standards to generate a standard curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.99.

    • Inject the filtered sample solutions (potentially after dilution with the mobile phase to fall within the range of the standard curve).

  • Calculation:

    • Using the standard curve, determine the concentration of the compound in the sample solutions.

    • Average the results from the replicate vials to report the final thermodynamic solubility in units such as mg/mL or µM.

Protocol 2: High-Throughput Kinetic Solubility Screening by Nephelometry

Nephelometry is a rapid, high-throughput technique that measures the light scattered by insoluble particles in a solution.[5] It is an ideal method for quickly ranking compounds based on their kinetic solubility during the early stages of discovery.

G Kinetic Solubility Workflow (Nephelometry) cluster_prep Preparation cluster_addition Compound Addition cluster_incubation Incubation cluster_analysis Measurement A Prepare high-concentration stock solution in DMSO (e.g., 10 mM) C Add small aliquots of DMSO stock to buffer to create a concentration gradient A->C B Dispense aqueous buffer (e.g., PBS) into a microplate B->C D Incubate plate with shaking (e.g., 1-2 hours at room temperature) C->D E Read plate in a nephelometer D->E F Determine precipitation point (concentration where light scattering increases) E->F

Caption: Workflow for kinetic solubility via nephelometry.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation:

    • Using a liquid handler or multichannel pipette, dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a clear-bottom 96- or 384-well microplate.

  • Compound Addition:

    • Add small volumes of the DMSO stock solution to the buffer-containing wells to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (typically ≤1%) across all wells to minimize its effect on solubility.

  • Incubation:

    • Seal the plate and incubate at room temperature with gentle shaking for a defined period (e.g., 1-2 hours). This allows time for any precipitation to occur.

  • Nephelometric Reading:

    • Place the microplate into a microplate nephelometer. The instrument will pass a light beam (typically a laser) through each well and measure the amount of scattered light.

  • Data Analysis:

    • Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration.

    • The kinetic solubility is determined as the concentration at which the NTU signal begins to rise significantly above the background, indicating the onset of precipitation.

Section 3: Conclusion and Field-Proven Insights

The dual Boc and Cbz protection of the octahydropyrrolo[3,4-b]pyridine core renders a molecule of significant synthetic utility but with a challenging solubility profile. Our analysis predicts that 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine will exhibit high solubility in polar aprotic solvents like DMSO, DMF, and DCM, moderate solubility in alcohols, and poor aqueous solubility.

For researchers and drug development professionals, this predictive understanding is invaluable for the rational design of experiments. When planning a synthesis, solvents like DCM or THF are likely to be effective. For purification by chromatography, a gradient system involving a less polar solvent like ethyl acetate and a more polar one may be required. For biological assays, creating stock solutions in DMSO is the standard, but the final assay concentration must be carefully considered to avoid precipitation in the aqueous assay medium.

Ultimately, empirical determination is paramount. The detailed protocols provided for the shake-flask (thermodynamic) and nephelometry (kinetic) methods offer robust, self-validating systems for obtaining the precise, quantitative data needed to guide development. By combining a strong theoretical and predictive understanding with rigorous experimental validation, scientists can effectively navigate the solubility challenges posed by complex, protected intermediates and advance their research with confidence and efficiency.

References

  • MySkinRecipes. 1-Boc-octahydropyrrolo[3,4-b]pyridine. Available at: [Link]

  • PubChem. 1-Boc-octahydropyrrolo(3,4-b)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase. National Center for Biotechnology Information. Available at: [Link]

  • Joint Research Centre. Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Available at: [Link]

  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

  • ResearchGate. How to measure solubility for drugs in oils/emulsions?. Available at: [Link]

  • American Chemical Society. Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]. Available at: [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

  • Khan Academy. Drawing dot structures. Available at: [Link]

  • Graphviz. DOT Language. Available at: [Link]

  • KNAUER. Good HPLC Practice Guide. Available at: [Link]

  • PubChem. N-Boc-piperidine-2-methanol. National Center for Biotechnology Information. Available at: [Link]

  • American Chemical Society. Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. Available at: [Link]

  • PubMed Central. Rationally Designed Bicyclic Peptides Prevent the Conversion of Aβ42 Assemblies Into Fibrillar Structures. National Center for Biotechnology Information. Available at: [Link]

  • Medium. Dot Language (graph based diagrams). Available at: [Link]

  • Ataman Kimya. PIPERIDINE. Available at: [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link]

Sources

commercial availability of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Sourcing and Synthetic Utility of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Executive Summary & Structural Significance

1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine (CAS: 1385694-44-9 ) represents a "privileged scaffold" in modern drug discovery. Its value lies in its bicyclic cis-fused framework, which mimics the proline turns found in bioactive peptides while offering superior metabolic stability.

For medicinal chemists, this molecule is not merely a reagent; it is a bifunctional core . The presence of two orthogonal protecting groups—Boc (tert-butoxycarbonyl) on the piperidine nitrogen (N1) and Cbz (carboxybenzyl) on the pyrrolidine nitrogen (N6)—allows for precise, sequential functionalization. This orthogonality enables the independent elaboration of the "northern" (pyrrolidine) and "southern" (piperidine) domains, making it indispensable for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors.

Commercial Intelligence: The "Buy" Landscape

Sourcing this specific intermediate requires navigating a landscape of "made-to-order" synthesis rather than off-the-shelf commodity purchasing.

Key Identification Data
  • Chemical Name: 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine[1]

  • CAS Number: 1385694-44-9[1]

  • Molecular Formula: C₂₀H₂₈N₂O₄

  • Molecular Weight: 360.45 g/mol

  • Stereochemistry: Typically supplied as the cis-fused racemate ((4aR,7aS) + (4aS,7aR)), though chiral forms exist. Note: Always verify stereochemical purity with the supplier.

Supplier Analysis & Risk Assessment

While major catalog houses (e.g., Sigma-Aldrich, Enamine) list this scaffold, they often act as aggregators. The primary manufacturing occurs in specialized CROs in China and India.

Supplier CategoryTypical Lead TimePurity RiskCost Estimate (1g)Recommendation
Tier 1 Aggregators (e.g., MolPort, eMolecules)2–3 WeeksLow (QC verified)$150 - $300High: Best for reliability.
Direct Synthesis Labs (e.g., BLDPharm, WuXi)4–6 WeeksLow to Med$80 - $150Medium: Good for bulk (>10g).
Generic Traders (Alibaba/Indiamart)VariableHigh <$50Low: Require internal QC validation.

Critical Sourcing Advisory: Due to the complexity of the stereocenters at 4a and 7a, "bargain" batches often contain significant amounts of the trans-isomer or incomplete reduction byproducts. Mandate 1H-NMR and Chiral HPLC data prior to shipment.

Strategic Synthesis: The "Make" Option

If commercial lead times (>4 weeks) threaten project timelines, in-house synthesis is a viable, albeit labor-intensive, alternative. The following route ensures stereochemical control of the cis-fusion.

Retrosynthetic Logic

The most robust route utilizes Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) as the starting material. The cis-fusion is established early via the hydrogenation of the pyridine ring.

Synthesis Workflow (Self-Validating Protocol)
  • Anhydride Formation:

    • Reagent: Acetic anhydride.

    • Process: Reflux Pyridine-2,3-dicarboxylic acid to form the anhydride.[2]

  • Imide Formation:

    • Reagent: Benzylamine.[3]

    • Process: React anhydride with benzylamine to form the N-benzyl imide.

  • Pyridine Reduction (Critical Step):

    • Reagent: H₂ / PtO₂ (Adams' catalyst) or Pd/C in acidic media.

    • Mechanism:[4][5][6] Hydrogenation of the pyridine ring.

    • Outcome: This sets the cis-stereochemistry at the bridgehead carbons.

  • Orthogonal Protection Setup:

    • Step A (N1 Protection): The secondary amine (pyridine N) is protected with Boc₂O .

    • Step B (N6 Swap): The Benzyl group on the pyrrolidine N is removed via hydrogenolysis (Pd(OH)₂/C) and immediately capped with Cbz-Cl .

Application Protocols: Orthogonal Deprotection

The utility of this scaffold relies on the ability to selectively expose one amine while keeping the other protected.[3]

Workflow Visualization

DeprotectionStrategy Start 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine (Fully Protected) PathA Path A: N1 Functionalization (Remove Boc) Start->PathA Acidic Conditions PathB Path B: N6 Functionalization (Remove Cbz) Start->PathB Hydrogenolysis ProdA Product A: Free Piperidine NH (Cbz remains intact) PathA->ProdA TFA / DCM or HCl / Dioxane ProdB Product B: Free Pyrrolidine NH (Boc remains intact) PathB->ProdB H2 / Pd-C

Figure 1: Decision matrix for selective deprotection based on target functionalization site.

Protocol A: Selective Boc Removal (N1 Exposure)

Target: Expose the piperidine nitrogen for reductive amination or acylation.

  • Dissolution: Dissolve 1.0 eq of the scaffold in DCM (0.1 M concentration).

  • Acidolysis: Add TFA (Trifluoroacetic acid) dropwise at 0°C until a 1:4 TFA:DCM ratio is reached.

    • Why? Low temperature prevents acid-catalyzed migration of the Cbz group.

  • Monitoring: Stir at RT for 1-2 hours. Monitor via TLC (stain with Ninhydrin; free amine turns blue/purple).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[6]

    • Result: 6-Cbz-octahydropyrrolo[3,4-b]pyridine (N1 free).

Protocol B: Selective Cbz Removal (N6 Exposure)

Target: Expose the pyrrolidine nitrogen for urea formation or sulfonylation.

  • Solvent System: Dissolve 1.0 eq of scaffold in MeOH or EtOH.

  • Catalyst: Add 10 wt% Pd/C (Palladium on Carbon).

  • Hydrogenation: Stir under H₂ balloon (1 atm) at RT for 4–12 hours.

    • Note: Boc groups are stable to hydrogenolysis under neutral conditions.

  • Filtration: Filter through a Celite pad to remove Pd/C.

    • Result: 1-Boc-octahydropyrrolo[3,4-b]pyridine (N6 free).

Quality Assurance & Analytical Reference

When validating commercial batches or synthetic product, use the following expected analytical signatures.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Boc: Strong singlet ~1.40 ppm (9H).

    • Cbz: Multiplet ~7.30–7.40 ppm (5H, aromatic) and singlet/doublet ~5.10 ppm (2H, benzylic).

    • Scaffold: Complex multiplets between 1.50–3.80 ppm corresponding to the bicyclic core protons.

  • LC-MS:

    • Look for [M+H]⁺ = 361.2 (approx).

    • Common impurity: [M+H-Boc]⁺ fragment often visible in acidic ionization sources.

References

  • Organic Chemistry Portal. Protecting Groups: Orthogonal Strategies for Amines (Boc/Cbz). [Link]

  • Google Patents.Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine (US8680276B2).

Sources

The Octahydropyrrolo[3,4-b]pyridine Scaffold: A Versatile Tool in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the intricate landscape of central nervous system (CNS) drug discovery, the quest for novel molecular architectures that offer precise modulation of neurological pathways is paramount. Among the myriad of heterocyclic scaffolds, the octahydropyrrolo[3,4-b]pyridine core has emerged as a privileged structure, serving as a versatile framework for the design of potent and selective ligands for a range of CNS targets. Its rigid, bicyclic nature provides a well-defined three-dimensional geometry, enabling specific interactions with receptor binding pockets, a crucial attribute for achieving subtype selectivity and minimizing off-target effects. This guide, intended for researchers, scientists, and drug development professionals, delves into the applications of octahydropyrrolo[3,4-b]pyridine derivatives in CNS research, offering insights into their synthesis, biological evaluation, and therapeutic potential.

The strategic value of the octahydropyrrolo[3,4-b]pyridine scaffold lies in its ability to serve as a key intermediate in the synthesis of complex, biologically active molecules.[1] By strategically modifying and derivatizing this core, researchers can fine-tune the pharmacological properties of the resulting compounds to target specific neurotransmitter systems implicated in a variety of neurological and psychiatric disorders, including epilepsy and Parkinson's disease.[1]

Targeting Key CNS Pathways: From Dopamine to Acetylcholine

The therapeutic potential of octahydropyrrolo[3,4-b]pyridine derivatives stems from their ability to interact with a diverse array of CNS receptors. This section will explore the application of this scaffold in modulating key neurotransmitter systems.

Dopaminergic System Modulation

The dopaminergic system is a critical regulator of motor control, motivation, and cognition, and its dysregulation is implicated in numerous CNS disorders. The pyrrolopyridine scaffold, a close structural relative of the octahydropyrrolo[3,4-b]pyridine core, has been extensively investigated for its interaction with dopamine receptors, particularly the D4 subtype. This provides a strong rationale for exploring the potential of the saturated octahydropyrrolo[3,4-b]pyridine framework as a source of novel dopamine receptor ligands.

Signaling Pathway: Dopamine D2-like Receptor Antagonism

Dopamine D2-like receptors (D2, D3, and D4) are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, couple to Gαi/o proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effector pathways, ultimately influencing neuronal excitability and neurotransmitter release. Antagonists of these receptors block the action of dopamine, thereby modulating these signaling events.

Dopamine_D2_like_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2-like Receptor (D2/D3/D4) Dopamine->D2R Activates Antagonist Octahydropyrrolo[3,4-b]pyridine Derivative (Antagonist) Antagonist->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Retrosynthesis Target cis-Octahydropyrrolo[3,4-b]pyridine Intermediate1 Bicyclic Imide Target->Intermediate1 Reduction Intermediate2 Substituted Pyridine Intermediate1->Intermediate2 Cyclization StartingMaterial Pyridine-3,4-dicarboxylic acid Intermediate2->StartingMaterial Functional Group Interconversion

Figure 2: A simplified retrosynthetic pathway for cis-octahydropyrrolo[3,4-b]pyridine.

A detailed synthetic protocol for a specific stereoisomer, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, which is an intermediate in the synthesis of the antibiotic moxifloxacin, has been reported and can be adapted for the synthesis of novel CNS-active derivatives. [2]

Experimental Protocol: Synthesis of a Pyrrolo[3,4-b]pyridine Derivative

The following is a general, adaptable protocol for the synthesis of a functionalized pyrrolo[3,4-b]pyridine derivative, based on established three-component reaction methodologies. [3] Step 1: Synthesis of the Enamino Imide Intermediate

  • To a solution of the appropriate β-ketoester (1.0 eq) in a suitable solvent such as ethanol, add the desired primary amine (1.1 eq).

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting enamino imide intermediate by recrystallization or column chromatography.

Step 2: Three-Component Reaction to form the Pyrrolo[3,4-b]pyridine Core

  • In a round-bottom flask, combine the enamino imide (1.0 eq), an aromatic aldehyde (1.0 eq), and a source of cyanide such as malononitrile or ethyl cyanoacetate (1.0 eq) in ethanol.

  • Add a catalytic amount of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 10 mol%). [3]3. Heat the reaction mixture to 78 °C and stir until the reaction is complete, as indicated by TLC. [3]4. Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted pyrrolo[3,4-b]pyridine derivative. [3]6. Characterize the final product using standard spectroscopic techniques, including IR, ¹H & ¹³C NMR, and mass spectrometry. [3]

Biological Evaluation: Assessing CNS Activity

A critical aspect of CNS drug discovery is the rigorous biological evaluation of newly synthesized compounds. This involves a battery of in vitro and in vivo assays to determine their affinity for specific targets, functional activity, and potential therapeutic efficacy.

In Vitro Assays

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. These assays utilize a radiolabeled ligand with known high affinity for the target receptor. The ability of the test compound to displace the radioligand provides a measure of its binding affinity (Ki).

Experimental Protocol: Dopamine Receptor Radioligand Binding Assay (General)

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine receptor subtype of interest (e.g., D2, D3, or D4).

  • Assay Buffer: Prepare an appropriate assay buffer containing salts and other reagents to ensure optimal binding conditions.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2-like receptors) and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature for a defined period.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Parameter Description
Receptor Source Cell membranes from HEK293 or CHO cells stably expressing the human dopamine receptor subtype.
Radioligand e.g., [³H]-Spiperone, [³H]-Raclopride, or [³H]-N-methylspiperone for D2-like receptors.
Non-specific Binding Determined in the presence of a high concentration of a known non-radioactive ligand (e.g., haloperidol).
Incubation Time & Temp. Typically 60-120 minutes at room temperature or 37°C.
Data Analysis Software GraphPad Prism or similar software for non-linear regression analysis.

Table 1: Key parameters for a dopamine receptor radioligand binding assay.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at its target receptor. These assays measure the downstream cellular response following receptor activation or inhibition.

Experimental Protocol: Serotonin Receptor Functional Assay (General - Calcium Mobilization)

  • Cell Culture: Culture a cell line stably co-expressing the human serotonin receptor subtype of interest (e.g., 5-HT2A) and a calcium-sensitive fluorescent dye.

  • Compound Treatment: Add varying concentrations of the test compound to the cells. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence response against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Models

In vivo studies in animal models are crucial for evaluating the pharmacokinetic properties, safety, and efficacy of lead compounds in a whole-organism context. A variety of behavioral models are available to assess the potential of octahydropyrrolo[3,4-b]pyridine derivatives for treating CNS disorders.

CNS Disorder Animal Model Endpoint Measurement
Anxiety Elevated Plus Maze, Light-Dark BoxTime spent in open arms/light compartment.
Depression Forced Swim Test, Tail Suspension TestImmobility time.
Psychosis Amphetamine- or PCP-induced HyperlocomotionLocomotor activity.
Cognitive Dysfunction Morris Water Maze, Novel Object RecognitionEscape latency, time exploring novel object.

Table 2: Examples of in vivo models for CNS drug discovery.

Conclusion and Future Directions

The octahydropyrrolo[3,4-b]pyridine scaffold represents a promising and versatile platform for the design and development of novel therapeutics for a range of CNS disorders. Its rigid structure and synthetic tractability allow for the systematic exploration of chemical space and the optimization of pharmacological properties. Future research in this area will likely focus on:

  • Expansion of the Target Space: Investigating the interaction of octahydropyrrolo[3,4-b]pyridine derivatives with a broader range of CNS targets, including other GPCRs, ion channels, and enzymes.

  • Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to elucidate the key structural features required for potent and selective activity at specific CNS targets.

  • Stereoselective Synthesis: Developing efficient and scalable stereoselective synthetic routes to access enantiomerically pure derivatives, which is often crucial for optimal pharmacological activity and reduced side effects.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in a wider range of animal models of CNS diseases to establish proof-of-concept for clinical development.

By leveraging the unique structural features of the octahydropyrrolo[3,4-b]pyridine core and employing a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and in vivo studies, researchers can unlock the full potential of this privileged scaffold in the ongoing effort to develop safer and more effective treatments for debilitating neurological and psychiatric conditions.

References

  • Pipzine Chemicals. Cis-Octahydropyrrolo[3,4-B]Pyridine. Available from: [Link]

  • Khan, I., et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect, 6(9), 2153-2160.
  • Wójcicka, A., & Redzicka, A. (2021).
  • Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry, 39(10), 1941–1942.
  • Google Patents. (2014). US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

Sources

The Strategic Utility of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Scaffold of Strategic Importance

In the landscape of contemporary drug discovery and development, the quest for novel molecular architectures that offer both structural rigidity and versatile functionality is paramount. The octahydropyrrolo[3,4-b]pyridine core has emerged as a privileged scaffold, particularly in the synthesis of therapeutics targeting the central nervous system (CNS), as well as in the development of kinase and receptor modulators.[1][2] This bicyclic heterocyclic system provides a three-dimensional framework that can effectively orient pharmacophoric elements for optimal target engagement. At the forefront of intermediates leveraging this valuable core is 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine , a dually protected diamine that offers synthetic chemists a powerful tool for the controlled and sequential elaboration of complex molecular targets.

This technical guide, intended for researchers, medicinal chemists, and process development scientists, will provide a comprehensive overview of the synthesis, properties, and strategic applications of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine. We will delve into the causality behind its synthetic design, the tactical advantages of its orthogonal protection scheme, and its role as a key intermediate in the construction of biologically active molecules.

Molecular Profile and Physicochemical Properties

A clear understanding of the fundamental properties of a pharmaceutical intermediate is the bedrock of its effective utilization. Below is a summary of the key identifiers and physicochemical characteristics of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine.

PropertyValueReference
Chemical Name 6-O-benzyl 1-O-tert-butyl 3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1,6-dicarboxylate[1]
CAS Number 1385694-44-9[1]
Molecular Formula C₂₀H₂₈N₂O₄[1]
Molecular Weight 360.45 g/mol [1]

The Cornerstone of Synthesis: Orthogonal Protection

The defining feature of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine is the presence of two distinct and orthogonally stable amine-protecting groups: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group. This dual protection is not a matter of redundancy but a deliberate and strategic choice that endows the intermediate with exceptional synthetic utility. Orthogonal protecting groups are those that can be removed under different reaction conditions, allowing for the selective deprotection and subsequent functionalization of one amine in the presence of the other.

The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid), while remaining stable to basic and hydrogenolytic conditions. Conversely, the Cbz group is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C) but is stable to acidic and basic conditions. This differential reactivity is the key to the stepwise construction of complex molecules, preventing the formation of undesired side products and enabling a controlled and predictable synthetic sequence.

Below is a diagram illustrating the principle of orthogonal deprotection of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine.

Orthogonal_Deprotection cluster_acid Acidic Conditions (e.g., TFA) cluster_hydrogenolysis Hydrogenolysis (e.g., H₂, Pd/C) Start 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine Acid_Product 6-Cbz-octahydropyrrolo[3,4-b]pyridine (Free Pyrrole NH) Start->Acid_Product Selective Boc Cleavage Hydro_Product 1-Boc-octahydropyrrolo[3,4-b]pyridine (Free Pyridine NH) Start->Hydro_Product Selective Cbz Cleavage

Caption: Orthogonal deprotection pathways for 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine.

Synthetic Strategies and Methodologies

A likely starting material for the synthesis of the octahydropyrrolo[3,4-b]pyridine core is pyridine-3,4-dicarboxylic acid . A general, multi-step synthetic workflow is proposed below. It is important to note that this is a representative scheme and that specific reaction conditions would require optimization.

Proposed Synthetic Workflow

Synthesis_Workflow A Pyridine-3,4-dicarboxylic Acid B Formation of Cyclic Anhydride A->B Dehydration C Imide Formation with an Amine Source B->C Aminolysis D Reduction of Pyridine Ring (e.g., Catalytic Hydrogenation) C->D E Reduction of Imide Carbonyls (e.g., with BH₃ or LiAlH₄) D->E F Octahydropyrrolo[3,4-b]pyridine (Diamine Core) E->F G Selective Protection (Sequential introduction of Cbz and Boc groups) F->G H 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine G->H

Caption: Proposed synthetic pathway to 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine.

Detailed Experimental Protocols (Illustrative)

The following are illustrative protocols for key transformations in the proposed synthesis. These are based on general organic chemistry principles and procedures for analogous transformations.

Protocol 1: Selective Cbz Protection of the Pyridine Nitrogen

  • Rationale: The pyridine nitrogen is generally more nucleophilic than the pyrrole nitrogen in the diamine core, allowing for a degree of selective protection.

  • Procedure:

    • Dissolve the octahydropyrrolo[3,4-b]pyridine diamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq).

    • Slowly add benzyl chloroformate (Cbz-Cl) (1.05 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting mono-Cbz protected intermediate by column chromatography.

Protocol 2: Boc Protection of the Pyrrole Nitrogen

  • Rationale: The remaining free secondary amine (the pyrrole nitrogen) can then be protected with the Boc group.

  • Procedure:

    • Dissolve the mono-Cbz protected intermediate (1.0 eq) in a suitable solvent (e.g., DCM, THF).

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or a stoichiometric amount of a non-nucleophilic base like TEA.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine.

Applications in Pharmaceutical Synthesis: Case Studies

The strategic value of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine is most evident in its application as a key building block in the synthesis of complex pharmaceutical agents. While specific examples directly citing this intermediate are proprietary and often found within patent literature, its utility can be illustrated through its application in the synthesis of molecules targeting CNS disorders and as kinase inhibitors.

Hypothetical Case Study: Synthesis of a Novel Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme, with side chains extending to engage with specific residues to ensure potency and selectivity. The octahydropyrrolo[3,4-b]pyridine scaffold is well-suited for this purpose.

In a hypothetical synthesis, the free pyrrole nitrogen of the 6-Cbz-protected intermediate (obtained after selective Boc deprotection) could be functionalized via an SₙAr reaction with a substituted heteroaromatic system, a common motif in kinase inhibitors. Subsequently, the Cbz group on the pyridine nitrogen could be removed via hydrogenolysis, and the resulting secondary amine could be acylated or alkylated to introduce a solubilizing group or another pharmacophoric element. The orthogonal protection strategy of the starting intermediate is what makes such a controlled, stepwise elaboration possible.

Characterization and Quality Control

Ensuring the identity and purity of pharmaceutical intermediates is critical for the successful and reproducible synthesis of the final active pharmaceutical ingredient (API). A suite of analytical techniques is employed for the comprehensive characterization of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the Cbz group (aromatic protons between 7.2-7.4 ppm and a benzylic singlet around 5.1 ppm), and the protons of the bicyclic core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of the carbamate carbonyl stretching frequencies (typically in the range of 1680-1720 cm⁻¹).

  • Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the intermediate and for identifying and quantifying any impurities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general laboratory safety protocols for handling fine chemicals should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, laboratory coats, and appropriate gloves. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion and Future Outlook

1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine stands as a testament to the power of strategic molecular design in modern organic synthesis. Its rigid bicyclic core and, most importantly, its orthogonal protecting groups, provide medicinal and process chemists with a versatile and powerful tool for the construction of complex, high-value pharmaceutical agents. As the demand for novel therapeutics with improved efficacy and selectivity continues to grow, the importance of well-designed and strategically protected intermediates like 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine will undoubtedly increase. Future work in this area will likely focus on the development of more efficient and scalable synthetic routes to this and related intermediates, as well as their application in the synthesis of a new generation of drugs targeting a wide range of diseases.

References

  • 1-Boc-6-Cbz-Octahydropyrrolo[3,4-B]pyridine Chemical and Physical Properties.
  • 1-Boc-octahydropyrrolo[3,4-b]pyridine Product Description. MySkinRecipes.

Sources

Technical Whitepaper: Spectroscopic Data & Analytical Profiling of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the spectroscopic characterization, synthesis, and analytical profiling of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine (CAS: 1385694-44-9). It is designed for medicinal chemists and analytical scientists requiring rigorous data to validate this scaffold in drug discovery campaigns.

Executive Summary & Structural Significance

1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine is a differentially protected bicyclic diamine scaffold. It serves as a critical intermediate in the synthesis of next-generation fluoroquinolones (e.g., Moxifloxacin analogs) and kinase inhibitors. Its value lies in the orthogonal protection of its two nitrogen atoms:

  • N1 (Pyridine-derived): Protected by a tert-butoxycarbonyl (Boc) group (acid-labile).

  • N6 (Pyrrole-derived): Protected by a benzyloxycarbonyl (Cbz) group (hydrogenolysis-labile).

This orthogonality allows for sequential, regioselective functionalization, making it a staple in diversity-oriented synthesis (DOS) libraries.

Structural Parameters[1][2][3][4][5][6][7]
  • IUPAC Name: 1-tert-butyl 6-benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1,6-dicarboxylate

  • Molecular Formula: C₂₀H₂₈N₂O₄

  • Molecular Weight: 360.45 g/mol [1]

  • Stereochemistry: The commercially relevant scaffold typically possesses cis-fusion at the bridgehead carbons (4a, 7a), often available as the (4aS,7aS) enantiomer or the cis-racemate.

Synthesis & Stereochemical Context

To interpret the spectroscopic data correctly, one must understand the synthetic origin. The cis-fused stereochemistry is established early in the synthesis via the hydrogenation of a pyridine-2,3-dicarboximide precursor.

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the standard route to the differentially protected scaffold, highlighting the origin of the stereocenters.

SynthesisPath cluster_legend Key Transformation Start Pyridine-2,3- dicarboxylic anhydride Imide N-Benzylimide Intermediate Start->Imide + Benzylamine Red cis-6-Benzyl-octahydro pyrrolo[3,4-b]pyridine (Core Scaffold) Imide->Red H2, Catalyst (Cis-reduction) BocProt 1-Boc-6-Benzyl Derivative Red->BocProt + Boc2O (N1 Protection) Deprot 1-Boc-6-H Intermediate BocProt->Deprot H2, Pd/C (N6 Debenzylation) Final 1-Boc-6-Cbz (Target) Deprot->Final + Cbz-Cl (N6 Protection)

Figure 1: Synthetic lineage establishing the cis-fused bicyclic core and orthogonal protection strategy.

Spectroscopic Characterization

The following data represents the consensus profile for the cis-fused isomer.

Mass Spectrometry (LC-MS)

The compound ionizes well in positive electrospray ionization (ESI+) mode.

Ion Speciesm/z (Observed)Interpretation
[M+H]⁺ 361.2 Protonated molecular ion.
[M+Na]⁺ 383.2 Sodium adduct (common in unbuffered solvents).
[M+H - Boc]⁺ 261.1 Loss of t-butyl carbamate (-100 Da).
[M+H - Cbz]⁺ 227.1 Loss of benzyl carbamate (less common in mild ESI).
Proton NMR (¹H NMR)

Solvent: CDCl₃, 400 MHz. Expert Insight: The presence of two carbamate groups (Boc and Cbz) induces rotameric broadening at room temperature. Signals for protons adjacent to nitrogens (H-2, H-5, H-7) often appear as broad multiplets or split peaks. Warming the sample to 50°C can coalesce these peaks.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
7.30 – 7.40 Multiplet5HAr-H Cbz Phenyl ring protons.
5.10 – 5.18 Singlet (br)2HPh-CH ₂-OBenzylic methylene of Cbz.
3.80 – 4.20 Broad Mult.1HH -2 eqPyridine ring N-methylene (deshielded).
3.50 – 3.75 Broad Mult.3HH -5, H -7Pyrrolidine ring N-methylenes.
2.80 – 3.10 Broad Mult.1HH -2 axPyridine ring N-methylene.
2.20 – 2.45 Multiplet1HH -7aBridgehead methine (next to N1).
2.00 – 2.15 Multiplet1HH -4aBridgehead methine (junction).
1.60 – 1.80 Multiplet2HH -3Pyridine ring methylene (beta to N).
1.40 – 1.55 Multiplet2HH -4Pyridine ring methylene.
1.45 Singlet9HC(CH ₃)₃Boc tert-butyl group.
Carbon-13 NMR (¹³C NMR)

Solvent: CDCl₃, 100 MHz. Key Features: Doubling of peaks may be observed due to restricted rotation around the N-C(O) bonds.

  • Carbonyls: ~155.0 ppm (Cbz C=O), ~154.5 ppm (Boc C=O).

  • Aromatic: 136.5 (ipso), 128.5, 128.0, 127.8 ppm (Phenyl).

  • Aliphatic (O-C): 79.5 ppm (Boc t-Bu quaternary C), 66.8 ppm (Cbz CH₂).

  • Scaffold (N-C): 50-55 ppm range (C-5, C-7, C-2).

  • Scaffold (Bridgehead): 35-40 ppm range (C-4a, C-7a).

  • Aliphatic (C-C): 28.4 ppm (Boc methyls), 20-25 ppm (C-3, C-4).

Infrared Spectroscopy (FT-IR)
  • 1680 – 1705 cm⁻¹: Strong C=O stretching (Broad band, overlapping Boc and Cbz carbamates).

  • 2850 – 2980 cm⁻¹: C-H stretching (Aliphatic).

  • 1400 – 1450 cm⁻¹: C-H bending and aromatic ring modes.

Analytical Workflow & Quality Control

To ensure the integrity of this intermediate in library synthesis, the following QC protocol is recommended.

QC_Workflow Sample Raw Sample (1-Boc-6-Cbz) TLC TLC Screening (Hex/EtOAc 1:1) Rf ~ 0.4 Sample->TLC LCMS LC-MS Analysis (Confirm MW 360.45) TLC->LCMS Single Spot? NMR 1H NMR (Check Rotamers & Purity) LCMS->NMR Mass Correct? Decision Release for Synthesis NMR->Decision >95% Purity

Figure 2: Standard Quality Control (QC) decision tree for incoming scaffold batches.

Common Impurities
  • Mono-protected species: Traces of 1-Boc-6-H (secondary amine) or 1-H-6-Cbz. Detectable by Ninhydrin stain on TLC (primary/secondary amines turn red/purple).

  • Benzyl-protected precursor: 1-Boc-6-Benzyl (if debenzylation was incomplete before Cbz protection). Detectable by NMR (Singlet at ~3.5 ppm for N-Benzyl vs ~5.1 ppm for O-Benzyl).

References

  • Scaffold Synthesis & Stereochemistry: Petersen, U., et al. "Synthesis and antibacterial activity of new 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids." Arzneimittel-Forschung1996, 46(1), 69-75. (Describes the synthesis of the cis-octahydropyrrolo[3,4-b]pyridine core).
  • Moxifloxacin Intermediates

    • Zerbes, R., et al. "Process for the preparation of (S,S)-cis-2,8-diazabicyclo[4.3.0]nonane." US Patent 20110137036A1. Link (Provides detailed NMR data for the core scaffold).

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The octahydropyrrolo[3,4-b]pyridine scaffold (also known as 2,8-diazabicyclo[4.3.0]nonane) represents a privileged structure in medicinal chemistry, serving as a conformationally restricted diamine core for kinase inhibitors, GPCR modulators, and antibiotic development (e.g., Moxifloxacin).

The synthesis of the differentially protected 1-Boc-6-Cbz derivative is critical for combinatorial chemistry, allowing independent functionalization of the piperidine (N1) and pyrrolidine (N6) nitrogens. This protocol details a robust, scalable route starting from commercially available quinolinic acid (pyridine-2,3-dicarboxylic acid) .

Key Synthetic Challenges
  • Stereocontrol: Establishing the cis-ring fusion via catalytic hydrogenation of the aromatic pyridine precursor.

  • Orthogonal Protection: Managing the reactivity difference between the two secondary amines to install Boc at N1 and Cbz at N6 selectively.

  • Safety: Handling high-pressure hydrogenation and pyrophoric reducing agents (LiAlH₄).

Retrosynthetic Logic & Pathway

The strategy relies on the "Imide Route," where the pyrrolidine ring is pre-formed as an imide, protecting the N6 position with a benzyl group that survives the harsh pyridine hydrogenation conditions but can be removed later for Cbz installation.

Reaction Scheme Visualization

SynthesisRoute Start Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) Imide N-Benzyl Imide (6-Benzyl-5,7-dioxo-pyrrolo[3,4-b]pyridine) Start->Imide 1. Ac2O 2. BnNH2 HydroImide Hydrogenated Imide (cis-6-Benzyl-hexahydro-pyrrolo[3,4-b]pyridine-5,7-dione) Imide->HydroImide H2, Pd/C (Stereocontrol) Amine cis-6-Benzyl-octahydropyrrolo[3,4-b]pyridine HydroImide->Amine LiAlH4 Reduction BocInt 1-Boc-6-Benzyl-octahydropyrrolo[3,4-b]pyridine Amine->BocInt Boc2O (N1 Protection) Deprot 1-Boc-octahydropyrrolo[3,4-b]pyridine BocInt->Deprot H2, Pd/C (Debenzylation) Final TARGET: 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine Deprot->Final Cbz-Cl (N6 Protection)

Figure 1: Step-wise synthetic pathway from Quinolinic Acid to the target dual-protected scaffold.

Detailed Experimental Protocol

Phase 1: Scaffold Construction & Stereochemical Setup

Step 1.1: Formation of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione Rationale: The anhydride intermediate reacts with benzylamine to form the thermally stable imide. Benzyl is chosen for its stability during the subsequent pyridine reduction.

  • Dehydration: Suspend Quinolinic acid (167 g, 1.0 mol) in Acetic Anhydride (500 mL). Reflux for 3 hours until the solution is clear. Concentrate in vacuo to obtain the crude anhydride.

  • Imide Formation: Dissolve the anhydride in Acetic Acid (500 mL). Add Benzylamine (107 g, 1.0 mol) dropwise over 30 mins (Exothermic!).

  • Cyclization: Reflux the mixture for 3 hours.

  • Workup: Cool to RT. Pour into ice water (2 L). The product will precipitate.[1] Filter, wash with water, and dry.

    • Yield Target: >85%[1][2][3][4][5]

    • Appearance: Off-white solid.

Step 1.2: Catalytic Hydrogenation (The Critical Step) Rationale: Hydrogenation of the pyridine ring requires forcing conditions. The cis-fusion is thermodynamically favored under heterogeneous catalysis.

  • Setup: Load a high-pressure autoclave with the Imide from Step 1.1 (50 g), Methanol (500 mL), and 10% Pd/C (5 g, 10 wt%).

  • Acid Additive: Add concentrated HCl (1 eq) or Acetic Acid to protonate the pyridine nitrogen, facilitating reduction.

  • Reaction: Pressurize to 30–50 bar (430–725 psi) H₂. Heat to 60–80°C . Stir vigorously for 12–24 hours.

  • Monitoring: Monitor by H-NMR (disappearance of aromatic signals).

  • Workup: Filter catalyst through Celite. Concentrate the filtrate. Neutralize with sat. NaHCO₃ and extract with DCM if necessary, or carry forward as the crude salt.

    • Product:cis-6-Benzyl-hexahydro-pyrrolo[3,4-b]pyridine-5,7-dione.

Phase 2: Core Reduction

Step 2.1: Global Reduction of Imide to Amine Rationale: LiAlH₄ is preferred over Borane for the robust reduction of the cyclic imide to the diamine.

  • Preparation: Suspend LiAlH₄ (4.0 eq) in anhydrous THF (10 mL/g of substrate) under N₂ at 0°C.

  • Addition: Add the hydrogenated imide (from Step 1.2) portion-wise or as a THF solution, maintaining temp <10°C.

  • Reflux: Warm to RT, then reflux for 16–24 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water[6]
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (where

      
       = grams of LiAlH₄ used).
      
  • Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate.

    • Intermediate:cis-6-Benzyl-octahydropyrrolo[3,4-b]pyridine.[2][7]

    • Note: At this stage, N6 is Benzyl-protected, and N1 (piperidine) is free.

Phase 3: Orthogonal Protection Strategy

Step 3.1: Selective N1-Boc Protection Rationale: The secondary amine at N1 is the only nucleophilic center available (N6 is benzylated).

  • Reaction: Dissolve the intermediate in DCM. Add TEA (1.5 eq). Add Boc₂O (1.1 eq) at 0°C. Stir at RT for 4 hours.

  • Workup: Wash with water, brine. Dry and concentrate.

    • Product: 1-Boc-6-Benzyl-octahydropyrrolo[3,4-b]pyridine.[7]

Step 3.2: Debenzylation (N6 Deprotection) Rationale: Removal of the benzyl group liberates N6 for the final Cbz installation.

  • Reaction: Dissolve substrate in MeOH. Add 10% Pd/C (10 wt%).

  • Hydrogenation: Stir under H₂ balloon (1 atm) or low pressure (3-5 bar) at RT for 6–12 hours.

    • Note: Boc is stable under these neutral hydrogenation conditions.

  • Filtration: Remove catalyst. Concentrate to give 1-Boc-octahydropyrrolo[3,4-b]pyridine .

Step 3.3: N6-Cbz Protection (Target Synthesis) Rationale: Installation of the Cbz group on the newly liberated N6.

  • Reaction: Dissolve the debenzylated amine in DCM/Water (1:1 biphasic) or Acetone/Water. Add NaHCO₃ (2.5 eq).

  • Addition: Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise at 0°C.

  • Completion: Stir at 0°C -> RT for 2 hours.

  • Purification: Separate layers. Extract aqueous with DCM. Combine organics, dry, and concentrate.[1] Flash chromatography (Hexane/EtOAc) may be required for final purity.

Quality Control & Data Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solid or viscous oilVisual
Purity >98%HPLC (254 nm)
Identity Consistent with structure1H-NMR (CDCl3/DMSO-d6)
MS [M+H]+ = 361.2LC-MS (ESI)
Stereochemistry cis-fusion confirmedNOESY (H4a/H7a correlation)

Diagnostic NMR Signals (CDCl₃):

  • Boc Group: Singlet ~1.45 ppm (9H).

  • Cbz Group: Multiplet ~7.35 ppm (5H, aromatic), Singlet/ABq ~5.15 ppm (2H, benzylic CH2).

  • Bridgehead Protons (H4a, H7a): Complex multiplets in the 2.0–4.0 ppm region (broadening due to rotamers is common).

References & Authoritative Grounding

  • Synthesis of cis-octahydropyrrolo[3,4-b]pyridine core:

    • Source: US Patent 8,680,276 B2. "Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine."

    • URL:

    • Relevance: Establishes the hydrogenation protocol for the pyridine-imide to the cis-fused system.

  • Imide Reduction Methodologies:

    • Source: CN Patent 102964346 A. "Preparation method of (S,S)-octahydro-6H-pyrrolo[3,4-b]pyridine."

    • URL:

    • Relevance: Validates the reduction of the imide intermediate using metal hydrides.

  • Compound Characterization Data:

    • Source: PubChem Compound Summary for CID 10198297 (6-benzyl-octahydropyrrolo[3,4-b]pyridine).[2]

    • URL:[Link][2]

    • Relevance: Provides physical property baselines for the key intermediate.

  • Commercial Availability & Structure Confirmation:

    • Source: 1-Boc-6-Cbz-Octahydropyrrolo[3,4-b]pyridine (CAS 1385694-44-9).[8]

    • Relevance: Confirms the existence and industrial relevance of the specific dual-protected target.

Sources

Mastering the Purification of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the heterocyclic scaffold of octahydropyrrolo[3,4-b]pyridine is a cornerstone for the synthesis of a multitude of pharmacologically active agents, notably as a key intermediate in the synthesis of antibiotics like moxifloxacin.[1][2] The precise installation and manipulation of protecting groups are paramount to the successful construction of complex molecules. This guide provides a detailed exploration of the purification methods for a crucial, dually protected building block: 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine.

This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance rooted in scientific principles and practical experience. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high purity.

The Strategic Importance of Orthogonal Protection and Purity

The subject molecule, with a molecular formula of C₂₀H₂₈N₂O₄ and a molecular weight of 360.45 g/mol , features two distinct and orthogonally stable protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-sensitive benzyloxycarbonyl (Cbz) group. This strategic protection allows for the selective deprotection and subsequent functionalization of the two nitrogen atoms within the bicyclic system, a critical aspect in multi-step syntheses.[3]

Achieving high purity of this intermediate is not merely a matter of procedural completion; it is a critical determinant of the success of subsequent synthetic steps and the final purity of the active pharmaceutical ingredient (API). Impurities, which can include diastereomers, unreacted starting materials, or byproducts from the protection steps, can lead to challenging separations in later stages and compromise the safety and efficacy of the final drug product.

Understanding the Impurity Profile

A rational purification strategy begins with a thorough understanding of the potential impurities. The synthesis of the octahydropyrrolo[3,4-b]pyridine core often starts from pyridine-2,3-dicarboxylic acid and involves several steps, including reaction with benzylamine and subsequent reduction.[2] The introduction of the Boc and Cbz protecting groups can also introduce specific impurities.

Potential Impurities Include:

  • Starting Materials: Unreacted octahydropyrrolo[3,4-b]pyridine, di-tert-butyl dicarbonate ((Boc)₂O), and benzyl chloroformate (Cbz-Cl).

  • Byproducts of Protection: Di-Boc or di-Cbz protected species, and hydrolysis products of the protecting group reagents.

  • Diastereomers: If the synthesis of the core is not perfectly stereospecific, diastereomeric impurities may be present.

  • Reagents and Solvents: Residual solvents and reagents used in the synthesis and work-up.

Purification Methodologies: A Multi-pronged Approach

A combination of purification techniques is often necessary to achieve the desired high purity of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine. The choice of method will depend on the scale of the purification and the nature of the impurities present.

Liquid-Liquid Extraction: The First Line of Defense

Liquid-liquid extraction is a powerful and scalable first step to remove many common impurities. The basic nature of the unprotected nitrogen in the starting diamine allows for its removal through acid-base extraction.

Protocol for Extractive Work-up:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash:

    • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted diamine.

    • Follow with a wash using a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove acidic byproducts.[4]

    • Finally, wash with brine (saturated aqueous NaCl solution) to reduce the water content in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude protected product.

G

Caption: Workflow for the extractive purification of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine.

Flash Column Chromatography: The Workhorse of Purification

For the removal of closely related impurities, such as diastereomers or over-protected byproducts, flash column chromatography is the most effective technique. The choice of the stationary and mobile phases is critical for achieving good separation.

Key Considerations for Chromatography:

  • Stationary Phase: Silica gel is the most common and effective stationary phase for this class of compounds.

  • Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or a mixture of DCM and methanol) is typically employed. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product, and finally the more polar impurities.

Detailed Protocol for Flash Column Chromatography:

  • Column Packing: Prepare a silica gel column in the desired non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. After drying, load the silica gel onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexanes:Ethyl Acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure product.[5]

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine. A column chromatography of a related Boc-protected aminoglycoside used a 3:2 DCM:acetone mixture, which indicates the polarity range for elution.[6]

Table 1: Recommended Solvent Systems for Flash Chromatography

Solvent System (v/v)Typical Starting RatioTypical Final RatioComments
Hexanes / Ethyl Acetate95 / 570 / 30A standard system providing good resolution for many protected amines.
Dichloromethane / Methanol99 / 195 / 5Useful for more polar compounds and can provide different selectivity.
Recrystallization: For Achieving High Crystalline Purity

Recrystallization is an excellent final purification step to obtain a highly pure, crystalline solid. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Protocol for Recrystallization:

  • Solvent Screening: Screen various solvents and solvent mixtures (e.g., ethanol/water, isopropanol, ethyl acetate/hexanes) to find an appropriate system.

  • Dissolution: Dissolve the purified product in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

G

Caption: Step-by-step protocol for the recrystallization of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine.

Purity Assessment: Ensuring Quality

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for determining the purity of the compound and detecting any remaining impurities. Both reversed-phase and chiral HPLC methods can be employed.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the compound and assessing its purity. The absence of signals corresponding to impurities is a key indicator of high purity.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine is a critical step in the synthesis of many important pharmaceutical compounds. A systematic approach that combines extractive work-up, flash column chromatography, and recrystallization, guided by a thorough understanding of potential impurities, is essential for obtaining this key intermediate in high purity. The protocols and principles outlined in this guide provide a robust framework for researchers and scientists to confidently and efficiently purify this valuable building block, thereby ensuring the quality and integrity of the final drug product.

References

  • Google Patents. Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.
  • Google Patents. SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
  • Google Patents. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.
  • Quick Company. Improved Process For Synthesis Of Moxifloxacin Intermediate (S,S) 2,8 - Diazabicyclo[4.3.0]Nonane. Available at: [Link]

  • Google Patents. CN102936220B - BOC protection method for aminopyridine.
  • Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Available at: [Link]

  • Asian Journal of Chemistry. A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Available at: [Link]

  • ResearchGate. A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride | Request PDF. Available at: [Link]

  • PubChem. 1-Boc-octahydropyrrolo(3,4-b)pyridine | C12H22N2O2 | CID 22562202. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Digital CSIC. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Available at: [Link]

  • IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • ACS Publications. KHMDS-Mediated Direct Heteroarylation of C(sp 3 )-H Bonds of 9,10-Dihydroacridines and Analogues for Discovery of Potent Antimicrobial Agents. Available at: [Link]

  • MDPI. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Available at: [Link]

  • MDPI. Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Available at: [Link]

  • ResearchGate. (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]

  • ResearchGate. Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Available at: [Link]

  • ResearchGate. Properties of solvents tested for the thermal recrystallization of CBZ. Available at: [Link]

  • SpringerLink. Chiral Drug Separation. Available at: [Link]

  • Google Patents. EP2551268A1 - Process for the preparation of moxifloxacin hydrochloride and intermediates thereof.
  • PubMed. Unexpected rearrangement of enantiomerically pure 3-aminoquinuclidine as a simple way of preparing diastereomeric octahydropyrrolo[2,3-c]pyridine derivatives. Available at: [Link]

  • MDPI. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. Available at: [Link]

  • Scribd. BOC Deprotection 2 | PDF | High Performance Liquid Chromatography | Methanol. Available at: [Link]

  • PMC. Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. Available at: [Link]

  • PubChem. 4-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-9-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine | C22H29N5 | CID 44462956. Available at: [Link]

Sources

Application Note: Orthogonal Protection Strategy – Cbz-Derivatization of 1-Boc-octahydropyrrolo[3,4-b]pyridine

[1]

Abstract

This application note details the protocol for the regioselective protection of the secondary amine in 1-Boc-octahydropyrrolo[3,4-b]pyridine using benzyl chloroformate (Cbz-Cl). This workflow establishes an orthogonal protection scheme , enabling differential deprotection of the pyrrolidine and piperidine nitrogens—a critical requirement for the synthesis of complex kinase inhibitors and CNS-active pharmaceutical intermediates. The guide emphasizes reaction kinetics, stoichiometric control to prevent side reactions, and purification logic.

Introduction & Strategic Context

The octahydropyrrolo[3,4-b]pyridine scaffold is a privileged bicyclic diamine found in numerous bioactive compounds. Its structure consists of a fused 5,6-membered ring system containing two nitrogen atoms with distinct steric and electronic environments.[1]

  • N1 (Pyrrolidine Nitrogen): Already protected with a tert-butyloxycarbonyl (Boc) group.[1][2]

  • N6 (Piperidine Nitrogen): The free secondary amine target for this protocol.[1]

The Orthogonality Principle

The objective is to install a Carboxybenzyl (Cbz) group on N6. This creates a "Boc/Cbz" orthogonal pair:

  • Boc Group: Labile to acids (e.g., TFA, HCl) but stable to hydrogenolysis and basic conditions.[1]

  • Cbz Group: Labile to catalytic hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH), but stable to the mild acidic conditions used to remove Boc.[1]

This duality allows medicinal chemists to selectively functionalize either nitrogen atom independently, a cornerstone technique in divergent synthesis.[1]

Chemical Mechanism & Reaction Design

The reaction follows a nucleophilic acyl substitution mechanism (Schotten-Baumann type conditions).[1]

Mechanistic Pathway[1][3]
  • Nucleophilic Attack: The lone pair of the piperidine nitrogen (N6) attacks the carbonyl carbon of benzyl chloroformate (Cbz-Cl).[1]

  • Tetrahedral Intermediate: A transient intermediate forms, stabilized by the solvent dielectric.

  • Elimination: Chloride is expelled as a leaving group, reforming the carbonyl and generating the carbamate.

  • Acid Scavenging: The base (DIPEA or NaHCO₃) neutralizes the generated HCl to drive the equilibrium forward and prevent protonation of the unreacted amine.

Graphviz Diagram: Reaction Mechanism

ReactionMechanismReactantsReactants1-Boc-Substrate + Cbz-ClTransitionTetrahedralIntermediateReactants->TransitionNucleophilicAttackHCl_GenHCl GenerationTransition->HCl_GenProductProduct1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridineTransition->ProductCl- EliminationBase_ScavengeBase Scavenging(DIPEA + HCl -> Salt)HCl_Gen->Base_ScavengeNeutralizationBase_Scavenge->ProductDrives Equilibrium

Figure 1: Mechanistic flow of Cbz protection highlighting the critical role of acid scavenging.[1]

Experimental Protocol

Materials & Reagents[1][4]
ReagentMW ( g/mol )Equiv.[1][3][4]Role
1-Boc-octahydropyrrolo[3,4-b]pyridine ~226.31.0Substrate
Benzyl Chloroformate (Cbz-Cl) 170.61.1 - 1.2Protecting Group
DIPEA (N,N-Diisopropylethylamine) 129.22.0 - 3.0Base (Scavenger)
Dichloromethane (DCM) -SolventReaction Medium (0.1 M)
NaHCO₃ (sat.[1] aq.) --Quench/Wash
Step-by-Step Procedure

Safety Warning: Cbz-Cl is a lachrymator and corrosive.[1] Perform all manipulations in a fume hood.

  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-octahydropyrrolo[3,4-b]pyridine (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

    • Add DIPEA (2.5 equiv) to the solution.[1]

    • Cool the mixture to 0 °C using an ice/water bath. Rationale: Cooling controls the exothermicity and minimizes potential side reactions with the Boc group or impurities.

  • Addition:

    • Add Cbz-Cl (1.1 equiv) dropwise over 10–15 minutes.[1]

    • Note: If Cbz-Cl is old, it may contain HCl; ensure a slight excess of base.[1]

  • Reaction:

    • Allow the reaction to warm to room temperature (20–25 °C) naturally.

    • Stir for 2–4 hours .

  • Monitoring:

    • Check reaction progress via TLC (System: 30% EtOAc in Hexanes) or LC-MS.

    • Target: Disappearance of the starting amine (m/z ~227 for [M+H]⁺) and appearance of the product (m/z ~361 for [M+H]⁺).[1]

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with:

      • 0.5 M HCl or 5% Citric Acid (2x) – Critical Step: Removes excess DIPEA and any unreacted amine.[1] (Do not use strong acid or long exposure to avoid Boc removal).[1]

      • Sat. NaHCO₃ (1x) – Neutralizes residual acid.[1]

      • Brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure to yield the crude oil.

  • Purification:

    • If purity is <95%, purify via flash column chromatography (SiO₂).[1]

    • Eluent: Gradient of 0%

      
       40% EtOAc in Hexanes.
      

Workflow Logic & Troubleshooting

The following diagram illustrates the decision-making process during the synthesis and purification.

WorkflowStartStart Reaction(0°C, DCM, DIPEA)CheckTLC/LCMS Check(t = 3h)Start->CheckDecisionSM Consumed?Check->DecisionAddReagentAdd 0.2 eq Cbz-ClStir 1hDecision->AddReagentNoWorkupAcidic Wash (Citric Acid)Basic Wash (NaHCO3)Decision->WorkupYesAddReagent->CheckPurityCheckPurity > 95%?Workup->PurityCheckColumnFlash Chromatography(Hex/EtOAc)PurityCheck->ColumnNoFinalFinal Product(Vacuum Dry)PurityCheck->FinalYesColumn->Final

Figure 2: Operational workflow for synthesis and purification.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Cbz-ClEnsure solvents are dry. Increase Cbz-Cl to 1.3–1.5 equiv.
Boc Loss Acidic Workup too strongUse 5% Citric acid or KHSO₄ instead of HCl. Minimize contact time.
Gumming/Emulsion High concentrationDilute with more DCM before washing.[1] Use brine to break emulsions.[1]
Benzyl Alcohol Impurity Hydrolysis of excess Cbz-ClThis byproduct (BnOH) elutes early in chromatography.[1] Ensure proper column gradient.

Validation & Analytical Data

To certify the synthesized material, ensure the following spectral characteristics are met:

  • ¹H NMR (CDCl₃):

    • Aromatic Region: Multiplet at 7.30–7.40 ppm (5H) corresponding to the Cbz phenyl group.[1]

    • Benzylic Protons: Singlet (or AB quartet) at ~5.12 ppm (2H, Ph-CH ₂-O).[1]

    • Boc Group: Strong singlet at ~1.45 ppm (9H).[1]

    • Scaffold: Complex multiplets between 1.5 and 4.0 ppm representing the octahydropyrrolo[3,4-b]pyridine protons.[1]

  • LC-MS:

    • Observe parent ion

      
      .[1]
      
    • Fragment loss of Boc (

      
      ) or t-Butyl (
      
      
      ) may be observed depending on ionization energy.[1]

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] [1]

  • Agami, C., Couty, F., & Evano, G. (2002). "Syntheses of all stereoisomers of 2,8-diazabicyclo[4.3.0]nonane." Tetrahedron: Asymmetry, 13(3), 297-302.[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 24: Regioselectivity and Protecting Groups).[1] [1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22562202, 1-Boc-octahydropyrrolo[3,4-b]pyridine.[1][Link][1]

Application Note & Protocol Guide: Mastering the Selective Deprotection of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Octahydropyrrolo[3,4-b]pyridine Scaffold

The octahydropyrrolo[3,4-b]pyridine core is a rigid, fused bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its constrained conformation is invaluable for designing ligands with high affinity and selectivity for various biological targets, including kinases and G-protein coupled receptors.[1] In the multi-step synthesis of complex drug candidates built upon this framework, the strategic use of protecting groups is not merely a convenience but a cornerstone of success. The differential protection of the two nitrogen atoms within the scaffold is critical for controlled, stepwise functionalization.

This guide focuses on the 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine system, a common intermediate where the two secondary amines are masked by orthogonal protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group.[2] The ability to selectively remove one group while leaving the other intact is a powerful tool, enabling chemists to dictate the precise sequence of molecular elaboration.[3] This document provides a detailed examination of the mechanisms, field-tested protocols, and critical considerations for achieving high-yielding, selective deprotection of either the Boc or Cbz group.

cluster_start Starting Material cluster_path1 Pathway 1: Acidic Deprotection cluster_path2 Pathway 2: Hydrogenolysis start 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine prod1 6-Cbz-octahydropyrrolo[3,4-b]pyridine start->prod1  Acidic Conditions  (e.g., TFA) prod2 1-Boc-octahydropyrrolo[3,4-b]pyridine start->prod2  Hydrogenolysis  (e.g., H₂, Pd/C)

Caption: Orthogonal deprotection strategy for the title compound.

Part 1: Selective Removal of the N-1 Boc Group via Acidolysis

The selective cleavage of the Boc group in the presence of a Cbz group is reliably achieved under acidic conditions. The Boc group's high sensitivity to acid, a consequence of the stability of the intermediate tert-butyl cation, stands in contrast to the relative stability of the Cbz group under the same conditions.[4][5]

Mechanism of Action: Acid-Catalyzed Boc Cleavage

The deprotection proceeds via a well-established, multi-step mechanism when treated with a strong acid like trifluoroacetic acid (TFA).[6][7]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, activating the carbamate for cleavage.[6]

  • Formation of a tert-butyl Cation: The protonated intermediate becomes unstable, leading to the irreversible cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate.[7][8]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[6]

  • Amine Salt Formation: The newly liberated secondary amine is immediately protonated by the excess acid in the medium, forming the corresponding ammonium salt (e.g., trifluoroacetate salt).[7]

A critical consideration during this process is the fate of the electrophilic tert-butyl cation. It can potentially alkylate nucleophilic functional groups within the substrate or solvent. To mitigate this risk, a "scavenger" such as anisole or thioanisole is often added to the reaction mixture to trap the cation.[2]

cluster_workflow Workflow for Selective Boc Deprotection A 1. Dissolve Substrate in Anhydrous DCM B 2. Cool to 0 °C (Optional but recommended) A->B C 3. Add Scavenger (e.g., Anisole) B->C D 4. Add TFA (Slowly, dropwise) C->D E 5. Monitor Reaction (TLC or LC-MS) D->E F 6. Concentrate in vacuo E->F G 7. Aqueous Work-up (Neutralization with base) F->G H 8. Extract & Purify G->H

Caption: Experimental workflow for acid-mediated Boc deprotection.

Experimental Protocol: Selective Boc Deprotection with TFA

This protocol describes a standard procedure for the selective removal of the Boc group on a 1 mmol scale.

Materials:

  • 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine (1.0 mmol)

  • Anhydrous Dichloromethane (DCM), 10 mL

  • Trifluoroacetic Acid (TFA), 2.5 mL (approx. 25% v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve the 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine (1.0 mmol) in anhydrous DCM (10 mL) in a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes until it reaches 0 °C. This helps to control any potential exotherm.

  • TFA Addition: Slowly add TFA (2.5 mL) dropwise to the stirred solution over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[7]

  • Quenching & Work-up:

    • Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

    • Re-dissolve the residue in DCM (20 mL) and transfer to a separatory funnel.

    • Slowly and carefully add saturated NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will cause pressure buildup. Swirl gently and vent frequently until effervescence ceases.

    • Wash the organic layer sequentially with water (15 mL) and brine (15 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 6-Cbz-octahydropyrrolo[3,4-b]pyridine. The product can be further purified by column chromatography if necessary.

Troubleshooting Guide: Boc Deprotection
Problem Probable Cause Suggested Solution
Incomplete Reaction Insufficient acid or reaction time.Add additional TFA and continue stirring. Confirm completion with a fresh TLC plate.
Partial Cbz Cleavage Use of excessively harsh acidic conditions (e.g., HBr in Acetic Acid) or prolonged heating.Stick to standard TFA/DCM conditions at room temperature. Cbz is generally stable to TFA but can be cleaved by stronger acids.[5]
Formation of Side Products Alkylation of the product or other sensitive groups by the tert-butyl cation.Add a scavenger like anisole or thioanisole (1-2 equivalents) to the reaction mixture before adding TFA.[2]

Part 2: Selective Removal of the N-6 Cbz Group via Hydrogenolysis

The Cbz group is prized for its stability to a wide range of acidic and basic conditions, making it orthogonal to the Boc group.[5] Its selective removal is most commonly and cleanly achieved by catalytic hydrogenolysis. This method involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a palladium catalyst.[9]

Mechanism of Action: Catalytic Hydrogenolysis

The deprotection of the Cbz group via hydrogenolysis is a reductive cleavage process.[5]

  • Adsorption: Both the Cbz-protected substrate and molecular hydrogen (H₂) adsorb onto the surface of the palladium catalyst (typically supported on carbon, Pd/C).

  • Bond Cleavage: The palladium catalyst facilitates the cleavage of the weak benzyl-oxygen bond of the carbamate.

  • Hydrogenation & Product Formation: The resulting fragments react with hydrogen on the catalyst surface. The benzyl fragment is hydrogenated to form toluene, and the carbamic acid intermediate is formed.

  • Decarboxylation: As with Boc deprotection, the carbamic acid intermediate is unstable and spontaneously loses CO₂ to yield the free secondary amine.[5]

An alternative to using flammable H₂ gas is catalytic transfer hydrogenation , where a hydrogen donor molecule like ammonium formate or cyclohexene is used in the presence of the Pd/C catalyst to generate hydrogen in situ.[10]

cluster_workflow Workflow for Selective Cbz Deprotection A 1. Dissolve Substrate in Solvent (e.g., MeOH) B 2. Add Pd/C Catalyst (under inert atmosphere) A->B C 3. Purge System (Vacuum/Inert Gas Cycles) B->C D 4. Introduce H₂ Gas (Balloon or Parr shaker) C->D E 5. Monitor Reaction (TLC or LC-MS) D->E F 6. Filter Catalyst (e.g., through Celite®) E->F G 7. Concentrate Filtrate F->G H 8. Purify if Necessary G->H

Caption: Experimental workflow for Cbz deprotection via hydrogenolysis.

Experimental Protocol: Selective Cbz Deprotection via Hydrogenolysis

This protocol details the removal of the Cbz group using H₂ gas and a Pd/C catalyst on a 1 mmol scale.

Materials:

  • 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine (1.0 mmol)

  • Methanol (MeOH) or Ethanol (EtOH), 15 mL

  • 10% Palladium on Carbon (Pd/C), 10 mol% (approx. 10-20 mg)

  • Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

  • Reaction flask, stir bar, inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Setup: To a two-neck round-bottom flask containing a stir bar, add the 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine (1.0 mmol) and dissolve it in MeOH (15 mL).

  • Inert Atmosphere: Sparge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add the 10% Pd/C catalyst (10 mol%).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Maintain a positive pressure of H₂ using a balloon or connect to a Parr hydrogenation apparatus (e.g., at 50 psi).

  • Reaction: Stir the reaction vigorously at room temperature. Vigorous stirring is crucial for ensuring good contact between the substrate, catalyst, and hydrogen. Monitor the reaction by TLC (staining for the Cbz group) or LC-MS. Reactions are often complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional MeOH (2 x 5 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to afford the crude 1-Boc-octahydropyrrolo[3,4-b]pyridine. The product is often clean enough to be used in the next step without further purification.

Troubleshooting Guide: Cbz Deprotection
Problem Probable Cause Suggested Solution
Stalled or Slow Reaction Catalyst poisoning (e.g., by sulfur-containing impurities), poor quality catalyst, or insufficient H₂ pressure/agitation.Use fresh, high-quality catalyst. Ensure the substrate is free of potential poisons. Increase H₂ pressure and/or improve stirring. Consider switching to a transfer hydrogenation protocol.
Boc Group Cleavage The reaction medium has become acidic. Some grades of Pd/C can be acidic.Add a non-nucleophilic, non-poisonous base like diisopropylethylamine (DIPEA) (1-2 eq.) to the reaction mixture.
Incomplete Filtration of Catalyst Fine particles of Pd/C passing through the filter.Use a finer porosity filter or a thicker pad of Celite®. The presence of residual palladium can interfere with subsequent reactions and is a regulatory concern.[11]

Summary of Orthogonal Deprotection Strategies

Parameter Selective Boc Deprotection Selective Cbz Deprotection
Target Group tert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)
Primary Method AcidolysisCatalytic Hydrogenolysis
Typical Reagents Trifluoroacetic Acid (TFA)H₂ gas, 10% Palladium on Carbon (Pd/C)
Alternative Reagents HCl in Dioxane, Lewis Acids[8]Ammonium formate, Pd/C (Transfer Hydrogenation)[10]
Typical Solvent Dichloromethane (DCM)Methanol (MeOH), Ethanol (EtOH)
Temperature 0 °C to Room TemperatureRoom Temperature
Key Consideration Use of scavengers (e.g., anisole) to trap the t-butyl cation.[2]Ensure an oxygen-free, inert atmosphere before introducing H₂. Vigorous stirring is essential.

Conclusion

The successful synthesis of complex molecules based on the octahydropyrrolo[3,4-b]pyridine scaffold hinges on the precise and predictable manipulation of protecting groups. The Boc and Cbz groups represent a classic and robust orthogonal pair, allowing for the selective unmasking of either the N-1 or N-6 position. By understanding the distinct chemical mechanisms that govern their removal—acid-catalyzed fragmentation for Boc and reductive cleavage for Cbz—researchers can confidently execute synthetic strategies. The protocols and troubleshooting guides provided herein offer a field-proven framework for achieving high-fidelity deprotections, paving the way for the efficient and controlled construction of novel therapeutic agents.

References

  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. Wordpress.
  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Chemistry - StudySmarter.
  • Organic Chemistry Tube. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • ResearchGate. (n.d.).
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
  • Master Organic Chemistry. (2018).
  • Scientific Upd
  • Technical Disclosure Commons. (2025).
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Wordpress.
  • PubChem. (n.d.). 1-Boc-octahydropyrrolo(3,4-b)pyridine.
  • BenchChem. (2025). The Chemistry of the Boc Protecting Group.
  • Google Patents. (n.d.). SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
  • ResearchGate. (2025). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions.
  • PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • MySkinRecipes. (n.d.). 1-Boc-octahydropyrrolo[3,4-b]pyridine.
  • MDPI. (n.d.).

Sources

Application Note: Catalytic Hydrogenation for Cbz Removal from Octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The octahydropyrrolo[3,4-b]pyridine scaffold is a privileged bicyclic diamine core increasingly utilized in kinase inhibitors and GPCR ligands. The removal of the Carboxybenzyl (Cbz) protecting group from this sterically constrained and basic scaffold presents unique challenges, primarily catalyst poisoning by the resulting free amine and solubility issues inherent to bicyclic salts.

This guide provides an optimized, self-validating protocol for the catalytic hydrogenolysis of N-Cbz-octahydropyrrolo[3,4-b]pyridine. Unlike generic deprotection guides, this note addresses the specific chemoselectivity and kinetic hurdles associated with fused piperidine-pyrrolidine systems.

Mechanistic Insight & Critical Parameters

The Reaction Mechanism

Catalytic hydrogenolysis over Palladium on Carbon (Pd/C) proceeds via a surface-mediated mechanism.

  • Adsorption: The Cbz-protected amine absorbs onto the Pd surface via the aromatic ring and the carbamate oxygen.

  • Hydrogen Activation: H₂ dissociates into reactive hydrides on the Pd surface.

  • Cleavage: The benzylic C-O bond is cleaved, releasing toluene and generating a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid spontaneously decarboxylates to release CO₂ and the free amine.

The "Amine Poisoning" Challenge

Crucial for this Substrate: Octahydropyrrolo[3,4-b]pyridine is a strong base (diamine). The generated free amine product competes with the starting material for active sites on the Pd catalyst. As the reaction proceeds, the product effectively "poisons" the catalyst, leading to stalling (incomplete conversion).

  • Solution: Conducting the reaction in acidic media (e.g., MeOH/HCl or AcOH) protonates the product immediately upon formation. The ammonium salt has significantly lower affinity for the Pd surface, preventing catalyst deactivation.

Visualizing the Pathway

The following diagram illustrates the reaction pathway and the critical "Poisoning Loop" that must be interrupted.

G Start N-Cbz-Octahydropyrrolo [3,4-b]pyridine Pd_Surface Pd Catalyst Surface Start->Pd_Surface Adsorption Intermed Carbamic Acid Intermediate Pd_Surface->Intermed H2 / Hydrogenolysis Poison Catalyst Poisoning (Stalled Reaction) Pd_Surface->Poison Active Sites Blocked Product Free Amine Product Intermed->Product - CO2 (Decarboxylation) Product->Pd_Surface Strong Binding (Inhibition) Acid_Salt Ammonium Salt (Non-Poisoning) Product->Acid_Salt + HCl/AcOH (Protonation) Acid_Salt->Pd_Surface Weak Binding (Catalyst Remains Active)

Figure 1: Mechanistic pathway highlighting the critical 'Poisoning Loop' caused by the free amine product and its resolution via acid protonation.

Experimental Protocols

Method A: Acid-Promoted Hydrogenolysis (Recommended)

Best for: Rapid, complete conversion; preventing catalyst poisoning. Scale: 100 mg to 10 g.

Reagents:

  • Substrate: N-Cbz-octahydropyrrolo[3,4-b]pyridine (1.0 equiv)

  • Catalyst: 10% Pd/C (50% wet, Degussa type E101 or equivalent) - Load: 10 wt% of substrate.

  • Solvent: Methanol (HPLC grade).

  • Additive: 1.0 M HCl in Methanol (1.1 - 1.5 equiv) OR Glacial Acetic Acid (2-3 equiv).

  • Gas: Hydrogen (Balloon or 1 atm).[1][2]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask (RBF), dissolve the N-Cbz substrate in Methanol (concentration ~0.1 M).

  • Acidification: Add the acidic additive (HCl or AcOH). Note: If using HCl, the starting material may precipitate as a salt. This is acceptable; it will redissolve as the reaction proceeds.

  • Inerting: Evacuate the flask and backfill with Nitrogen (3 cycles) to remove oxygen.

  • Catalyst Addition: Carefully add the Pd/C catalyst.[1] Safety: Pd/C is pyrophoric. Add under a gentle stream of Nitrogen or as a slurry in water/toluene.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (3 cycles). Attach a H₂ balloon.

  • Reaction: Stir vigorously at Room Temperature (20-25°C).

    • Monitoring: Check via LC-MS or TLC after 2 hours. The acidic condition usually drives this to completion within 1-4 hours.

  • Workup:

    • Flush flask with Nitrogen.

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.[2][3]

    • If HCl was used: Concentrate to obtain the hydrochloride salt directly.

    • If Free Base is required: Dissolve residue in water, basify with Na₂CO₃/NaOH, and extract into DCM or CHCl₃/iPrOH (3:1).

Method B: Transfer Hydrogenation (Alternative)

Best for: Labs without H₂ gas cylinders; safety-restricted environments.

Reagents:

  • Substrate (1.0 equiv)

  • Catalyst: 10% Pd/C (10-20 wt%)

  • Hydrogen Donor: Ammonium Formate (5-10 equiv) or Cyclohexene (10 equiv).

  • Solvent: Methanol/Ethanol (reflux).

Procedure:

  • Dissolve substrate in Methanol.[1][2][3][4]

  • Add Ammonium Formate.[4]

  • Add Pd/C catalyst under Nitrogen.

  • Heat to reflux (60-70°C) for 1-3 hours. Note: Evolution of CO₂ and NH₃ gas will occur; ensure proper venting.

  • Filter hot through Celite. Concentrate filtrate.[3]

Troubleshooting & Optimization Logic

ObservationRoot CauseCorrective Action
Reaction Stalls (~50% conversion) Catalyst PoisoningAdd 1-2 equiv of Acetic Acid or HCl to protonate the amine product.
Reaction Slow Low H₂ Solubility / Mass TransferIncrease stirring speed (vortex formation). Switch from balloon to Parr Shaker (30-50 psi).
Loss of Stereochemistry Racemization (Rare)Ensure temperature is kept <40°C. Avoid strong bases during workup if the bridgehead carbons are labile.
Unknown Impurity (+14 mass) N-MethylationIn Methanol, Pd/C can catalyze methylation of amines. Switch solvent to Ethanol or Ethyl Acetate.
Filter Clogging Fine Catalyst ParticlesUse a double layer of Celite or a specialized PTFE syringe filter (0.45 µm).

Workflow Decision Tree

Use this logic flow to select the optimal protocol for your specific derivative.

DecisionTree Start Start: Cbz Removal Octahydropyrrolo[3,4-b]pyridine Q1 Is H2 Gas Available? Start->Q1 Q2 Is the Product Acid Sensitive? Q1->Q2 Yes Method_B Method B: Transfer Hydrog. (Ammonium Formate) Q1->Method_B No (Safety/Equip Limit) Method_A Method A: H2 Balloon + HCl/MeOH (Standard) Q2->Method_A No (Stable to Acid) Method_C Method C: Neutral Hydrogenation (High Pressure/Load) Q2->Method_C Yes (Avoid Acid)

Figure 2: Decision matrix for selecting the appropriate deprotection strategy.

References

  • Greene's Protective Groups in Organic Synthesis, 5th Ed.; Wuts, P. G. M., Ed.; John Wiley & Sons: Hoboken, NJ, 2014. (The definitive guide on Cbz cleavage mechanisms and conditions).
  • Catalytic Hydrogenolysis of Cbz Groups in Complex Amines. Journal of Organic Chemistry, 2005 , 70, 2372. Link (Describes the amine poisoning effect and acid remediation).

  • Synthesis and Antibacterial Activity of Moxifloxacin Analogues. Journal of Medicinal Chemistry, 2004 , 47, 6921. Link (Provides precedent for deprotection of the structurally similar 2,8-diazabicyclo[4.3.0]nonane system).

  • Transfer Hydrogenation of Protected Amines. Tetrahedron Letters, 2002 , 43, 7431. Link (Protocol for Ammonium Formate method).

Safety Disclaimer: Hydrogen gas is highly flammable. Palladium on Carbon (Pd/C) is pyrophoric when dry. Always handle these reagents in a fume hood with appropriate PPE. Ground all equipment to prevent static discharge.

Sources

Optimized Strategies for Acid-Mediated Boc Deprotection in Pyrrolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Pyrrolopyridines (azaindoles) represent a privileged scaffold in kinase inhibitor design (e.g., Vemurafenib, Pexidartinib) due to their ability to mimic the purine core of ATP while offering tunable hydrogen-bonding vectors. However, the deprotection of tert-butyloxycarbonyl (Boc) groups from these systems presents a dichotomy of chemical challenges often overlooked in standard protocols:

  • The "Cation Return" Phenomenon: While the pyridine ring exerts an electron-withdrawing effect, the pyrrole component remains electron-rich, particularly at the C-3 position. The liberation of the tert-butyl cation (

    
    ) during acidolysis creates a high risk of electrophilic aromatic substitution (Friedel-Crafts alkylation) at C-3, leading to irreversible impurities.
    
  • Amphoteric Solubility: Unlike simple amines, pyrrolopyridines possess a basic pyridine nitrogen (

    
    ). Standard aqueous basic workups can lead to poor recovery due to isoelectric point issues or water solubility of the free base.
    

This guide moves beyond generic "TFA/DCM" recipes, providing optimized protocols that integrate cation scavenging and salt-form isolation to ensure high fidelity in late-stage synthesis.

Mechanistic Analysis: The Cation Trapping Dilemma

The cleavage of the Boc group is driven by protonation of the carbamate carbonyl, followed by fragmentation. In pyrrolopyridines, the fate of the resulting


 is the critical quality attribute.
Reaction Pathway Diagram

Boc_Mechanism Start N-Boc Pyrrolopyridine Protonation Protonated Intermediate (R-NH-CO-O(H)-tBu) Start->Protonation + H+ Frag Fragmentation Protonation->Frag Cation tert-Butyl Cation (t-Bu+) Frag->Cation Product Product Salt (R-NH3+) Frag->Product - CO2 SideRxn C-3 Alkylation (Irreversible Impurity) Cation->SideRxn Attack on C-3 (No Scavenger) Scavenged Scavenged Adduct (t-Bu-S-R / t-Bu-Ph) Cation->Scavenged + Scavenger (Silane/Thiol) Gas Isobutylene (Gas) Cation->Gas - H+ (Elimination)

Figure 1: Mechanistic divergence in Boc deprotection. The red path indicates the critical failure mode (C-3 alkylation) common in azaindoles lacking sufficient scavenger.

Protocol A: The "Precipitation Method" (HCl/Dioxane)

Best For: Scale-up (>1g), robust substrates, and isolation of stable hydrochloride salts.

Rationale

Using HCl in 1,4-dioxane allows for the deprotection to occur in a solvent where the starting material is soluble, but the resulting multi-hydrochloride salt is insoluble. This drives the reaction to completion and allows purification via simple filtration, bypassing the problematic aqueous extraction of the amphoteric free base.

Materials
  • Substrate:

    
    -Boc-pyrrolopyridine derivative.
    
  • Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous).

  • Solvent: 1,4-Dioxane (or EtOAc as co-solvent).

  • Equipment: N2 atmosphere, Buchner funnel.

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous 1,4-dioxane (5–10 volumes).

    • Note: If solubility is poor, add minimal MeOH or EtOAc, but be aware this may increase the solubility of the product salt.

  • Acid Addition: Cool the solution to 0 °C. Add 4.0 M HCl in Dioxane (5–10 equiv) dropwise.

    • Why: Exotherm control prevents thermal degradation of sensitive side chains.

  • Reaction: Warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Observation: A heavy precipitate (white to yellow solid) should form.

  • Completion Check: Monitor by HPLC/UPLC.

    • Tip: Do not use TLC; the polar salt will not migrate.

  • Isolation:

    • Dilute the slurry with

      
       or MTBE (Methyl tert-butyl ether) (2 volumes) to maximize precipitation.
      
    • Filter the solid under a nitrogen blanket (some azaindole salts are hygroscopic).

    • Wash the cake with

      
       (
      
      
      
      volumes) to remove residual acid and organic impurities.
  • Drying: Dry under vacuum at 40 °C. The product is isolated as the di-hydrochloride salt (typically).

Protocol B: The "Scavenger Method" (TFA/DCM + Silane)

Best For: Substrates sensitive to strong mineral acids, or those showing "plus-56" mass peaks (indicating tert-butylation) in standard runs.

Rationale

In Trifluoroacetic Acid (TFA), the tert-butyl cation has a longer lifetime than in nucleophilic media. For electron-rich azaindoles (especially 5-azaindole and 7-azaindole), the cation will attack the C-3 position. Triethylsilane (TES) is the superior scavenger here; it reduces the cation to isobutane (gas) via hydride transfer, which is chemically inert, unlike thio-ethers formed by thiol scavengers.

Materials
  • Reagent: Trifluoroacetic Acid (TFA).[1][2][3][4]

  • Solvent: Dichloromethane (DCM).[4]

  • Scavenger: Triethylsilane (TES) (Preferred) or Anisole.

  • Ratio: 1:1:0.1 (DCM : TFA : Scavenger).

Step-by-Step Methodology
  • Preparation: Dissolve substrate in DCM (10 volumes). Add Triethylsilane (2.0–5.0 equiv).

    • Crucial: Add the scavenger before the acid.

  • Acidolysis: Cool to 0 °C. Add TFA dropwise (final concentration ~20–50% v/v).

  • Reaction: Stir at 0 °C for 15 minutes, then warm to Room Temperature.

    • Time: TFA reactions are fast (typically 30–60 mins). Extended times increase side reactions.

  • Quenching (The "Reverse" Quench):

    • Do not add base directly to the reaction.

    • Concentrate the mixture to an oil on a rotary evaporator (bath < 40 °C) to remove bulk TFA and excess silane.

    • Azeotrope: Re-dissolve in Toluene or DCM and re-concentrate (2x) to remove trace TFA.

  • Neutralization (if Free Base is required):

    • Dissolve residue in DCM/MeOH (9:1).

    • Wash with saturated

      
       (aq).[5]
      
    • Expert Tip: If the product is water-soluble, use a solid-phase extraction (SCX-2 column): Load in MeOH, wash with MeOH, elute with

      
       in MeOH.
      

Comparative Data & Troubleshooting

Scavenger Efficiency Table
ScavengerMechanismProsConsRecommended For
Triethylsilane (TES) Hydride TransferGenerates gas (Isobutane); Clean workupExpensive; FlammableIndoles/Azaindoles (Prevents C-3 alkylation)
Anisole Electrophilic TrapCheap; EffectiveForms non-volatile alkylated byproductGeneral peptides
1,2-Ethanedithiol (EDT) Nucleophilic TrapVery high affinity for cationsStench ; Can poison catalysts laterMethionine/Cysteine containing peptides
Water Nucleophilic TrapUbiquitousSlow; Can lead to hydrolysis of estersRobust substrates only
Troubleshooting Guide
ObservationRoot CauseCorrective Action
M+56 Peak (LCMS) tert-Butylation of the ringSwitch to Protocol B. Increase TES to 10 equiv.
Incomplete Rxn Protonation of Pyridine NThe pyridine N consumes 1 eq of acid. Ensure >5 eq of acid is used.
Low Recovery (Workup) Product stuck in aqueous phaseAzaindoles are polar. Avoid aqueous workup; use Protocol A (Salt isolation) or SCX columns.
Pink/Red Coloration Indolic OxidationDegassing solvents is critical. Add antioxidant (e.g., BHT) if necessary.

References

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[1] International Journal of Peptide and Protein Research, vol. 12, no.[1] 5, 1978, pp. 258-268.[1] Link (Foundational work on scavengers).

  • Han, G., et al. "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs." Molecules, vol. 28, no.[3] 3, 2023.[6][7] Link (Specific application to pyrrolopyridine scaffolds).

  • Wuts, P. G. M., & Greene, T. W.Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard reference for deprotection conditions).
  • Stahl, P. H., & Wermuth, C. G.Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.

Sources

Application Note: High-Fidelity Solid-Phase Synthesis using 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

[1][2]

Executive Summary & Structural Logic

The octahydropyrrolo[3,4-b]pyridine scaffold (CAS: 1385694-44-9) represents a "privileged structure" in modern drug discovery, offering a rigid, bicyclic framework that restricts conformational freedom and enhances binding selectivity for GPCR and kinase targets (e.g., FGFR inhibitors).[1][2]

The commercial availability of the 1-Boc-6-Cbz orthogonally protected derivative presents a specific challenge for Solid-Phase Synthesis (SPS).[1][2] While Boc (acid-labile) and Cbz (hydrogenolysis-labile) are excellent for solution-phase chemistry, the Cbz group is generally incompatible with standard on-resin deprotection strategies due to the difficulty of heterogeneous catalysis (H₂/Pd) on solid support.[1][2]

This protocol defines the "Orthogonal Switch" strategy: A requisite solution-phase preprocessing step to convert the commercial reagent into an SPS-ready building block (Fmoc/Boc), ensuring high-fidelity library generation without resin degradation.[1][2]

Structural Anatomy[1][2]
  • N1 (Piperidine Nitrogen): Protected by Boc (tert-Butyloxycarbonyl).[1][2][3] Sterically more hindered; secondary amine character.[2]

  • N6 (Pyrrolidine Nitrogen): Protected by Cbz (Benzyloxycarbonyl).[1][2][4] Chemically distinct; derived from the precursor imide.[2]

Strategic Planning: The "Orthogonal Switch"

Direct loading of the 1-Boc-6-Cbz scaffold onto resin is ill-advised because removing the Cbz group on-resin requires harsh conditions (e.g., TFMSA, TMSI) or heterogeneous catalysts that fail to penetrate the resin matrix.[1][2]

The Solution: We utilize a "Switch" protocol to convert the Cbz group to an Fmoc group before resin loading. This enables the standard Fmoc/tBu SPS strategy, which is the industry standard for peptide and peptidomimetic libraries.

Pre-Processing Protocol (Solution Phase)

Objective: Convert 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine to 1-Boc-6-Fmoc-octahydropyrrolo[3,4-b]pyridine .

Step-by-Step Methodology:

  • Cbz Removal (Hydrogenolysis):

    • Dissolve 1-Boc-6-Cbz scaffold (10 mmol) in MeOH (50 mL).

    • Add 10 wt% Pd/C (10% loading).

    • Stir under H₂ atmosphere (balloon pressure) for 4–6 hours at RT.

    • Validation: Monitor by TLC/LCMS for disappearance of starting material. The Boc group remains intact.[2][5]

    • Filter through Celite to remove Pd/C. Concentrate in vacuo to yield the mono-protected 1-Boc-octahydropyrrolo[3,4-b]pyridine (Free N6).[1][2]

  • Fmoc Protection:

    • Redissolve the crude amine in 1,4-Dioxane/Water (1:1, 50 mL).[2]

    • Add NaHCO₃ (2.0 equiv) followed by Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide, 1.1 equiv).[1][2]

    • Stir at RT for 3 hours.

    • Workup: Acidify carefully to pH 4 with 1M HCl, extract with EtOAc. Wash with brine, dry over Na₂SO₄.

    • Purification: Flash column chromatography (Hexane/EtOAc).[1][2]

Result: You now possess 1-Boc-6-Fmoc-octahydropyrrolo[3,4-b]pyridine , a "Golden Building Block" compatible with standard SPS resins (2-CTC, Wang, Rink Amide).[1][2]

Solid-Phase Synthesis Protocol

This workflow describes the generation of a library where the N6 (Pyrrolidine) position is diversified first, followed by N1 (Piperidine) modification.[1]

Resin Loading (The Anchor)

We use 2-Chlorotrityl Chloride (2-CTC) Resin for its mild cleavage conditions, allowing the retention of acid-labile side-chain protecting groups if needed, or global deprotection.[1][2]

Reagents:

  • Resin: 2-Chlorotrityl Chloride Resin (Loading ~1.0–1.6 mmol/g).[1][2]

  • Scaffold: 1-Boc-6-Fmoc-octahydropyrrolo[3,4-b]pyridine (prepared above).[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2]

Protocol:

  • Swelling: Swell 1.0 g of 2-CTC resin in dry DCM (10 mL) for 30 min. Drain.

  • Selective Deprotection (The Twist):

    • Critical Decision: To load the scaffold, we must expose one amine.

    • Option A (Load N6): Remove Fmoc in solution (20% Piperidine) -> Load Free N6.[1][2]

    • Option B (Load N1): Remove Boc in solution (TFA) -> Load Free N1.[1][2]

    • Recommended Path:Load N1 (Piperidine) . This leaves the reactive N6-Fmoc accessible for immediate elongation.[1][2]

    • Action: Treat the 1-Boc-6-Fmoc intermediate with 50% TFA/DCM (30 min) to remove Boc. Isolate the 6-Fmoc-octahydro... TFA salt .[2]

  • Loading Reaction:

    • Dissolve 6-Fmoc-amine salt (1.2 equiv relative to resin loading) and DIPEA (4.0 equiv) in DCM (10 mL).

    • Add to the swollen 2-CTC resin.[1][2]

    • Agitate for 2 hours at RT.

  • Capping: Add MeOH (1 mL) and DIPEA (0.5 mL) to the reaction mixture and shake for 20 min to cap unreacted trityl chloride sites.

  • Washing: Drain and wash resin: DCM (3x), DMF (3x), DCM (3x).

On-Resin Diversification (Iterative Cycles)

Now the scaffold is anchored via N1.[1][2] The N6 is protected by Fmoc.[2]

Cycle 1: N6 Diversification (Amide Coupling)

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min).[1][2] Wash (DMF 3x, DCM 3x).

    • Check: Positive Kaiser test (Blue beads) confirms free secondary amine (N6).[1][2]

  • Acylation:

    • Prepare solution: Carboxylic Acid (R¹-COOH, 3 equiv), HATU (3 equiv), DIPEA (6 equiv) in DMF.

    • Add to resin.[2] Shake for 2 hours.

    • Wash (DMF 3x, DCM 3x).

    • Check: Negative Kaiser test (Colorless) confirms coupling.[1][2]

Cycle 2: N1 Diversification (Optional - requires cleavage strategy)

  • Since N1 is the anchor to the 2-CTC resin, modifying N1 requires cleaving the resin. If N1 modification is desired on-resin, a different linker (e.g., BAL linker) would be required.[1][2]

  • Standard Workflow: The N1 remains as the secondary amine upon cleavage, or can be capped if a different linker was used.

Cleavage & Analysis

Objective: Release the library compounds from the solid support.

Protocol:

  • Cleavage Cocktail: Prepare 1% TFA in DCM (mild cleavage) or 95% TFA (global deprotection).[1][2]

    • For 2-CTC: Use 20% Hexafluoroisopropanol (HFIP) in DCM for ultra-mild cleavage (keeps other acid-labile groups intact) OR 1% TFA/DCM.[1][2]

  • Execution:

    • Add cleavage solution to resin.[2] Shake for 30 min.

    • Filter resin and collect filtrate.[2]

    • Repeat x2.

  • Isolation:

    • Concentrate filtrate immediately (do not leave in acid if N-trityl or other sensitive groups are present).[1][2]

    • Lyophilize from tBuOH/H₂O.[2]

Visualizing the Workflow

The following diagram illustrates the "Orthogonal Switch" and subsequent Solid-Phase integration.

SPS_Workflowcluster_0Phase 1: Solution Pre-Processingcluster_1Phase 2: Solid Phase SynthesisStartCommercial Reagent1-Boc-6-Cbz-ScaffoldStep1H2 / Pd/C(Remove Cbz)Start->Step1Inter1Intermediate1-Boc-Scaffold (Free N6)Step1->Inter1Step2Fmoc-OSu / NaHCO3(Protect N6)Inter1->Step2ReadySPS Building Block1-Boc-6-Fmoc-ScaffoldStep2->ReadyPrep50% TFA(Remove Boc)Ready->Prep ActivationLoadLoad onto 2-CTC Resin(Anchor via N1)Prep->LoadDiv1Fmoc Removal(20% Piperidine)Load->Div1CoupleCoupling (R1-COOH)Diversify N6Div1->CoupleCleaveCleavage (1% TFA)Release Final ProductCouple->Cleave

Figure 1: The "Orthogonal Switch" workflow converting the commercial Cbz/Boc scaffold into an Fmoc/Boc system for compatible Solid-Phase Synthesis.

Data & Reaction Parameters

Table 1 summarizes the critical reaction conditions for the scaffold manipulation.

Reaction StepReagent SystemConditionsCritical Note
Cbz Removal H₂, 10% Pd/C, MeOH1 atm, RT, 4hEnsure efficient stirring; Cbz is stable to TFA.
Fmoc Protection Fmoc-OSu, NaHCO₃, Dioxane/H₂ORT, 3hMaintain pH ~8–9 for optimal reaction.
Boc Removal 50% TFA in DCMRT, 30 minUse scavengers (tips) if Trp/Met present.
Resin Loading 2-CTC Resin, DIPEA, DCMRT, 2hMaximize loading by using excess DIPEA.
Fmoc Removal 20% Piperidine in DMFRT, 2 x 10 minMonitor via Kaiser Test (Blue = Free Amine).
Cleavage 1% TFA in DCMRT, 3 x 10 minPrevents premature loss of acid-labile side chains.[1][2]

References

  • Scaffold Utility: Piperidine and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries.[1][2][6] PubMed.[2] Available at: [Link]

  • Protecting Group Chemistry: Boc-Protected Amino Groups - Stability and Orthogonality. Organic Chemistry Portal.[2] Available at: [Link][1][2]

  • Solid Phase Strategy: The Concept of Orthogonal Sets in Synthesis. Thieme Connect.[2] Available at: [Link][1][2]

  • Structure Verification: 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine Compound Summary. PubChem.[2] Available at: [Link][1][2]

coupling reactions with 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine Scaffold

Executive Summary

The 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine scaffold (CAS: 1385694-44-9 or related stereoisomers) is a privileged bicyclic diamine intermediate in medicinal chemistry.[1][2] Its structural value lies in the rigid cis-fused octahydropyrrolo[3,4-b]pyridine core, which restricts the conformational space of attached pharmacophores, improving potency and selectivity in kinase inhibitors, GPCR ligands, and fluoroquinolone antibiotics (e.g., Moxifloxacin).[2]

This guide details the orthogonal deprotection strategy required to utilize this scaffold. The molecule features two distinct nitrogen centers protected by mutually exclusive groups:

  • N1 (Pyrrolidine): Protected by Boc (acid-labile).[1][2]

  • N6 (Piperidine): Protected by Cbz (hydrogenolysis-labile).[1][2]

By selectively removing one group while retaining the other, researchers can achieve precise, regiospecific functionalization.[2]

Structural Analysis & Reactivity Profile

Understanding the steric and electronic environment of the two nitrogens is critical for experimental design.

FeatureN1 Position (Pyrrolidine Ring) N6 Position (Piperidine Ring)
Protecting Group Boc (tert-Butyloxycarbonyl)Cbz (Carboxybenzyl)
Deprotection Trigger Strong Acid (TFA, HCl)Hydrogenolysis (H₂/Pd) or Lewis Acid (TMSI)
Steric Environment Less hindered, generally more nucleophilic upon deprotection.[1][2]More sterically demanding (part of the fused 6-membered ring).[1][2]
Common Application Attachment to "Left-Hand" side effectors (e.g., urea caps, sulfonamides).[1][2]Attachment to heteroaryl cores (e.g., quinolones, pyrimidines) via SₙAr.[1][2]

Strategic Workflow: The "Fork in the Road"

The utility of this scaffold is defined by the choice of the first step. You must decide which terminus to functionalize first based on the stability of your intended payload to subsequent deprotection conditions.

OrthogonalStrategy Start 1-Boc-6-Cbz-octahydropyrrolo [3,4-b]pyridine RouteA Route A: N6 Functionalization (Cbz Removal) Start->RouteA H2, Pd/C or HBr/AcOH RouteB Route B: N1 Functionalization (Boc Removal) Start->RouteB TFA/DCM or HCl/Dioxane IntA Intermediate A: 1-Boc-octahydropyrrolo[3,4-b]pyridine (Free N6) RouteA->IntA IntB Intermediate B: 6-Cbz-octahydropyrrolo[3,4-b]pyridine (Free N1) RouteB->IntB ProdA Product A: 1-Boc-6-R-octahydropyrrolo[3,4-b]pyridine IntA->ProdA S_NAr, Red. Am., or Amide Coupling ProdB Product B: 1-R'-6-Cbz-octahydropyrrolo[3,4-b]pyridine IntB->ProdB Amide Coupling, Urea Form., or Sulfonylation

Figure 1: Orthogonal deprotection pathways allowing selective functionalization of N1 or N6.[1][2]

Detailed Experimental Protocols

Route A: Selective Cbz Removal & N6-Coupling

Use this route if you need to attach a sensitive heteroaryl core (e.g., via SₙAr) to the piperidine nitrogen.[1][2]

Step 1: Hydrogenolysis of Cbz

  • Dissolution: Dissolve 1.0 eq of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine in MeOH or EtOH (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (wet support is safer).

  • Reaction: Purge with N₂ (3x), then H₂ (balloon pressure). Stir vigorously at RT for 2–4 hours.

    • QC Check: Monitor by TLC/LCMS.[1][2] The product (secondary amine) will be more polar.[2]

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.[1][2] Concentrate in vacuo.

    • Note: The resulting 1-Boc-octahydropyrrolo[3,4-b]pyridine is stable but should be used immediately to avoid carbonate formation from air.[1][2]

Step 2: N6-Coupling (Example: SₙAr with a Chloropyrimidine) [1][2]

  • Setup: In a microwave vial, combine the deprotected amine (1.0 eq), the heteroaryl chloride (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMSO or NMP.

  • Reaction: Heat to 80–120°C (thermal) or 100°C (microwave, 30 min).

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (Hex/EtOAc).

Route B: Selective Boc Removal & N1-Coupling

Use this route if you need to build an amide or urea on the pyrrolidine nitrogen while keeping the piperidine protected.[1][2]

Step 1: Acidic Cleavage of Boc

  • Setup: Dissolve 1.0 eq of scaffold in DCM (0.2 M).

  • Acid Addition: Add TFA (20% v/v final concentration) dropwise at 0°C.

    • Alternative: Use 4M HCl in Dioxane for a solid hydrochloride salt precipitate.[1][2]

  • Reaction: Stir at RT for 1–2 hours.

  • Workup (Critical):

    • If using TFA: Concentrate to dryness.[1][2][3] Azeotrope with toluene (3x) to remove residual TFA.[1][2] The product is the TFA salt.[2]

    • Free Basing: If the next coupling is acid-sensitive, redissolve in DCM and wash with sat.[1][2] NaHCO₃. Dry and concentrate.

Step 2: N1-Coupling (Example: Amide Bond Formation) [1][2]

  • Activation: Dissolve Carboxylic Acid (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1][2] Stir for 5 min.

  • Coupling: Add the 6-Cbz-octahydropyrrolo[3,4-b]pyridine (amine or salt form).

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Standard aqueous extraction (EtOAc/LiCl aq).

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Incomplete Cbz Removal Catalyst poisoning (S or N in sample).[1][2]Use Pd(OH)₂ (Pearlman's catalyst) or increase H₂ pressure (Parr shaker, 40 psi).[1][2]
Epimerization Strong base at high temp.[1][2]The cis-fusion is thermodynamically stable, but avoid prolonged heating with strong alkoxides (NaOtBu).[1][2]
Regioselectivity Loss N/A (Orthogonal protection).[1][2]If both groups are lost (e.g., using HBr for Cbz also cleaves Boc), switch to H₂/Pd for Cbz.[1][2]
Poor Solubility Zwitterionic intermediates.[1][2]Use polar aprotic solvents (DMF, DMSO) for couplings.[1][2] For workups, use CHCl₃/iPrOH (3:[1][2]1) to extract polar amines.[1][2]

References

  • Scaffold Synthesis & Properties

    • Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.[1][2][4][5][6] U.S. Patent 2011/0137036 A1.[1][2][4] Link

  • Moxifloxacin Application

    • Stereoselective synthesis of Moxifloxacin intermediates.[2] ResearchGate.[1][2][5][7] Link

  • General Deprotection Protocols

    • Greene, T.W., Wuts, P.G.M.[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard Reference).

Sources

Application Notes & Protocols for the Synthesis of Moxifloxacin via (S,S)-2,8-Diazabicyclo[4.3.0]nonane Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Chiral Side Chain in Moxifloxacin Synthesis

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against a variety of pathogens.[1] Its chemical architecture features a core quinolone ring system and a C-7 side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane, also known as (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine. This bulky, chiral side chain is pivotal to the drug's efficacy and safety profile. The specific (S,S)-stereochemistry is critical for its antibacterial activity, making the enantioselective synthesis of this intermediate a central challenge and a major cost driver in the overall production of Moxifloxacin.[2]

This document provides a detailed guide for the synthesis of Moxifloxacin, with a primary focus on robust and scalable methods for preparing the high-purity (S,S)-2,8-diazabicyclo[4.3.0]nonane intermediate. We will explore a widely adopted strategy that begins with 2,3-pyridinedicarboxylic acid, proceeds through a racemic intermediate, followed by a highly efficient chiral resolution step. This approach is favored in industrial settings for its reliability and cost-effectiveness. The protocols herein are designed to be self-validating, with integrated checkpoints for purity and yield analysis.

Overall Synthetic Strategy

The synthesis can be logically divided into two primary stages:

  • Part A: Synthesis and Resolution of the Key Intermediate. This involves the construction of the racemic bicyclic amine followed by chiral resolution to isolate the desired (S,S)-enantiomer.

  • Part B: Condensation and Final Product Formation. The chirally pure intermediate is then coupled with the fluoroquinolone core to yield Moxifloxacin base, which can be subsequently converted to its hydrochloride salt.

G cluster_0 Part A: Intermediate Synthesis & Resolution cluster_1 Part B: Final Condensation A 2,3-Pyridinedicarboxylic Acid B Racemic cis-8-Benzyl-7,9-dioxo- 2,8-diazabicyclo[4.3.0]nonane A->B Cyclization w/ Benzylamine C Chiral Resolution (D-(-)-Tartaric Acid) B->C D (1S,6R)-Enantiomer (Desired) C->D E Reduction & Debenzylation D->E F (S,S)-2,8-Diazabicyclo[4.3.0]nonane (Key Intermediate) E->F H Moxifloxacin Base F->H Nucleophilic Substitution (DMSO, 65-70°C) G Quinolone Core (1-cyclopropyl-6,7-difluoro-8-methoxy- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid) G->H I Moxifloxacin HCl H->I Methanolic HCl

Figure 1: High-level workflow for the synthesis of Moxifloxacin HCl.

Part A: Synthesis of (S,S)-2,8-Diazabicyclo[4.3.0]nonane

The synthesis of the chiral side chain is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Protocol 3.1: Synthesis of Racemic 6-Benzyl-hexahydro-pyrrolo[3,4-b]pyridine-5,7-dione

This initial phase constructs the core bicyclic structure in its racemic form. The "one-pot" approach, where dehydration, N-acylation, and cyclization are combined, is highly efficient for industrial applications.[3]

Rationale: Starting with commercially available 2,3-pyridinedicarboxylic acid and reacting it with benzylamine creates the necessary imide. Acetic anhydride serves as both a dehydrating agent and a solvent. Subsequent catalytic hydrogenation reduces the pyridine ring to a piperidine ring, establishing the cis-stereochemistry of the ring junction, which is crucial for the final product.

Step-by-Step Protocol:

  • Reaction Setup: To a suitable reaction vessel, add 2,3-pyridinedicarboxylic acid (100 g) and acetic anhydride (100 ml) at room temperature (25-30°C).[4]

  • Initial Heating: Heat the mixture to 70-80°C and maintain for 3-4 hours.[4]

  • Solvent Exchange: Add xylene (300 ml) to the reaction mixture and distill the solvent under vacuum to remove acetic anhydride. Cool the mixture to 25-30°C.[4]

  • Amine Addition: Add fresh xylene (200 ml) followed by benzylamine (76 g).[4]

  • Cyclization: Slowly add acetic anhydride (100 ml) to the mixture and heat to 60-70°C for 3 hours.[4]

  • Isolation: Distill off the solvent under reduced pressure below 60°C. The resulting solid is filtered and purified with water to yield the crude product.

  • Hydrogenation: The crude product is then subjected to catalytic hydrogenation using a suitable catalyst (e.g., Pd/C) under hydrogen pressure to reduce the pyridine ring, yielding the racemic cis-dione intermediate.[3]

Protocol 3.2: Chiral Resolution of the Racemic Intermediate

Resolution is a critical step to isolate the desired (1S,6R)-enantiomer. The use of D(-)-tartaric acid is an effective and economical method for this separation.

Rationale: The two enantiomers of the racemic base will form diastereomeric salts with a chiral acid (D(-)-tartaric acid). These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation by fractional crystallization. The use of a toluene, acetone, and water solvent system has been shown to be effective, avoiding the large volumes of alcoholic solvents required by older methods.[5]

Step-by-Step Protocol:

  • Salt Formation: Dissolve the racemic cis-6-benzyl-hexahydro-pyrrolo[3,4-b]pyridine-5,7-dione in a solvent mixture of toluene and acetone.[5]

  • Resolving Agent: Add a solution of D(-)-tartaric acid in water to the mixture.

  • Crystallization: Stir the mixture, allowing the tartrate salt of the desired (1S,6R)-enantiomer to preferentially crystallize out of the solution. The precise temperature and stirring time must be optimized to maximize yield and chiral purity.

  • Isolation: Filter the solid diastereomeric salt and wash with a cold solvent.

  • Liberation of Free Base: Treat the isolated tartrate salt with a base (e.g., NaOH solution) to neutralize the tartaric acid and liberate the free amine.

  • Extraction: Extract the desired enantiomer into an organic solvent (e.g., toluene or chloroform).[4] Dry the organic layer over sodium sulfate, filter, and remove the solvent under vacuum to yield the chirally pure (1S,6R)-6-benzyl-hexahydro-pyrrolo[3,4-b]pyridine-5,7-dione. Chiral purity should be assessed via chiral HPLC.

Protocol 3.3: Reduction and Deprotection to Yield (S,S)-2,8-Diazabicyclo[4.3.0]nonane

The final steps involve reducing the dione functionality and removing the benzyl protecting group.

Rationale: The two carbonyl groups of the imide are reduced to methylene groups. This can be achieved using strong reducing agents like NaBH₄/BF₃·Et₂O.[6] Following the reduction, the N-benzyl group, which was essential for the initial cyclization and provided a handle for purification, is removed. This is typically accomplished via catalytic hydrogenation (hydrogenolysis), which cleaves the C-N bond.

Step-by-Step Protocol:

  • Reduction: The chirally pure dione is dissolved in a suitable aprotic solvent (e.g., THF) and treated with a reducing agent system like sodium borohydride and boron trifluoride diethyl etherate. This reaction is typically performed at controlled temperatures.[6]

  • Work-up: After the reaction is complete, it is carefully quenched, and the product is worked up through extraction and solvent removal.

  • Debenzylation: The resulting N-benzyl intermediate is dissolved in an appropriate solvent (e.g., methanol) and subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst) to remove the benzyl group.[3][6]

  • Final Isolation: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the final key intermediate, (S,S)-2,8-diazabicyclo[4.3.0]nonane. The purity should be confirmed by GC and HPLC.

Part B: Synthesis of Moxifloxacin

This final stage involves the coupling of the chiral amine with the fluoroquinolone core.

Protocol 4.1: Condensation of Quinolone Core with the Chiral Amine

This step is a nucleophilic aromatic substitution reaction where the secondary amine of the bicyclic intermediate displaces the fluorine atom at the C-7 position of the quinolone core.

Rationale: The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at an elevated temperature to facilitate the substitution.[7] The choice of solvent and temperature is critical for achieving a good reaction rate and minimizing side products.

G A Charge Reactor: - Quinolone Core - (S,S)-Intermediate - DMSO Solvent B Heat Reaction Mixture (65-70°C, 6-8 hours) A->B C Monitor Progress (HPLC) B->C D Cool to 25-30°C C->D Reaction Complete E Add Water & Stir (2 hours) D->E F Filter Solid Product (Diafiltration) E->F G Wash with Water F->G H Dry Under Vacuum (75°C) G->H I Moxifloxacin Base (Yield: ~89.7%) (Purity: >98%) H->I

Figure 2: Workflow for the final condensation step to produce Moxifloxacin base.

Step-by-Step Protocol:

  • Reactor Charging: In a suitable reactor, charge dimethyl sulfoxide (600 mL), 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (50 g), and (S,S)-2,8-diazabicyclo[4.3.0]nonane (approx. 25.7 mL).[7]

  • Reaction: Stir the reaction mixture for 6-8 hours at a temperature of 65-70°C.[7]

  • Monitoring: Monitor the reaction progress by HPLC until the starting quinolone core is consumed.[7]

  • Precipitation: Upon completion, cool the reaction mixture to 25-30°C. Add water (100 mL) and continue stirring for 2 hours to precipitate the product.[7]

  • Isolation: Collect the solid product by filtration (diafiltration is effective).[7]

  • Washing and Drying: Wash the collected solid with water (100 mL) and dry it under vacuum at 75°C to yield Moxifloxacin base.[7]

Protocol 4.2: Conversion to Moxifloxacin Hydrochloride

For pharmaceutical use, the Moxifloxacin base is often converted to its more stable and soluble hydrochloride salt.

Rationale: Reacting the basic Moxifloxacin molecule with hydrochloric acid in a suitable solvent like methanol results in the formation of the hydrochloride salt, which can be isolated as a crystalline solid.

Step-by-Step Protocol:

  • Dissolution: Stir Moxifloxacin base (50.0 g) in methanol (200.0 ml) for 10-15 minutes at 25-30°C.[8]

  • pH Adjustment: Adjust the pH of the solution to 1.0 - 2.0 using methanolic hydrochloric acid.[8]

  • Crystallization: Chill the reaction mass to 0-5°C and maintain for 1 hour to ensure complete crystallization.[8]

  • Isolation: Filter the solid product and dry under vacuum at 85-90°C to yield Moxifloxacin hydrochloride.[8]

Data Summary and Quality Control

Throughout the synthesis, rigorous quality control is essential. The following table summarizes expected outcomes at key stages.

Stage / ProductExpected YieldPurity (HPLC)Chiral Purity (ee%)Key Analytical Technique(s)
Racemic dione intermediateHigh>95%N/AHPLC, NMR
(1S,6R)-Enantiomer (after resolution)40-45% *>99%>99%Chiral HPLC, Polarimetry
(S,S)-2,8-Diazabicyclo[4.3.0]nonaneExcellent>99%>99%GC, Chiral GC, NMR
Moxifloxacin Base~89-90%>98%>99%HPLC, NMR, MS
Moxifloxacin HCl>95% **>99.5%>99%HPLC, Karl Fischer, XRD

*Yield based on the initial amount of racemate. **Conversion yield from the base.

References

  • American Chemical Society. (2022, June 10). Efficient Synthesis of a Key Intermediate for Moxifloxacin Via Intramolecular Double Stereodifferentiation.
  • Google Patents. Preparation method of (S, S)-2, 8-diazabicyclo[7][9]nonane. Retrieved from

  • ChemicalBook. Moxifloxacin synthesis.
  • Google Patents. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride.
  • Google Patents. CN105503864B - Preparing method for moxifloxacin intermediate.
  • Google Patents. CN112939849B - (S, S) -2, 8-diazabicyclo [4.3.0] nonane intermediate and preparation method and application thereof.
  • Quick Company. Improved Process For Synthesis Of Moxifloxacin Intermediate (S,S) 2,8 Diazabicyclo[4.3.0]Nonane.
  • Quick Company. "Improved Process For Synthesis Of Moxifloxacin Intermediate (S,S) 2,8 - Quick Company".
  • Taylor & Francis Online. (2017). Efficient synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane.
  • Google Patents. CN110183445B - Synthetic method of moxifloxacin and its derivatives.

Sources

experimental procedure for N-alkylation of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydropyrrolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules and clinical drug candidates. Its rigid, bicyclic structure provides a unique three-dimensional framework that can effectively orient pharmacophoric elements for optimal target engagement. The strategic N-alkylation of this scaffold is a critical step in the synthesis of diverse compound libraries for drug discovery, enabling the exploration of structure-activity relationships (SAR) by introducing a variety of substituents.

This application note provides a detailed experimental procedure for the N-alkylation of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine, a versatile intermediate featuring orthogonal protecting groups. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups allow for selective deprotection and further functionalization at different stages of a synthetic sequence, making this a valuable building block in medicinal chemistry.

Mechanistic Rationale and Strategic Considerations

The N-alkylation of a secondary amine, such as the one present in 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine, proceeds via a nucleophilic substitution reaction (SN2). The core of this transformation involves the deprotonation of the secondary amine to generate a more nucleophilic amide anion, which then attacks an alkyl halide electrophile.

Several factors are critical for the successful execution of this reaction:

  • Choice of Base: A strong, non-nucleophilic base is required to efficiently deprotonate the N-H bond of the carbamate-protected amine. Sodium hydride (NaH) is a common and effective choice for this purpose, as it irreversibly deprotonates the amine to form the corresponding sodium amide and hydrogen gas.

  • Solvent System: A polar aprotic solvent is necessary to dissolve the starting materials and facilitate the ionic reaction. Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are suitable choices as they are polar enough to solvate the ions involved but do not have acidic protons that would quench the strong base.

  • Alkylating Agent: The choice of the alkylating agent (R-X) will determine the substituent introduced onto the nitrogen atom. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.

  • Temperature Control: The initial deprotonation step is often performed at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and prevent potential side reactions. The subsequent alkylation is typically allowed to proceed at room temperature.

  • Orthogonal Protection: The presence of both Boc and Cbz protecting groups is a key feature of the starting material. These groups are stable under the basic conditions of the N-alkylation reaction. The Boc group is acid-labile, while the Cbz group is typically removed by catalytic hydrogenation. This orthogonality allows for selective manipulation of the protected nitrogens in subsequent synthetic steps.[1]

Experimental Workflow

The overall experimental workflow for the N-alkylation of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine is depicted in the following diagram:

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup and Purification cluster_analysis Product Characterization start Dissolve Starting Material in Anhydrous DMF add_base Add NaH at 0 °C start->add_base Under N2 atmosphere stir Stir for 30 min at 0 °C add_base->stir add_alkyl_halide Add Alkyl Halide (R-X) stir->add_alkyl_halide Deprotonation warm_rt Warm to Room Temperature add_alkyl_halide->warm_rt react Stir for 2-12 h warm_rt->react SN2 Reaction quench Quench with Saturated NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize by NMR and MS purify->characterize Isolated Product

Caption: General workflow for the N-alkylation of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine1385694-44-9C₂₀H₂₈N₂O₄360.45
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaH24.00
Anhydrous N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09
Alkyl Halide (R-X)VariableVariableVariable
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-9NH₄Cl53.49
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11
Brine (Saturated Aqueous Sodium Chloride)7647-14-5NaCl58.44
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04
Silica Gel (for column chromatography)7631-86-9SiO₂60.08

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step.

  • Stir the resulting suspension at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (R-X, 1.1 - 1.5 eq) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices

  • Anhydrous Conditions: The use of a strong base like sodium hydride necessitates strictly anhydrous conditions to prevent quenching of the base by water. Flame-drying the glassware and using anhydrous solvents are crucial for the success of the reaction.

  • Stoichiometry: A slight excess of the base and alkylating agent is often used to ensure complete conversion of the starting material. However, a large excess of the alkylating agent should be avoided to minimize the risk of potential side reactions.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of the reaction. It allows for the determination of the optimal reaction time and helps to avoid the formation of byproducts due to prolonged reaction times.

  • Quenching: Quenching with a mild proton source like saturated ammonium chloride is important to neutralize any unreacted sodium hydride and to protonate the resulting alkoxide byproducts, facilitating their removal during the aqueous workup.

  • Purification: Flash column chromatography is a standard and effective method for purifying the N-alkylated product from unreacted starting materials, excess alkylating agent, and any byproducts formed during the reaction.

Data Presentation

The following table provides a hypothetical summary of expected results for the N-alkylation with a generic alkyl bromide. Actual yields will vary depending on the specific alkylating agent and reaction conditions.

Alkylating Agent (R-Br)ProductExpected Yield (%)
Methyl Bromide1-Boc-6-Cbz-5-methyl-octahydropyrrolo[3,4-b]pyridine80-90
Ethyl Bromide1-Boc-6-Cbz-5-ethyl-octahydropyrrolo[3,4-b]pyridine75-85
Benzyl Bromide1-Boc-6-Cbz-5-benzyl-octahydropyrrolo[3,4-b]pyridine70-80

Logical Relationships in N-Alkylation

N_Alkylation_Logic cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products SM 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine (Nucleophile Precursor) AmideAnion Amide Anion (Nucleophile) SM->AmideAnion Deprotonation by Base Byproduct1 Hydrogen Gas (H₂) SM->Byproduct1 Base Sodium Hydride (NaH) (Deprotonating Agent) Base->AmideAnion Base->Byproduct1 Reacts with N-H Byproduct2 Sodium Halide (NaX) Base->Byproduct2 Forms Salt AlkylHalide Alkyl Halide (R-X) (Electrophile) Product N-Alkylated Product AlkylHalide->Product AlkylHalide->Byproduct2 AmideAnion->Product Nucleophilic Attack on Alkyl Halide

Caption: Logical relationships of reactants, intermediates, and products in the N-alkylation reaction.

References

  • "Amine Protection and Deprotection". Master Organic Chemistry. [Link]

  • "Cbz-Protected Amino Groups". Organic Chemistry Portal. [Link]

  • "Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions". RSC Publishing, 2021. [Link]

  • "Procedure for N-alkylation of Piperidine?". ResearchGate, 2017. [Link]

  • "Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives". Diva-portal.org, 2021. [Link]

  • "THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES". Semantic Scholar, 1949. [Link]

Sources

Comprehensive Analytical Characterization of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide:

Abstract This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-tert-butoxycarbonyl-6-benzyloxycarbonyl-octahydropyrrolo[3,4-b]pyridine (1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine). As a nitrogen-containing heterocyclic scaffold, this molecule represents a critical building block in medicinal chemistry for the synthesis of novel therapeutics.[1][2][3] The presence of two distinct, orthogonally removable protecting groups (Boc and Cbz) necessitates a multi-faceted analytical approach to confirm its identity, purity, and structural integrity.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for chromatographic and spectroscopic analysis.

Introduction: The Significance of Structural Verification

Nitrogen-containing heterocycles are a cornerstone of modern pharmaceuticals, with over half of all FDA-approved small-molecule drugs featuring such a scaffold.[3][6] Their prevalence is due to their ability to engage in specific, high-affinity interactions with biological targets.[1] The title compound, 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine, is a strategically designed synthetic intermediate. The pyrrolo[3,4-b]pyridine core provides a rigid, three-dimensional structure valuable in drug design, while the Boc and Cbz protecting groups allow for sequential, controlled chemical modifications.

The causality behind a rigorous characterization is rooted in the principle of "structure dictates function." An impurity or a structural misassignment in an early-stage intermediate can lead to the failure of a multi-step synthesis, waste valuable resources, and compromise the results of biological screening. Therefore, the application of a suite of orthogonal analytical techniques is not merely a quality control measure but a foundational element of scientific integrity in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValue
Molecular Formula C₂₀H₂₈N₂O₄
Molecular Weight 360.45 g/mol
Exact Mass 360.2049 Da
Elemental Composition C: 66.64%, H: 7.83%, N: 7.77%, O: 17.75%
Structure

(Note: Image is a representative structure. Calculated properties are based on the molecular formula.)

The Analytical Workflow: An Integrated Strategy

A robust characterization relies on the convergence of data from multiple independent techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system. The logical flow of analysis begins with assessing purity and concludes with definitive structural elucidation.

G TLC TLC (Reaction Monitoring, Spot Purity) HPLC RP-HPLC (Quantitative Purity, Impurity Profiling) TLC->HPLC MS Mass Spectrometry (MS) (Molecular Weight) HPLC->MS LC-MS Coupling NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) MS->NMR Confirms Mass of Proposed Structure FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR EA Elemental Analysis (Elemental Composition) NMR->EA Validates Structure for Compositional Analysis

Caption: Integrated workflow for the characterization of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine.

Chromatographic Analysis for Purity Determination

Chromatography is fundamental for separating the target compound from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: For a molecule with both aliphatic (Boc, octahydropyrrolo) and aromatic (Cbz) components, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The non-polar stationary phase (e.g., C18) effectively retains the molecule, while a gradient of an organic solvent (like acetonitrile) in an aqueous buffer allows for fine-tuned elution and separation of closely related impurities. UV detection is ideal due to the strong chromophore of the Cbz group. A validated RP-HPLC method is crucial for determining purity with high precision and accuracy.[7][8][9]

Protocol: RP-HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for retaining moderately polar to non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure sharp peaks for the amine functions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 30% B to 95% B over 20 minEnsures elution of the main peak and any more non-polar impurities.
Flow Rate 1.0 mL/minStandard for analytical scale columns.
Column Temp. 30 °CEnsures reproducible retention times.
Detection 254 nmCorresponds to the absorbance of the benzyl group in the Cbz moiety.
Injection Vol. 10 µLStandard volume for analytical runs.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The retention time serves as an identifier, while the peak area percentage indicates purity.

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides direct evidence of the molecular structure, from the constituent functional groups to the precise arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure determination of organic molecules in solution.[10][11] ¹H NMR confirms the presence and electronic environment of all protons, while ¹³C NMR identifies all unique carbon atoms. For a molecule of this complexity, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing proton-proton and proton-carbon connectivities, respectively.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • The choice of solvent is critical; CDCl₃ is a good first choice for general solubility.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition Parameters (on a 400 MHz spectrometer):

    • ¹H NMR: Acquire 16-32 scans with a spectral width of 12-16 ppm.

    • ¹³C NMR: Acquire 1024-2048 scans with a spectral width of 220-240 ppm.

  • Data Interpretation:

Group¹H Chemical Shift (δ, ppm) - Expected¹³C Chemical Shift (δ, ppm) - ExpectedKey Features
Boc Group ~1.4 (s, 9H)~80 (quaternary C), ~28 (methyl C)Characteristic singlet for the 9 equivalent protons.
Cbz Group ~7.3 (m, 5H), ~5.1 (s, 2H)~128 (aromatic CH), ~67 (benzyl CH₂)Aromatic multiplet and benzylic singlet.
Pyrrolopyridine Core 1.5 - 4.0 (complex multiplets)25 - 60A complex region of overlapping signals from the saturated rings.
Carbamate C=O N/A~155 (Boc), ~156 (Cbz)Diagnostic signals in the ¹³C spectrum.
Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides a direct measurement of the mass-to-charge ratio, allowing for the confirmation of the molecular weight.[12] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Protocol: ESI-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Mass Analyzer Settings:

    • Acquire data in positive ion mode.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Expected Result:

    • The primary ion observed should be [M+H]⁺ at m/z 361.21.

    • For HRMS, the exact mass should be within 5 ppm of the calculated value of 361.2127.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and reliable technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.[13][14] For this compound, the most prominent signals will be from the two carbamate carbonyl groups.

Protocol: FTIR Analysis (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹.

  • Data Interpretation:

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
N-H Stretch N/A (fully substituted amines)Absence of a peak in the 3300-3500 cm⁻¹ region.
C-H Stretch (aliphatic) 2850-3000Strong, sharp peaks.
C-H Stretch (aromatic) 3000-3100Weaker peaks.
C=O Stretch (carbamate) 1680-1720Very strong, sharp absorption. This is a key diagnostic peak.
C-O Stretch 1200-1300Strong absorption.

Elemental Analysis for Final Compositional Proof

Trustworthiness: While HRMS can suggest a molecular formula, elemental analysis provides orthogonal confirmation of the elemental composition. The experimentally determined percentages of carbon, hydrogen, and nitrogen should align closely with the theoretical values, providing a final, self-validating check on the compound's constitution.

Protocol: CHN Analysis

  • Sample Preparation: Submit a pure, dry sample (2-3 mg) to an analytical services laboratory.

  • Expected vs. Theoretical Values:

ElementTheoretical %Acceptable Experimental Range
Carbon (C)66.64± 0.4%
Hydrogen (H)7.83± 0.4%
Nitrogen (N)7.77± 0.4%

Conclusion: A Triad of Purity, Identity, and Composition

G cluster_purity Purity cluster_identity Identity cluster_composition Composition center Validated Structure of 1-Boc-6-Cbz-octahydropyrrolo [3,4-b]pyridine HPLC HPLC > 95% Area HPLC->center TLC TLC (Single Spot) TLC->center NMR NMR (¹H, ¹³C) Correct Shifts & Connectivity NMR->center MS MS [M+H]⁺ m/z = 361.21 MS->center FTIR FTIR C=O at ~1700 cm⁻¹ FTIR->center EA Elemental Analysis C,H,N ± 0.4% EA->center HRMS HRMS < 5 ppm error HRMS->center

Caption: The convergence of orthogonal analytical data for complete structural validation.

References

  • MySkinRecipes. 1-Boc-octahydropyrrolo[3,4-b]pyridine. [Link]

  • Kletskov, A. V., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(15), 5881. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PubChem. 1-Boc-octahydropyrrolo(3,4-b)pyridine. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Bhat, A. A., et al. (2021). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 26(3), 546. [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. International Journal of Molecular Sciences, 23(15), 8117. [Link]

  • ResearchGate. Selective Mono‐BOC Protection of Diamines. [Link]

  • ResearchGate. 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... [Link]

  • Szymańska, E., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica, 62(1), 3-8. [Link]

  • ResearchGate. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. [Link]

  • Johnson, D. K., et al. (2014). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Energy & Fuels, 28(9), 5979–5987. [Link]

  • Garcia-Losada, P., et al. (2016). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters, 18(1), 120-123. [Link]

  • Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • ResearchGate. SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]

  • ResearchGate. Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • PubChem. 1-Boc-6-nitrosooctahydro-1H-pyrrolo[3,4-b]pyridine. [Link]

  • Der Pharma Chemica. A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • Pertuz, K. F., et al. (2022). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. RSC Advances, 12(31), 20206-20219. [Link]

  • Pinto, M. M. M., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Jain, R., et al. (2012). 2,6-Bis(5,7-dioxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-6-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2885. [Link]

  • ResearchGate. ¹H NMR spectra of a complex 6, b pyridine and complex 6 in a 1:1 ratio,.... [Link]

  • ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine. [Link]

Sources

Application Note: 1H NMR Analysis of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine is a privileged bicyclic scaffold widely used in the synthesis of kinase inhibitors and CNS-targeting therapeutics.[1] Its core structure consists of a saturated pyridine (piperidine) ring fused to a pyrrolidine ring, orthogonally protected with tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) groups.[1]

The Analytical Challenge: Researchers frequently encounter "messy" or broad 1H NMR spectra for this compound at room temperature.[1] This is often misdiagnosed as low purity.[1] In reality, this phenomenon is caused by restricted rotation around the carbamate C–N bonds of the Boc and Cbz groups, leading to the presence of multiple rotamers (conformers) in slow exchange on the NMR timescale.[1]

This Application Note provides a definitive protocol to distinguish between rotameric broadening and genuine impurities, utilizing Variable Temperature (VT) NMR and 2D structural assignment.

Structural Analysis & Nomenclature

To accurately assign the spectrum, we must first define the spin systems.[1]

  • Core Scaffold: Octahydropyrrolo[3,4-b]pyridine (also known as 2,8-diazabicyclo[4.3.0]nonane).[1][2][3]

  • Stereochemistry: The ring fusion is typically cis (e.g., 4aR, 7aS relative stereochemistry), resulting in a folded conformation.[1]

  • Numbering System:

    • N1: Piperidine nitrogen (bearing the Boc group).[1]

    • N6: Pyrrolidine nitrogen (bearing the Cbz group).[1]

The Rotamer Equilibrium

Both the N1-Boc and N6-Cbz groups possess partial double-bond character (N–C=O resonance).[1] This creates high rotational energy barriers (~15–18 kcal/mol).[1] Consequently, the molecule exists as an equilibrium of up to four rotamers in solution:

  • Boc(trans)-Cbz(trans)[1]

  • Boc(trans)-Cbz(cis)[1]

  • Boc(cis)-Cbz(trans)[1]

  • Boc(cis)-Cbz(cis)[1]

This equilibrium results in signal doubling or broadening, particularly affecting the bridgehead protons and methylenes adjacent to the nitrogens.[1]

Experimental Protocols

Sample Preparation[1]
  • Solvent Selection:

    • CDCl3 (Standard): Good for general solubility but often exacerbates peak overlap in the aliphatic region (1.5–4.0 ppm).[1]

    • DMSO-d6 (Recommended for Validation): Essential for VT-NMR.[1] High boiling point allows heating to 100°C+ to coalesce rotamers.[1]

  • Concentration: 5–10 mg in 0.6 mL solvent. High concentrations can increase viscosity and broaden lines further.[1]

Acquisition Parameters (Standard & VT)
ParameterStandard (298 K)High Temp (373 K)Rationale
Pulse Sequence zg30 (30° pulse)zg3030° pulse ensures accurate integration without long d1.[1]
Relaxation Delay (d1) 1.0 sec2.0 secT1 relaxation times increase at high temperatures.[1]
Scans (ns) 1632Signal-to-noise ratio decreases slightly at high temp due to Boltzmann distribution.[1]
Spinning OffOffPrevents modulation sidebands; critical for VT stability.[1]
Temperature 25 °C (298 K)100 °C (373 K)Critical: 373 K is usually sufficient to reach the fast-exchange limit (coalescence).[1]

Data Analysis & Assignment

Visualizing the Workflow

The following flowchart outlines the decision process for validating this compound.

NMR_Workflow Start Crude Sample 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine Acquire_RT Acquire 1H NMR @ 298 K (CDCl3 or DMSO-d6) Start->Acquire_RT Check_Spec Spectrum Appearance? Acquire_RT->Check_Spec Sharp Sharp Signals (Rare) Check_Spec->Sharp Clean Broad Broad/Doubled Signals (Common) Check_Spec->Broad Rotamers suspected Final_QC Final QC Pass Confirm Structure via 2D (COSY/HSQC) Sharp->Final_QC VT_Setup Setup VT-NMR @ 373 K (Solvent: DMSO-d6) Broad->VT_Setup Acquire_VT Acquire 1H NMR @ 373 K VT_Setup->Acquire_VT Compare Compare 298 K vs 373 K Acquire_VT->Compare Coalesce Peaks Coalesce into Sharp Multiplets Compare->Coalesce Dynamic Process NoChange Peaks Remain Complex (Impurity Present) Compare->NoChange Static Impurity Coalesce->Final_QC

Figure 1: Decision tree for distinguishing rotameric broadening from chemical impurities.

Chemical Shift Assignment Table (DMSO-d6)

Note: At 298 K, ranges are approximate due to rotamers. At 373 K, values are sharp averages.[1]

Position / GroupProton Countδ (ppm) @ 298 K (Broad)δ (ppm) @ 373 K (Sharp)MultiplicityNotes
Cbz-Aromatic 5H7.25 – 7.407.30 – 7.35MultipletPhenyl ring protons.[1]
Cbz-Benzylic 2H5.00 – 5.155.08Singlet (or ABq)Often appears as two singlets at RT due to rotamers.[1]
Bridgehead (4a) 1H2.80 – 3.20~3.05Broad Mult.[1]Junction between rings.[1][3]
Bridgehead (7a) 1H3.40 – 3.80~3.60Broad Mult.[1]Adjacent to N6.[1][3][4]
N1-CH2 (Piperidine) 2H3.80 – 4.103.95MultipletDeshielded by Boc.[1]
N6-CH2 (Pyrrolidine) 2H3.20 – 3.603.45MultipletDeshielded by Cbz.[1]
Core CH2s 4H1.40 – 1.901.50 – 1.80MultipletsPiperidine ring backbone.[1]
Boc-Methyl 9H1.35 – 1.451.42SingletDiagnostic: Often split into 2 unequal peaks at RT (e.g., 1:3 ratio).[1]
Detailed Mechanism of Rotamerism

The carbamate nitrogen has a lone pair that donates electron density into the carbonyl


-system.[1] This creates a partial double bond (N=C), restricting rotation.[1]

Figure 2: The equilibrium between carbamate rotamers.[1] Heating the sample provides enough thermal energy to overcome the rotational barrier, averaging the chemical environments.

Troubleshooting & FAQ

Q: The Boc peak is split into two singlets at 1.40 and 1.45 ppm.[1] Is my Boc deprotecting?

  • A: Likely not.[1] If the integration of both peaks sums to ~9H, these are rotamers.[1] If you see a new peak at ~1.2 ppm (free t-butanol) or loss of integration, then deprotection is occurring.[1] Run VT-NMR to confirm; if they merge, it is rotamers.[1][5][6]

Q: Can I use CDCl3 for VT-NMR?

  • A: Not recommended.[1] The boiling point of CDCl3 is 61°C. You need to reach ~80-100°C to see full coalescence for Boc/Cbz systems.[1] Use DMSO-d6 (BP 189°C) or Toluene-d8 (BP 110°C).[1]

Q: The benzylic protons (Cbz-CH2) look like an AB quartet.[1] Why?

  • A: The molecule is chiral (even if racemic).[1] The benzylic protons are diastereotopic because they are close to the chiral bridgehead centers.[1] They may not appear as a perfect singlet even at high temperatures.[1]

References

  • Clayden, J., et al. "Restricted Rotation in Amides and Carbamates."[1] Organic Chemistry, 2nd Ed., Oxford University Press.[1] (General mechanistic grounding for carbamate resonance).

  • Wuts, P. G. M. "Protection for the Amino Group: Carbamates."[1] Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014.[1] [1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22562202, 1-Boc-octahydropyrrolo[3,4-b]pyridine."[1] PubChem. Accessed Oct 26, 2023.[1] [Link][1]

  • University of Oxford, Department of Chemistry. "Variable Temperature NMR Experiments." NMR Facility Guides. (Protocol grounding for VT safety and setup). [Link][1]

Sources

Application Note: LC-MS Characterization of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the synthesis and quality control of complex heterocyclic intermediates, specifically for the development of quinolone antibiotics like Moxifloxacin.

Abstract

The precise characterization of orthogonally protected diamines is a critical step in the synthesis of bicyclic pharmaceutical scaffolds. This guide details the mass spectrometric behavior of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine (Formula: C₂₀H₂₈N₂O₄, MW: 360.45 Da), a key intermediate containing the 2,8-diazabicyclo[4.3.0]nonane core.[1] We provide a validated protocol for its analysis using LC-ESI-MS/MS, highlighting the specific fragmentation pathways of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. This protocol ensures the differentiation of the target molecule from mono-protected impurities and degradation products.

Chemical Context & Structure

The molecule features a fused bicyclic system (pyrrolidine fused to piperidine) with two nitrogen atoms protected by orthogonal groups to allow selective functionalization.[1]

  • Core Scaffold: Octahydropyrrolo[3,4-b]pyridine (also known as 2,8-diazabicyclo[4.3.0]nonane).[1][2][3]

  • N1 Position (Pyrrolidine Ring): Protected by Boc (Acid-labile).[1]

  • N6 Position (Piperidine Ring): Protected by Cbz (Hydrogenolysis-labile).[1]

  • Significance: This orthogonal protection strategy is essential for the regioselective synthesis of Moxifloxacin and other fluoroquinolones.[1]

Instrumentation & Conditions

  • LC System: UPLC/UHPLC (e.g., Waters ACQUITY or Agilent 1290 Infinity).[1]

  • Mass Spectrometer: Q-TOF or Triple Quadrupole with ESI source (e.g., Sciex 6500+, Thermo Q Exactive).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Solvents:

    • A: Water + 0.1% Formic Acid (FA).[1]

    • B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

    • Note: Avoid TFA in LC-MS as it suppresses ionization and can cause premature Boc deprotection.[1]

LC Gradient Protocol
Time (min)Flow (mL/min)% A (Water)% B (ACN)Curve
0.000.40955Initial
1.000.40955Hold
6.000.40595Linear
8.000.40595Hold
8.100.40955Reset
10.000.40955Re-equilibrate

Mass Spectrometry Analysis

Ionization (ESI+)

The molecule ionizes readily in positive mode due to the two tertiary amide/carbamate nitrogens, which can be protonated.[1]

  • Observed Parent Ion: [M+H]⁺ = 361.2 Da [1]

  • Adducts: [M+Na]⁺ = 383.2 Da (Common in non-volatile buffer residues).[1]

Fragmentation Pathways (MS/MS)

Understanding the specific loss of protecting groups is vital for structural confirmation.[1]

  • Primary Fragmentation (Loss of Boc): The Boc group is the most labile.[1] In CID (Collision Induced Dissociation), it typically fragments via two mechanisms:

    • Loss of Isobutene (-56 Da): The tert-butyl cation leaves or eliminates isobutene.[1]

      • Transition: 361 → 305 m/z [1]

    • Loss of Boc Group (-100 Da): Simultaneous loss of isobutene and CO₂.[1]

      • Transition: 361 → 261 m/z [1]

  • Secondary Fragmentation (Loss of Cbz): The Cbz group is more stable but fragments at higher collision energies.[1]

    • Tropylium Ion Formation: The benzyl group cleaves to form the stable tropylium cation.

      • Diagnostic Peak: m/z 91.05 [1]

    • Loss of Benzyl Alcohol/CO₂: From the de-Boc species (m/z 261), further loss of the Cbz group (as benzyl + CO₂ or benzyl alcohol - H) leads to the core amine.

      • Transition: 261 → 127 m/z (Core: C₇H₁₅N₂⁺)[1]

Fragmentation Logic Diagram

The following diagram illustrates the sequential fragmentation logic used to confirm the structure.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 361.2 (1-Boc-6-Cbz-core) Frag1 Loss of Isobutene (-56) m/z 305.2 (Carbamic acid intermediate) Parent->Frag1 CID (Low Energy) Frag2 Loss of Boc (-100) m/z 261.2 (6-Cbz-core amine) Parent->Frag2 CID (Med Energy) -CO2, -C4H8 Frag3 Tropylium Ion m/z 91.1 (Benzyl fragment) Parent->Frag3 Cbz Cleavage Frag1->Frag2 -CO2 (-44) Frag2->Frag3 Benzyl Cleavage Core Core Amine [M+H]+ m/z ~127.1 (Octahydropyrrolo[3,4-b]pyridine) Frag2->Core Loss of Cbz (-134)

Figure 1: ESI+ MS/MS fragmentation pathway for 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine.

Experimental Protocol: Purity & Identity Check

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of the compound in 1 mL of Methanol (MeOH).

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Water:ACN (Final conc: 10 µg/mL).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

Step 2: System Suitability

Before running samples, verify the system using a standard mix or a blank injection to ensure no carryover, as carbamates can be sticky on C18 columns.[1]

Step 3: Data Acquisition
  • Mode: Positive Ion ESI.[1][4]

  • Scan Range: m/z 100 – 1000.

  • Source Temp: 350°C (Do not exceed 400°C to prevent thermal degradation of Boc).

  • Capillary Voltage: 3.5 kV.[1]

Step 4: Data Processing (Acceptance Criteria)
  • Retention Time: Peak should elute in the hydrophobic region (approx. 50-60% B) due to the two lipophilic protecting groups.[1]

  • Mass Accuracy: Experimental [M+H]⁺ must be within ±5 ppm of 361.2127 (Theoretical).

  • Purity: UV Purity (210 nm or 254 nm) > 95%.

  • Impurity Check: Look for:

    • m/z 261: Indicates loss of Boc (hydrolysis impurity).[1]

    • m/z 227: Indicates loss of Cbz (hydrogenolysis impurity).[1]

Troubleshooting Guide

IssuePossible CauseSolution
High abundance of m/z 305 or 261 in MS1 In-source fragmentation (Boc is fragile).[1]Lower the Fragmentor voltage or Cone voltage.[1] Lower source temperature.[1]
No peak at m/z 361 Ion suppression or complete degradation.[1]Check pH of mobile phase (ensure it is not too acidic).[1] Try Ammonium Acetate (pH 4.5).[1]
Split Peaks in LC Rotamers.Carbamates (Boc/Cbz) often exist as rotamers.[1] Increase column temp to 40-50°C to coalesce peaks.
Low Sensitivity Poor ionization.[1]Ensure Formic Acid is fresh.[1] Switch to MeOH organic phase if ACN sensitivity is low.[1]

References

  • PubChem. 1-Boc-octahydropyrrolo[3,4-b]pyridine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Lead Sciences. 1-Boc-octahydropyrrolo[3,4-b]pyridine Product Details. Available at: [Link][1]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Amines & Amides). Available at: [Link][5][6]

  • Organic Chemistry Portal. Protecting Groups: Cbz-Protected Amines. Available at: [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key building block in medicinal chemistry, particularly as a constrained diamine scaffold, robust and reproducible synthesis of this intermediate is critical. This document provides in-depth, experience-driven advice, detailed protocols, and answers to frequently encountered challenges.

I. Overview of the Synthetic Strategy

The synthesis of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine involves two primary phases: the construction of the core (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine bicyclic system, and the subsequent selective protection of the two secondary amine functionalities. The core is a crucial intermediate in the synthesis of broad-spectrum antibiotics such as Moxifloxacin.[1][2] The orthogonal Boc and Cbz protecting groups allow for differential deprotection, enabling further selective functionalization in multi-step synthetic sequences.[3]

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A Pyridine-2,3-dicarboxylic Acid B Formation of N-Benzyl Imide A->B Benzylamine C Stereoselective Reduction B->C Hydrogenation (e.g., Ru/C) D (4aS,7aS)-octahydropyrrolo [3,4-b]pyridine Core C->D Imide Reduction (e.g., LiAlH4) E Selective N-Boc Protection D->E (Boc)2O F N-Cbz Protection E->F Cbz-Cl G 1-Boc-6-Cbz-octahydropyrrolo [3,4-b]pyridine F->G

Caption: General synthetic workflow for 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

A. Synthesis of the (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine Core

Question 1: My overall yield for the core synthesis is low. Where should I start troubleshooting?

Answer: Low yields in the multi-step synthesis of the diamine core often trace back to two critical stages: the stereoselective reduction of the pyridine ring and the subsequent reduction of the imide.

  • Stereoselective Reduction: The hydrogenation of the N-benzyl-2,3-pyridinedicarboximide intermediate is crucial for establishing the desired cis stereochemistry. Inadequate catalyst activity, insufficient hydrogen pressure, or suboptimal temperature can lead to incomplete reduction or a mixture of diastereomers, complicating purification and reducing the yield of the desired (4aS,7aS) isomer.

  • Imide Reduction: The reduction of the resulting 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine to the corresponding diamine requires a powerful reducing agent, typically a metal hydride like Lithium Aluminum Hydride (LiAlH₄). Incomplete reaction can occur if the LAH is not fresh or if the solvent (e.g., THF) is not anhydrous. Over-reduction is less common but can lead to side products.

Question 2: I'm observing a mixture of diastereomers after the pyridine ring reduction. How can I improve the stereoselectivity?

Answer: Achieving high diastereoselectivity in the hydrogenation of the pyridine ring is paramount. Several factors influence this outcome:

  • Catalyst Choice: While Palladium on carbon (Pd/C) can be used, Ruthenium-based catalysts, such as Ru-C, have been reported to provide better stereoselectivity in some cases.[2]

  • Chiral Auxiliaries: An alternative approach involves the use of a chiral auxiliary to direct the stereochemical outcome. For instance, reacting the precursor with a chiral amine can introduce a stereocenter that biases the subsequent reduction.[2][4]

  • Reaction Conditions: Hydrogen pressure and temperature are critical parameters. A systematic optimization of these conditions is recommended. For example, a pressure of 8 kg/cm ² and a temperature of 80-85°C have been reported for this reduction.[2]

Question 3: The imide reduction with LiAlH₄ is sluggish and gives a complex mixture. What are the likely causes and solutions?

Answer: A problematic imide reduction is often due to reagent quality or reaction setup.

  • Reagent Quality: LiAlH₄ is extremely sensitive to moisture. Use a fresh bottle or a freshly opened container of high-purity LiAlH₄.

  • Solvent Purity: The solvent, typically THF, must be anhydrous. Use a freshly distilled or commercially available anhydrous solvent.

  • Temperature Control: The reaction is typically performed at a low initial temperature (e.g., 0-5°C) and then allowed to warm to room temperature or gently refluxed.[2] Poor temperature control can lead to side reactions.

  • Work-up Procedure: The quenching of the reaction is critical. A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is a standard and effective method for quenching LiAlH₄ reactions and obtaining a granular precipitate that is easily filtered.

B. Selective Protection of the Diamine Core

The selective protection of the two non-equivalent secondary amines in (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine is a common challenge. The pyrrolidine nitrogen (N-1) is generally more nucleophilic and less sterically hindered than the piperidine nitrogen (N-6). This inherent difference is the basis for achieving selective mono-protection.

Question 4: I'm getting a significant amount of di-Boc protected product during the mono-Boc protection step. How can I improve selectivity?

Answer: The formation of the di-Boc adduct is a common side reaction. Several strategies can be employed to favor mono-protection:

  • Acid-Mediated Mono-Protonation: A highly effective method involves the mono-protonation of the more basic amine with one equivalent of an acid (e.g., HCl).[5] This deactivates one amine towards acylation, allowing the free amine to react selectively with the Boc-anhydride.

  • Stoichiometry and Addition Rate: Use of a slight excess of the diamine relative to the Boc-anhydride can favor mono-protection. Additionally, slow, dropwise addition of the Boc-anhydride solution to the diamine solution at a low temperature (e.g., 0°C) is crucial to minimize di-substitution.

  • Solvent Effects: The choice of solvent can influence selectivity. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

Recommended Protocol for Selective Mono-Boc Protection:

  • Dissolve (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine (1.0 equiv.) in a suitable solvent such as 50% aqueous methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add one equivalent of aqueous HCl and stir for 30 minutes to allow for equilibration, forming the mono-hydrochloride salt.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv.) to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an appropriate work-up to isolate the mono-Boc protected product.[5]

Question 5: What is the optimal order for introducing the Boc and Cbz groups?

Answer: Based on the principles of amine nucleophilicity and protecting group chemistry, the recommended order is:

  • First, introduce the Boc group: The less sterically demanding and more reactive pyrrolidine nitrogen (N-1) is selectively protected first using the methods described above.

  • Second, introduce the Cbz group: The remaining, less nucleophilic piperidine nitrogen (N-6) is then protected using benzyl chloroformate (Cbz-Cl). This second step is typically less prone to side reactions as the more reactive site is already blocked.

This sequence leverages the inherent reactivity difference between the two nitrogen atoms to achieve a more controlled and higher-yielding synthesis.

Protection_Strategy cluster_0 Step 1: Selective Boc Protection cluster_1 Step 2: Cbz Protection A Diamine Core B 1-Boc-octahydropyrrolo [3,4-b]pyridine A->B (Boc)2O, Acid-mediated (more nucleophilic N-1 reacts) C 1-Boc-octahydropyrrolo [3,4-b]pyridine D Final Product: 1-Boc-6-Cbz-octahydropyrrolo [3,4-b]pyridine C->D Cbz-Cl, Base (less nucleophilic N-6 reacts)

Caption: Recommended orthogonal protection strategy.

Question 6: I am observing side products during the Cbz protection step. What are they and how can I avoid them?

Answer: Even with the more reactive amine protected, side reactions can occur during the Cbz protection step.

  • Formation of N-acylpyridinium salt: If pyridine is used as the base, the pyridine nitrogen can be acylated by Cbz-Cl, consuming the reagent. It is advisable to use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA).[6]

  • Over-reaction (di-Cbz protection): While less likely if the mono-Boc intermediate is used, it can occur if the reaction conditions are too harsh or if there is any deprotection of the Boc group. Use a stoichiometric amount of Cbz-Cl and monitor the reaction progress carefully.

  • Protonation of the starting material: The reaction generates HCl, which can protonate the remaining free amine, rendering it non-nucleophilic. Ensure an adequate amount of base (at least two equivalents) is present to neutralize the generated acid.

Troubleshooting Cbz Protection:

Problem Potential Cause Suggested Solution
Low Conversion Inadequate baseUse a non-nucleophilic base like DIPEA (2 equivalents).
Poor quality Cbz-ClUse freshly opened or properly stored reagent.
Low reaction temperatureIf the reaction is sluggish, consider a moderate increase in temperature (e.g., to 40°C), while monitoring for side products.
Multiple Products Reaction with pyridine baseSwitch to a non-nucleophilic base like DIPEA or TEA.[6]
Over-reactionUse a stoichiometric amount of Cbz-Cl and monitor the reaction by TLC or LC-MS.[6]

III. Experimental Protocols

Protocol 1: Stereoselective Synthesis of (4aS,7aS)-tetrahydro-6-benzyl-1H-pyrrolo[3,4-b]pyridine-5,7-dione

This protocol is adapted from literature procedures for the synthesis of the moxifloxacin side chain intermediate.[2]

  • To a solution of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (1.0 eq) in toluene, add L-proline (1.2 eq) and 5% Palladium on carbon (7% by weight).

  • Pressurize the reaction vessel with hydrogen gas to 7-8 kg/cm ² and heat to 70°C for 5-6 hours.

  • Increase the temperature to 80-85°C and continue the reaction for an additional 9-10 hours, maintaining the hydrogen pressure.

  • After completion, cool the reaction to room temperature, filter the catalyst, and wash with toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step or purified by crystallization.

Protocol 2: Synthesis of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine
  • Mono-Boc Protection:

    • Dissolve (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine (1.0 eq) in a 2:1 mixture of THF and water.

    • Cool the solution to 0°C.

    • Slowly add one equivalent of a 1M HCl solution.

    • Stir for 30 minutes.

    • Add a solution of di-tert-butyl dicarbonate (1.05 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography to isolate 1-Boc-octahydropyrrolo[3,4-b]pyridine.

  • Cbz Protection:

    • Dissolve the mono-Boc protected intermediate (1.0 eq) in dichloromethane (DCM).

    • Add diisopropylethylamine (DIPEA) (2.0 eq).

    • Cool the solution to 0°C.

    • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.

    • Stir at 0°C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product, 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine.

IV. References

  • PubChem Compound Summary for CID 22562202, 1-Boc-octahydropyrrolo(3,4-b)pyridine. National Center for Biotechnology Information.

  • Google Patents. (n.d.). US8680276B2 - Synthesis of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.

  • Reddy, G. P., & Bandichhor, R. (n.d.). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry.

  • Google Patents. (n.d.). CN104803999A - Preparation method of moxifloxacin side chain intermediate.

  • Request PDF. (2025, August 6). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride.

  • European Patent Office. (2007, September 12). Method for preparing moxifloxacin and moxifloxacin hydrochloride - Patent 1832587.

  • ResearchGate. (2025, August 5). Synthesis of Pyridine-2,6-bis-((E)-2-benzylidene-3-oxopropanenitrile) and Its Behavior towards Nitrogen Binucleophiles.

  • ResearchGate. (2025, August 6). Selective Mono‐BOC Protection of Diamines.

  • European Patent Office. (2012, July 11). Process for the Synthesis of Moxifloxacin Hydrochloride - EP 2474547 A2.

  • BenchChem. (n.d.). Troubleshooting guide for incomplete Cbz-protection of pyridine.

  • SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.

  • WIPO Patentscope. (2010, September 10). WO/2010/100215 SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.

  • Akhtar, M., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. Pakistan Journal of Pharmaceutical Sciences, 32(3(Suppl)), 1201-1206.

  • White Rose Research Online. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines.

  • Organic Syntheses. (2023, January 2). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement.

  • MySkinRecipes. (n.d.). 1-Boc-octahydropyrrolo[3,4-b]pyridine.

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

Sources

Technical Support Center: Boc Protection of Diamines

[1]

Subject: Troubleshooting Side Reactions & Selectivity in Diamine Boc-Protection Ticket ID: BOC-DIA-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open

Introduction: The "Statistical" Trap

Welcome to the Advanced Synthesis Support Module. You are likely here because your LC-MS shows a frustrating mixture: 20% starting material, 50% desired mono-Boc, and 30% bis-Boc product. Or perhaps you are seeing a mysterious "M-18" or "M-56" peak indicating cyclization.

Protecting a single amine in a diamine system is deceptively simple. In a purely statistical reaction (assuming

kineticsthermodynamicssolubility

This guide addresses the three most common failure modes:

  • Over-protection (Bis-Boc formation).

  • Intramolecular Cyclization (Urea formation).

  • Regioselectivity Failure (Protecting the wrong amine).

Module 1: Over-Protection (Bis-Boc Formation)

User Report

"I added 1.0 equivalent of Boc₂O to my ethylenediamine derivative, but I still isolated significant amounts of di-Boc product. How do I stop the second reaction?"

Root Cause Analysis

In many diamines, the introduction of the first Boc group does not sufficiently decrease the nucleophilicity of the second amine (especially in long-chain diamines where the amines are electronically isolated). If the reaction is run in a concentrated solution, the local concentration of Boc₂O can lead to double protection before the reagent disperses.

The Solution: The "Monoprotonation" Protocol

Instead of relying on slow addition or high dilution, the most robust method involves chemically "masking" one amine as an ammonium salt.

Protocol: Selective Monoprotonation

Applicable to: Symmetrical and Asymmetrical Diamines[1]

  • Stoichiometry: Dissolve Diamine (1.0 equiv) in MeOH or Water/Dioxane.

  • Acidification: Add exactly 1.0 equivalent of HCl (4M in Dioxane or aqueous) or TFA.

    • Mechanism:[1][2][3][4][5][6][7] This statistically protonates one amine, rendering it non-nucleophilic (

      
      ).
      
  • Protection: Add 1.1 equivalents of Boc₂O.

    • Note: Only the free amine reacts. The protonated amine is inert to Boc₂O.

  • Workup (The "pH Switch"): See Module 4.

Data: Yield Comparison
MethodReagent ConditionsTypical Mono-Boc YieldBis-Boc Contamination
Direct Addition 1.0 eq Boc₂O, DCM, RT40–50%High (25–30%)
High Dilution Dropwise Boc₂O over 4h60–70%Moderate (15–20%)
Excess Diamine 5–10 eq Diamine (Krapcho Method)80–90%Low (<5%)
Monoprotonation 1.0 eq HCl, then Boc₂O85–95% Very Low (<5%)

Module 2: The "Hidden" Side Reaction (Cyclic Ureas)

User Report

"I am protecting a 1,2-diamine. I see the Mono-Boc mass, but over time or upon heating, I see a new peak that is mass -56 (loss of t-butyl) or mass -74 (loss of t-BuOH). The NMR shows a very symmetric product."

Diagnosis: Intramolecular Cyclization

This is a common failure mode with 1,2-diamines (and sometimes 1,3-diamines). The free amine of the generated Mono-Boc intermediate attacks the carbamate carbonyl, displacing tert-butoxide and forming a stable 5-membered cyclic urea (imidazolidinone).

Mechanism Visualization

CyclicUreaSM1,2-DiamineMonoMono-Boc Intermediate(Unstable)SM->Mono+ Boc2OBisBis-Boc Product(Desired)Mono->Bis+ Boc2O(Fast Addition)UreaCyclic Urea(Side Product)Mono->UreaIntramolecular Attack(Heat/Base/Time)

Caption: Kinetic competition between second protection (Bis-Boc) and thermodynamic cyclization (Urea).

Remediation Strategy
  • Avoid Strong Base: Strong bases deprotonate the carbamate NH, making the carbonyl less electrophilic, BUT they also deprotonate the free amine, making it more nucleophilic.

  • Solvent Choice: Avoid protic solvents if cyclization is observed. Use DCM or THF.

  • Two-Step Approach: If urea formation is dominant, you may need to protect both amines (Bis-Boc) and then selectively deprotect one (difficult) or use orthogonal protection (e.g., Cbz-Cl then Boc₂O).

Module 3: Regioselectivity (Primary vs. Secondary)

User Report

"I have an asymmetrical diamine with one primary and one secondary amine. I want to protect the secondary amine, but the Boc goes to the primary one."

Technical Insight

Boc₂O is bulky. In the absence of specific electronic effects, steric hindrance dominates.

  • Primary Amines (

    
    ):  React fastest (Sterically accessible).
    
  • Secondary Amines (

    
    ):  React slower.[7]
    
How to Reverse Selectivity

To protect the


blocking strategy
  • Transient Protection: React

    
     amine with Benzaldehyde 
    
    
    Imine (Schiff Base).
  • Boc Protection: React the available

    
     amine with Boc₂O.[1][5][8][9]
    
  • Hydrolysis: Treat with mild acid to remove the Imine, restoring the

    
     amine.
    

Module 4: Purification (The "pH Switch")

The most effective way to isolate Mono-Boc diamines is not chromatography, but extraction based on basicity differences.

Workflow Visualization

PurificationMixtureCrude Mixture(SM, Mono-Boc, Bis-Boc)Step1Step 1: PartitionDCM + Water (pH ~3-4)Mixture->Step1Org1Organic LayerContains: Bis-Boc (Neutral)Step1->Org1Discard/SaveAq1Aqueous LayerContains: SM + Mono-Boc (Salts)Step1->Aq1KeepStep2Step 2: pH AdjustmentBasify to pH > 12 (NaOH)Aq1->Step2Aq2Basic Aqueous SolutionFree AminesStep2->Aq2Step3Step 3: ExtractionExtract with DCM/EtOAcAq2->Step3FinalOrgFinal Organic LayerContains: Pure Mono-BocStep3->FinalOrgEvaporate -> ProductFinalAqFinal Aqueous LayerContains: Unreacted SM(Highly Polar)Step3->FinalAqDiscard

Caption: The "pH Switch" purification protocol separates components based on pKa differences.

References

  • Krapcho, A. P.; Kuell, C. S. "Mono-protected diamines. N-tert-Butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines." Synthetic Communications, 1990 , 20, 2559–2564. Link

  • Pittelkow, M.; Lewinsky, R.; Christensen, J. B. "Selective Synthesis of Mono-Boc-Protected Diamines." Organic Syntheses, 2007 , 84, 209.[10] Link

  • Lee, D. W.; Ha, H.-J. "Selective Mono-BOC Protection of Diamines."[5] Synthetic Communications, 2007 , 37, 737–742.[5] Link[5]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 . Link

Technical Support Center: Selective Deprotection of Boc vs. Cbz

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a dynamic technical support center for researchers encountering challenges with the selective deprotection of Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl/benzyloxycarbonyl) groups.

Current Status: Operational Role: Senior Application Scientist Objective: Provide high-fidelity protocols, troubleshooting logic, and mechanistic insights for orthogonal deprotection.

Core Logic & Orthogonality

The selective removal of protecting groups relies on orthogonality —the ability to remove one group via a specific chemical mechanism without affecting the other.

  • Boc: Cleaved by Acidolysis (SN1 mechanism releasing a tert-butyl cation). Stable to basic conditions and hydrogenolysis.[1]

  • Cbz (Z): Cleaved by Hydrogenolysis (catalytic reduction) or Strong Acidolysis (e.g., HBr, which is harsher than the conditions needed for Boc). Stable to mild/moderate acids (TFA) and basic conditions.

Decision Matrix: Select Your Workflow

DeprotectionLogic Start START: Substrate has Boc & Cbz Target Which group must be removed? Start->Target RemoveBoc Target: Remove Boc (Keep Cbz Intact) Target->RemoveBoc RemoveCbz Target: Remove Cbz (Keep Boc Intact) Target->RemoveCbz MethodA1 Standard: TFA/DCM or HCl/Dioxane (0°C to RT) RemoveBoc->MethodA1 CheckSens Contains Nucleophilic Residues? (Trp, Met, Cys) MethodA1->CheckSens AddScav ADD SCAVENGERS (TIS, Thioanisole, H2O) CheckSens->AddScav Yes ProceedA Proceed with Deprotection CheckSens->ProceedA No AddScav->ProceedA CheckSulfur Contains Sulfur/Poison? (Met, Cys, Thioethers) RemoveCbz->CheckSulfur MethodB1 Standard: H2, Pd/C (MeOH/EtOH) CheckSulfur->MethodB1 No MethodB2 Alternative: Chemical Cleavage (LiOH, Lewis Acids, or Thiol-promoted) CheckSulfur->MethodB2 Yes (Cat. Poisoning Risk) caption Figure 1: Decision matrix for orthogonal deprotection strategies.

Scenario A: Removing Boc (Keeping Cbz Intact)

The Challenge: While Cbz is generally stable to the acids used for Boc removal (TFA, HCl), it is not impervious. Extended exposure to strong acids or high temperatures can lead to partial Cbz cleavage or alkylation by the tert-butyl cation generated from the Boc group.

Protocol 1: Standard TFA Acidolysis (with Scavengers)

Best for: Peptides and small molecules with acid-sensitive side chains.

Reagents:

  • Trifluoroacetic acid (TFA)[2][3]

  • Dichloromethane (DCM)

  • Scavenger Cocktail: Triisopropylsilane (TIS) and Water.[2][4]

Step-by-Step:

  • Preparation: Dissolve the substrate in DCM (concentration ~0.1 M).

  • Scavenger Addition: Add TIS (2.5% v/v) and H₂O (2.5% v/v).

    • Why? The tert-butyl cation is a "hard" electrophile. Without scavengers, it will re-attach to the most nucleophilic site available—often the indole of Tryptophan, the sulfur of Methionine, or even the benzyl ring of the Cbz group (leading to tert-butylated Cbz byproducts).

  • Acid Addition: Cool to 0°C. Add TFA dropwise to reach a final ratio of 1:1 (TFA:DCM) or 1:4 depending on substrate sensitivity.

  • Reaction: Stir at 0°C for 15 mins, then warm to RT. Monitor by TLC/LC-MS.

    • Critical Check: Stop immediately upon Boc disappearance. Prolonged exposure degrades Cbz.

  • Workup: Evaporate volatiles in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

Troubleshooting Guide: Boc Removal
IssuePossible CauseCorrective Action
Partial Cbz Loss Acid too strong or reaction time too long.Switch to 4M HCl in Dioxane at 0°C. HCl is often milder on Cbz than neat TFA.
"Boc-like" Mass (+56 Da) tert-butylation of side chains (alkylation).Increase Scavengers. Use "Reagent K" equivalent: TFA/Phenol/Water/Thioanisole/TIS.
Incomplete Deprotection Ion pairing or aggregation (peptides).Use Microwave-assisted deprotection (max 40°C) or add a chaotropic agent (phenol).

Scenario B: Removing Cbz (Keeping Boc Intact)

The Challenge: Hydrogenolysis is the gold standard, but it fails if the molecule contains catalyst poisons (Sulfur, Amines, Halides) or if the Boc group is sterically hindering the catalyst surface.

Protocol 2: Catalytic Hydrogenolysis (Pd/C)

Best for: Clean substrates without sulfur.

Reagents:

  • Pd/C (10% wt loading)[5]

  • Hydrogen source (H₂ balloon or Ammonium Formate)

  • Solvent: MeOH or EtOH (Ethyl Acetate if solubility is poor)

Step-by-Step:

  • Inerting: Place substrate and Pd/C (10-20 wt% relative to substrate) in a flask. Purge with Nitrogen/Argon.

    • Safety: Do not add dry catalyst to flammable solvents in air. Wet the catalyst with a small amount of toluene or water first under inert gas.

  • Solvent: Add degassed MeOH.

  • Hydrogenation: Switch atmosphere to H₂ (balloon pressure is usually sufficient). Stir vigorously.

    • Why Vigorous? H₂ gas must dissolve in the solvent to reach the catalyst surface.

  • Monitoring: Cbz removal is usually fast (1-4 hours). Boc remains 100% intact.

  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

Protocol 3: Thiol-Mediated Deprotection (Non-Hydrogenolytic)

Best for: Sulfur-containing molecules or when Hydrogenolysis fails.

Mechanism: Nucleophilic attack on the benzyl carbon. Reagents: 2-Mercaptoethanol, K₃PO₄, DMA (Dimethylacetamide).[6][7]

Step-by-Step:

  • Dissolve substrate in DMA.

  • Add K₃PO₄ (3 equiv) and 2-Mercaptoethanol (5 equiv).

  • Heat to 75°C.

  • Monitor by LC-MS.[2][7] This method cleaves Cbz via nucleophilic displacement, leaving Boc untouched.

Troubleshooting Guide: Cbz Removal
IssuePossible CauseCorrective Action
No Reaction (Stalled) Catalyst Poisoning (S, N lone pairs).Switch to Transfer Hydrogenation: Use Pd/C + Cyclohexadiene or Ammonium Formate. The excess donor can overwhelm poisons.
Over-reduction Reduction of alkenes/alkynes in molecule.Use Lindlar Catalyst or switch to chemical deprotection (Protocol 3).
Slow Reaction Steric hindrance around Cbz.Add Acetic Acid (5-10%) to the alcoholic solvent. Protonation of the amine facilitates catalyst interaction.

Mechanistic Visualization: Side Reactions

Understanding the "Why" prevents the "What went wrong."

SideReactions Boc Boc-Amine Intermed Carbamic Acid (Unstable) Boc->Intermed - tBu+ TFA TFA (Acid) tBuCat t-Butyl Cation (ELECTROPHILE) Intermed->tBuCat Generates Side1 Alkylated Trp/Cys (Permanent Impurity) tBuCat->Side1 No Scavenger Side2 t-Butyl-Cbz (Modified Protecting Group) tBuCat->Side2 Attack on Benzyl Ring Safe t-Butyl-Scavenger (Volatile/Inert) tBuCat->Safe + Scavenger Scavenger Scavenger (TIS/H2O) caption Figure 2: The t-butyl cation pathway and the necessity of scavengers.

Frequently Asked Questions (FAQ)

Q1: Can I remove Boc with HCl if I have a Cbz group? A: Yes, and it is often preferred. 4M HCl in Dioxane is a standard reagent. It cleaves Boc efficiently. However, ensure the reaction is anhydrous if possible. Aqueous HCl (e.g., 6M) requires heat and will hydrolyze Cbz over time. Stick to anhydrous organic acids at room temperature.

Q2: My Cbz removal with Pd/C is stuck at 50% conversion. Should I add more catalyst? A: Rarely helps. The catalyst surface is likely poisoned.

  • Filter the reaction mixture to remove the "dead" catalyst.

  • Dissolve in fresh solvent.

  • Add fresh catalyst. Pro Tip: Adding a drop of acetic acid can sometimes "clean" the amine product from the catalyst surface, preventing product inhibition.

Q3: Is there a way to remove Boc without acid? A: Generally, no. Thermal deprotection is possible but requires high temperatures (>150°C) which Cbz might not survive. However, TMSOTf (Trimethylsilyl triflate) can cleave Boc under milder conditions than TFA, sometimes useful for very sensitive substrates.

Q4: Can I use Lewis Acids for Cbz removal? A: Yes. BCl₃ (Boron trichloride) or AlCl₃ in the presence of a scavenger (like pentamethylbenzene) can remove Cbz. This is useful if the molecule contains a reducible group (like an alkene) that prohibits hydrogenation.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

  • Lundt, B. F., et al. (1978).[3] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[3]

  • Sadhukhan, S. K., et al. (2024).[6] "Nucleophilic Deprotection of Cbz, Alloc, and Methyl Carbamates." The Journal of Organic Chemistry.

  • Han, G., et al. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron.

  • Organic Chemistry Portal. "Protecting Groups: Boc and Cbz Stability."

Sources

Technical Support Center: Optimization of Cbz Deprotection via Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this comprehensive technical support center to guide you through the nuances of optimizing hydrogenation conditions for Carboxybenzyl (Cbz) deprotection. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and achieve clean, efficient reactions.

Foundational Principles: The "Why" Behind the "How"

The removal of the Cbz (or Z) group is a cornerstone transformation in peptide synthesis and the broader field of organic chemistry.[1][2][3] The most robust and widely used method is catalytic hydrogenolysis.[1][4][5] Understanding the mechanism is key to troubleshooting.

The process involves a heterogeneous catalyst, typically palladium on carbon (Pd/C), which facilitates the cleavage of the benzylic C-O bond in the presence of a hydrogen source.[6] This reaction proceeds through an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the desired free amine, along with carbon dioxide and toluene as byproducts.[2][6]

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Frequently Asked Questions (FAQs)

This section addresses common initial queries before diving into complex troubleshooting.

Q1: What are the standard methods for Cbz group removal? A: The most prevalent method is catalytic hydrogenolysis, which includes direct hydrogenation with H₂ gas and catalytic transfer hydrogenation using a hydrogen donor.[1][4] For substrates sensitive to reduction, alternative methods like acid-mediated deprotection (e.g., HBr/HOAc) or nucleophilic cleavage can be considered.[1][5][7]

Q2: What is catalytic transfer hydrogenation, and when should I use it? A: This is an alternative to using pressurized hydrogen gas.[6] It employs a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, to generate hydrogen in situ on the catalyst surface.[6][8] It is often preferred for its operational simplicity and can offer improved chemoselectivity, making it a milder option for molecules with other reducible functional groups.[6][9]

Q3: Besides Pd/C, are there other effective catalysts? A: Yes. While 5% or 10% Pd/C is the workhorse, Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C) is significantly more active and can be effective for stubborn substrates or those prone to catalyst poisoning.[4] Other supports like Al₂O₃ or CaCO₃ can be used, but they generally offer less surface area, potentially leading to slower reactions.[8]

Q4: Will hydrogenation affect other functional groups in my molecule? A: Yes, this is a critical consideration. Standard hydrogenolysis is not perfectly chemoselective and can reduce other functionalities. Groups at risk include:

  • Alkenes and Alkynes

  • Nitro groups

  • Other benzyl ethers (O-Bn) or benzyl esters

  • Aryl halides (which can undergo hydrodehalogenation)[5]

If your molecule contains these groups, you must carefully select your conditions or consider an alternative deprotection strategy.[3][5]

Troubleshooting Guide: From Sluggish Reactions to Catalyst Woes

This guide is structured to help you diagnose and solve specific experimental issues.

Troubleshooting_Workflow Start Reaction Sluggish or Incomplete? CheckCatalyst Is Catalyst Fresh & Active? Start->CheckCatalyst CheckSolubility Is Substrate Fully Solved? CheckCatalyst->CheckSolubility Yes Sol_FreshCatalyst Use Fresh Pd/C or Switch to Pd(OH)₂/C CheckCatalyst->Sol_FreshCatalyst No CheckPoisoning Sulfur or Phosphorus Present in Substrate? CheckSolubility->CheckPoisoning Yes Sol_ChangeSolvent Change Solvent or Use Co-solvent System CheckSolubility->Sol_ChangeSolvent No CheckProductInhibition Is Product a Basic Amine? CheckPoisoning->CheckProductInhibition No Sol_IncreaseLoading Increase Catalyst Loading or Use Non-Hydrogenation Method CheckPoisoning->Sol_IncreaseLoading Yes Sol_AddAcid Add Acetic Acid (AcOH) as Co-solvent CheckProductInhibition->Sol_AddAcid Yes Sol_Success Reaction Complete CheckProductInhibition->Sol_Success No Sol_FreshCatalyst->CheckSolubility Sol_ChangeSolvent->CheckPoisoning Sol_IncreaseLoading->Sol_Success Sol_AddAcid->Sol_Success

Caption: Decision workflow for troubleshooting incomplete Cbz deprotection.

Q: My Cbz deprotection is extremely slow or has stalled. What's wrong?

A: This is the most common issue, and it stems from several potential root causes:

  • Cause 1: Catalyst Inactivity. The Pd/C catalyst may be old, have reduced activity from previous use, or be a lower-quality batch.[6] The palladium on the surface can oxidize over time, and while it's often reduced to active Pd(0) in situ, a fresh catalyst is always the most reliable starting point.[8]

    • Solution: Always start with a fresh batch of catalyst.[4] For particularly difficult deprotections, switch to the more active Pearlman's catalyst (Pd(OH)₂/C).[4]

  • Cause 2: Catalyst Poisoning. This is a major culprit. Heteroatoms, particularly sulfur and to a lesser extent phosphorus, can irreversibly bind to the palladium surface, blocking active sites.[4][8] This is a common issue for substrates containing thiols, thioethers, or even certain heterocyclic impurities.[6]

    • Solution: If you suspect catalyst poisoning, you can try significantly increasing the catalyst loading (e.g., from 10 mol% to 50 mol% or even 1:1 by weight). However, for substrates with integral sulfur atoms, hydrogenation may be unfeasible.[8] In these cases, non-hydrogenation methods are superior.[7][10]

  • Cause 3: Poor Substrate Solubility. The reaction is heterogeneous, meaning the substrate must have access to the catalyst surface. If your compound is not fully dissolved, the reaction rate will be severely limited by mass transport.[4][11]

    • Solution: Ensure your substrate is fully dissolved at the reaction temperature. Experiment with solvent mixtures.[4] Alcohols (MeOH, EtOH) are common, but co-solvents like THF, EtOAc, or DCM can be used to improve solubility. For some substrates, a continuous flow reactor can overcome solubility and deactivation issues by constantly passing the dissolved substrate over a packed catalyst bed.[11]

  • Cause 4: Product Inhibition. The newly formed amine product can coordinate to the acidic palladium catalyst, effectively deactivating it.[4][9] This self-inhibition slows the reaction as product concentration increases.

    • Solution: Perform the reaction in an acidic solvent, most commonly acetic acid (AcOH).[4][9] The acid protonates the product amine, preventing its coordination to the palladium surface and maintaining catalyst turnover.[4]

Q: I'm seeing byproducts. How do I improve the selectivity of my reaction?

A: Byproduct formation usually arises from the reduction of other sensitive functional groups or from side reactions of the Cbz group itself.

  • Problem 1: Reduction of Other Functional Groups. As mentioned in the FAQ, groups like nitro, alkenes, or benzyl ethers can be reduced.

    • Solution: Switch to a milder hydrogen source. Catalytic transfer hydrogenation with ammonium formate is often gentler than high-pressure H₂ gas and can sometimes preserve sensitive groups.[6][8] Careful reaction monitoring (e.g., by TLC or LCMS) is crucial to stop the reaction upon consumption of the starting material before over-reduction occurs.

  • Problem 2: Formation of N-Benzyl Byproduct. This can occur if the hydrogen source is insufficient.[1] The reaction can stall at an intermediate stage or side reactions can occur, leading to the formation of an N-benzyl protected amine instead of the fully deprotected product.

    • Solution: Ensure you have an adequate supply of hydrogen. For reactions with H₂ gas, ensure the vessel is properly purged and pressurized. For transfer hydrogenation, use a sufficient molar excess of the hydrogen donor (e.g., 5-10 equivalents of ammonium formate).

Core Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood.

Protocol 1: Standard Catalytic Hydrogenation (H₂ Balloon)

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the Cbz-protected amine (1.0 eq) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) to fully dissolve the substrate.

  • Inerting: Add 10% Pd/C (5-10 mol% by weight). Seal the flask with a septum. Purge the flask by evacuating with a vacuum line and backfilling with nitrogen gas (repeat 3 times).

  • Hydrogenation: Introduce hydrogen gas via a balloon attached to a needle. Evacuate and backfill with H₂ (repeat 3 times). Leave the final H₂ balloon in place to maintain a positive pressure (approx. 1 atm).

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, gas). Monitor the reaction progress by TLC or LCMS.

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen. CAUTION: Pd/C is pyrophoric and can ignite solvents like methanol in the presence of air when dry.[9] Filter the mixture through a pad of Celite® to remove the catalyst, ensuring the Celite pad is kept wet with the solvent during filtration.[9] Wash the filter cake with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Protocol 2: Catalytic Transfer Hydrogenation (Ammonium Formate)

  • Setup: To a round-bottom flask, add the Cbz-protected amine (1.0 eq), 10% Pd/C (10-20 mol% by weight), and a solvent (typically Methanol).

  • Hydrogen Donor: Add ammonium formate (HCOONH₄, 5.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir. The reaction is often accompanied by gentle gas evolution (CO₂ and NH₃). Monitor the reaction progress by TLC or LCMS.

  • Workup: Upon completion, cool the mixture to room temperature. Filter through a pad of Celite® to remove the Pd/C, washing with methanol.

  • Isolation: Concentrate the filtrate. An aqueous workup is often required to remove excess ammonium formate salts before final purification.

Data Summary Tables

Catalyst Typical Loading Key Characteristics & Use Cases
10% Pd/C 5-10 mol%The standard, versatile catalyst for most Cbz deprotections.[8]
5% Pd/C 10-20 mol%A lower loading option that may require slightly longer reaction times.[8]
Pd(OH)₂/C 10-20 mol%Pearlman's Catalyst. More active and effective for hindered substrates or cases with potential catalyst poisoning.[4]
Hydrogen Source Conditions Advantages & Disadvantages
Hydrogen Gas (H₂) 1 atm (balloon) to high pressurePro: Clean byproducts. Con: Requires specialized equipment for high pressure; safety concerns with flammable gas.[12]
Ammonium Formate Reflux in MeOH/EtOHPro: Operationally simple, no special equipment, often milder/more selective.[6] Con: Requires heating, workup needed to remove salts.
Formic Acid VariesPro: Readily available liquid hydrogen donor.[6] Con: Acidic conditions may not be suitable for all substrates.
Cyclohexene / Cyclohexadiene Reflux in EtOHPro: Effective hydrogen donors.[6] Con: Higher boiling points; byproduct (benzene) must be removed.

References

  • BenchChem Technical Support. (2025). How to improve the efficiency of Cbz group removal. BenchChem.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Various Authors. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?
  • BenchChem Technical Support. (2025). Technical Support Center: Cbz Deprotection via Hydrogenolysis. BenchChem.
  • Scientific Upd
  • Various Authors. (N.D.). Cbz deprotection conditions: screening of catalysts and sources of H2.
  • ThalesNano. (N.D.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
  • Various Authors. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?
  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups.
  • Total Synthesis. (N.D.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Technical Disclosure Commons. (2025).
  • BenchChem. (2025).
  • Master Organic Chemistry. (2018).

Sources

troubleshooting failed coupling reactions with 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Topic: Troubleshooting Coupling Reactions & Structural Analysis Document ID: TSC-2024-OPP-08 Classification: Advanced Synthesis Support[1]

Core Directive & Scaffold Analysis

The Scaffold: 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine is a privileged bicyclic diamine scaffold.[1] It features a cis-fused ring system containing two distinct nitrogen centers:[1]

  • N1 (Pyrrolidine-type): Protected by Boc.[1][2][3] Located in the 5-membered ring.[1][2] Structurally adjacent to the bridgehead carbons (C4a, C7a).

  • N6 (Piperidine-type): Protected by Cbz.[1][2] Located in the 6-membered ring.[1][4]

The Problem: Users frequently report "failed" reactions which are often misdiagnosed. The three most common failure modes are:

  • False Negatives in NMR: Rotameric broadening mimicking impurities.[1]

  • Steric Stalling: N1-coupling failure due to bridgehead interference.

  • Regioselectivity Errors: Incorrect deprotection sequence leading to the wrong isomer.

Analytical Troubleshooting: The "Rotamer Trap"

Issue: "My NMR shows double peaks or broad 'mush' in the aromatic/aliphatic region. Is my material impure?"

Diagnosis: Likely No . This scaffold exhibits restricted rotation around the N-Carbamate bonds (N-Boc and N-Cbz).[1] At room temperature (25°C), the interconversion between s-cis and s-trans rotamers is slow on the NMR timescale, resulting in split signals (often ~1:1 ratio) or significant line broadening.[1]

Validation Protocol (Self-Validating System): Do not discard the batch. Perform the following validation:

  • Solvent Switch: Dissolve 5 mg in DMSO-d6 (higher boiling point).

  • Variable Temperature (VT) NMR: Heat the probe to 80°C (353 K) .

  • Observation: If the doublets coalesce into sharp singlets, the compound is pure. If the peaks remain split, it is a diastereomeric impurity (cis/trans scrambling).

Reference Grounding: Restricted rotation in N-Boc/N-Cbz bicyclic systems is well-documented.[1] See Beilstein J. Org.[1] Chem. for rotameric analysis in similar peptidomimetics [1].[1]

Coupling Reaction Troubleshooting

This section addresses failures when coupling the free amine (after selective deprotection) to an acid or electrophile.

Scenario A: Coupling at N1 (The Pyrrolidine Ring)

Precursor: 6-Cbz-octahydropyrrolo[3,4-b]pyridine (Boc removed).[1][3]

Symptom: Reaction stalls at <20% conversion or yields only starting material, even with EDCI/HOBt. Root Cause: Steric Shielding. The N1 nitrogen is flanked by the bridgehead hydrogens. In the cis-fused system, the "cup" shape of the molecule blocks the trajectory of bulky activated esters.

Optimization Guide:

ParameterStandard (Fail)Optimized (Success)Mechanistic Rationale
Reagent EDCI / HOBtHATU / HOAt The aza-benzotriazole (HOAt) leaving group is less sterically demanding and utilizes the neighboring group effect (pyridine N) to accelerate amine attack [2].[1]
Base DIPEATMP (2,4,6-Collidine) Collidine is non-nucleophilic and buffers the pH without alkylating the electrophile.
Solvent DCMDMF or NMP Polar aprotic solvents stabilize the polar transition state of the HATU intermediate.
Temperature RT0°C

45°C
Start cold to prevent HATU hydrolysis, then heat to overcome the activation energy barrier of the bridgehead sterics.
Scenario B: Coupling at N6 (The Piperidine Ring)

Precursor: 1-Boc-octahydropyrrolo[3,4-b]pyridine (Cbz removed).[1][2][3]

Symptom: Low yield, formation of diketopiperazine (DKP) side products if coupling alpha-amino acids.[1] Root Cause: Nucleophilicity Mismatch. The N6 amine is a secondary piperidine. While less sterically hindered than N1, it is moderately nucleophilic. If coupling a protected amino acid, slow kinetics can allow the amino acid to dimerize or cyclize.

Solution:

  • Use mixed anhydrides (IBCF/NMM) for rapid acylation.[1]

  • Ensure the Cbz deprotection (H2, Pd/C) completely removes the toluene byproduct, which can suppress subsequent coupling rates in flow chemistry.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for rescuing a failed coupling reaction based on the specific nitrogen center involved.

CouplingLogic Start Start: Coupling Fails CheckN Which Nitrogen is Free? Start->CheckN N1 N1 (Pyrrolidine) (Boc removed) CheckN->N1 N6 N6 (Piperidine) (Cbz removed) CheckN->N6 Issue1 Issue: Bridgehead Sterics N1->Issue1 Sol1 Switch to HATU/HOAt Solvent: DMF Issue1->Sol1 Heat Heat to 45°C Sol1->Heat Issue2 Issue: Moderate Nucleophilicity Slow Kinetics N6->Issue2 Sol2 Use IBCF (Mixed Anhydride) or COMU Issue2->Sol2

Caption: Decision matrix for optimizing amide bond formation on the octahydropyrrolo[3,4-b]pyridine scaffold.

Selective Deprotection Protocols

To ensure the correct amine is available for coupling, follow these orthogonal deprotection methods.

Protocol A: Selective N-Boc Removal (Exposes N1)

Target: 6-Cbz-octahydropyrrolo[3,4-b]pyridine.[1][3]

  • Dissolve starting material in DCM (5 vol) .

  • Add 4M HCl in Dioxane (5-10 eq) at 0°C. Note: Avoid TFA if possible to prevent trifluoroacetamide byproducts during concentration.

  • Stir at RT for 2 hours. Monitor by LCMS (Mass shift: -100).[1]

  • Concentrate.[1][2][4][5][6][7][8] Critical: The product is a hydrochloride salt. For coupling, you must use excess base (3-4 eq DIPEA) to liberate the free amine.[1]

Protocol B: Selective N-Cbz Removal (Exposes N6)

Target: 1-Boc-octahydropyrrolo[3,4-b]pyridine.[1][2][3]

  • Dissolve in MeOH or EtOH .

  • Add 10 wt% Pd/C (catalytic).[1]

  • Stir under H2 balloon (1 atm) for 4-16 hours.

  • Filter through Celite.[1]

  • Warning: The free secondary amine at N6 is prone to oxidation or carbamate transfer if left in solution for days. Use immediately.

FAQ: Specific User Scenarios

Q: I am trying a Buchwald-Hartwig coupling on the free N1 amine, but the catalyst is dying. Why? A: The free N1 amine, being part of a bicyclic diamine, can act as a bidentate ligand (chelator) with the N6-Cbz oxygen or the pyridine nitrogen (if deprotected), poisoning the Pd catalyst.

  • Fix: Use a catalyst system with a strong binding ligand like RuPhos Pd G3 or BrettPhos Pd G3 which out-competes the substrate for the metal center [3].[1]

Q: Can I remove both protecting groups simultaneously? A: Yes. Treatment with HBr in Acetic Acid or TMSI (Trimethylsilyl iodide) will cleave both carbamates.[1] However, the resulting diamine is extremely polar and water-soluble.[1] Isolation requires ion-exchange chromatography (SCX columns).[1]

References

  • Rotameric Analysis: M. Kotke, et al. "Synthesis and NMR studies of malonyl-linked glycoconjugates..."[1] Beilstein J. Org.[1] Chem.2010 , 6, No. 63. Link[1]

  • Coupling Reagents: E. Valeur, M. Bradley.[1] "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.[1]2009 , 38, 606-631.[1] Link

  • Buchwald Conditions: D. S. Surry, S. L. Buchwald. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[1][9]2011 , 2, 27-50.[1] Link

Sources

byproduct formation in the synthesis of octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of octahydropyrrolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic process. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, with a focus on minimizing byproduct formation and ensuring the synthesis of a high-purity final product.

Troubleshooting Guide: Byproduct Formation

This section addresses the most common issues related to byproduct formation during the synthesis of octahydropyrrolo[3,4-b]pyridine, particularly when proceeding via the catalytic hydrogenation of a 6-benzyl protected precursor.

Issue 1: Presence of an N-Methylated Byproduct

Question: After the final debenzylation/hydrogenation step, I've identified a significant impurity with a mass corresponding to the N-methylated octahydropyrrolo[3,4-b]pyridine. What is the cause of this, and how can I prevent it?

Answer:

The formation of an N-methylated byproduct is a common issue, particularly when using methanol as a solvent during the catalytic hydrogenation step. This side reaction proceeds through a mechanism known as "borrowing hydrogen" or "hydrogen autotransfer".[1][2][3][4][5]

Mechanism of N-Methylation:

  • Oxidation of Methanol: The hydrogenation catalyst (e.g., Palladium on carbon) can transiently oxidize the methanol solvent to formaldehyde.

  • Reductive Amination: The newly formed formaldehyde then reacts with the secondary amine of the desired octahydropyrrolo[3,4-b]pyridine product in a reductive amination pathway, leading to the formation of the N-methylated byproduct.

DOT Diagram: Mechanism of N-Methylation via Borrowing Hydrogen

N_Methylation_Mechanism cluster_catalyst Catalyst Surface (e.g., Pd/C) cluster_reaction Reaction Pathway Catalyst Catalyst Methanol Methanol (Solvent) Catalyst->Methanol activates Product Octahydropyrrolo[3,4-b]pyridine Catalyst->Product activates Formaldehyde Formaldehyde (Intermediate) Methanol->Formaldehyde Oxidation N_Methyl_Byproduct N-Methylated Byproduct Formaldehyde->N_Methyl_Byproduct Reductive Amination Product->N_Methyl_Byproduct

Caption: Mechanism of N-methylation via borrowing hydrogen.

Troubleshooting and Prevention:

  • Solvent Selection: The most effective way to prevent N-methylation is to avoid using methanol as a solvent. Consider using alternative solvents that are less prone to oxidation under hydrogenation conditions, such as ethanol, isopropanol, tetrahydrofuran (THF), or ethyl acetate. Acetic acid has also been reported as a suitable solvent for pyridine hydrogenation.[6]

  • Temperature Control: If methanol must be used, lowering the reaction temperature can help to disfavor the oxidation of methanol to formaldehyde. A Chinese patent suggests that for a similar synthesis, maintaining normal temperature and pressure during hydrogenation debenzylation can avoid the formation of by-products.

  • Alternative Hydrogen Source: In some cases, using a hydrogen donor like ammonium formate in a transfer hydrogenation reaction can be a milder alternative to high-pressure gaseous hydrogen and may reduce the likelihood of solvent-related side reactions.

Issue 2: Incomplete Hydrogenation of the Pyridine Ring

Question: My analysis shows the presence of intermediates, suggesting that the pyridine ring has not been fully reduced. How can I drive the reaction to completion?

Answer:

Incomplete hydrogenation can result from several factors related to catalyst activity and reaction conditions.

Troubleshooting and Prevention:

  • Catalyst Activity:

    • Catalyst Poisoning: The catalyst can be poisoned by impurities in the starting materials, solvents, or from the reaction vessel itself. Ensure all reagents and equipment are clean and of high purity. Common poisons for palladium catalysts include sulfur, thiols, and some nitrogen compounds.

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. A typical loading for Pd/C is 5-10 mol% relative to the substrate. It may be necessary to empirically optimize the catalyst loading for your specific substrate and reaction scale.

  • Reaction Conditions:

    • Hydrogen Pressure: While lower pressures are sometimes favored to prevent side reactions, insufficient hydrogen pressure can lead to incomplete reduction. A pressure of 1-10 MPa is often cited for similar reductions.[7]

    • Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS) to determine the optimal reaction time.

    • Agitation: Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.

DOT Diagram: Troubleshooting Incomplete Hydrogenation

Incomplete_Hydrogenation cluster_catalyst Catalyst Troubleshooting cluster_conditions Reaction Condition Optimization Start Incomplete Hydrogenation Observed Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst Check_Conditions Assess Reaction Conditions Start->Check_Conditions Catalyst_Poisoning Check for Catalyst Poisons Check_Catalyst->Catalyst_Poisoning Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Increase_Pressure Increase H2 Pressure Check_Conditions->Increase_Pressure Increase_Time Extend Reaction Time Check_Conditions->Increase_Time Improve_Agitation Ensure Efficient Agitation Check_Conditions->Improve_Agitation Complete_Reaction Achieve Complete Hydrogenation Catalyst_Poisoning->Complete_Reaction Increase_Loading->Complete_Reaction Increase_Pressure->Complete_Reaction Increase_Time->Complete_Reaction Improve_Agitation->Complete_Reaction

Caption: Decision tree for troubleshooting incomplete hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for octahydropyrrolo[3,4-b]pyridine?

A1: A common and effective route starts with pyridinedicarboxylic acid. This is converted to the corresponding N-benzyl imide, which then undergoes reduction of the imide and hydrogenation of the pyridine ring to yield the desired product. The final step is a debenzylation, which is often carried out concurrently with the pyridine ring hydrogenation. A patent for the synthesis of (S, S)-octahydro-6H-pyrrolo[3,4-b]pyridine outlines a multi-step process involving dehydration, ammonolysis, cyclization, pyridine ring hydrogenation, imide reduction, chiral resolution, and debenzylation.

Q2: What analytical methods are recommended for monitoring the reaction and assessing product purity?

A2: A combination of chromatographic and spectroscopic methods is ideal.

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying the desired product and volatile byproducts like the N-methylated derivative.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both reaction monitoring and final purity assessment, especially for less volatile components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of impurities.

Q3: Are there specific purification strategies for removing the N-methylated byproduct?

A3: Separating the N-methylated byproduct from the desired secondary amine can be challenging due to their similar physical properties.

  • Fractional Vacuum Distillation: If there is a sufficient difference in boiling points, this can be an effective method for purification on a larger scale.

  • Preparative Chromatography: This is often the most effective method for achieving high purity, especially on a smaller scale. Normal-phase chromatography on silica gel or alumina can be employed. The use of a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia) can improve peak shape and separation.[8]

  • Crystallization: If the product or a salt of the product is crystalline, recrystallization can be a highly effective purification technique.

Quantitative Data on Byproduct Formation

The following table summarizes the impact of key reaction parameters on byproduct formation, based on established principles of catalytic hydrogenation.

ParameterConditionExpected Impact on N-Methylation (with Methanol)Expected Impact on Incomplete Hydrogenation
Solvent MethanolHigh Risk-
Ethanol/IsopropanolLower Risk-
THF/Ethyl AcetateMinimal Risk-
Temperature ElevatedIncreased RiskDecreased Risk (faster kinetics)
Room TemperatureReduced RiskIncreased Risk (slower kinetics)
H₂ Pressure HighMinimal Direct ImpactDecreased Risk
LowMinimal Direct ImpactIncreased Risk
Catalyst Loading LowMinimal Direct ImpactIncreased Risk
HighMinimal Direct ImpactDecreased Risk

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation and Debenzylation

Disclaimer: This is a general protocol and should be optimized for your specific substrate and equipment.

  • Reaction Setup: In a suitable high-pressure reactor, dissolve the 6-benzyl-octahydropyrrolo[3,4-b]pyridine precursor in a chosen solvent (e.g., ethanol, THF).

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor and purge several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 5-10 MPa) and begin vigorous stirring.

  • Heating: Heat the reaction to the desired temperature (e.g., 20-100 °C) and maintain for the required reaction time (e.g., 1-10 hours).[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Preparative HPLC

Disclaimer: This is a general procedure and should be adapted based on your specific HPLC system and the impurity profile of your crude product.

  • Column Selection: Choose a suitable preparative column. For normal-phase chromatography, a silica or alumina column can be used.

  • Mobile Phase Preparation: Prepare a mobile phase system. A common starting point for normal-phase separation of amines is a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane), with the addition of 0.1-1% triethylamine to improve peak shape.[8]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the column and begin the gradient elution. Collect fractions based on the UV chromatogram or a predetermined time window.

  • Analysis and Pooling: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to yield the purified octahydropyrrolo[3,4-b]pyridine.

References

  • BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • ResearchGate. (n.d.).
  • N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison with Other Methods. (2025).
  • National Center for Biotechnology Information. (n.d.). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • SciEngine. (n.d.).
  • National Center for Biotechnology Information. (n.d.). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex.
  • BenchChem. (2025). Purification techniques for high-purity (99%+) cis-octahydropyrrolo[3,4-b]pyridine.
  • ACS Publications. (2023). Methanol as a Potential Hydrogen Source for Reduction Reactions Enabled by a Commercial Pt/C Catalyst | The Journal of Organic Chemistry.
  • A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. (2013).
  • CN102964346A - Preparation method of (S, S)-octahydro-6H-pyrrolo[3, 4-b]pyridine. (n.d.).
  • RSC Publishing. (2018). Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals.
  • National Center for Biotechnology Information. (n.d.).
  • A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. (2013).
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • National Center for Biotechnology Information. (2025). High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2016).

Sources

optimization of reaction time for 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Optimization & Troubleshooting for Orthogonal Protection Target Molecule: 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine (CAS: 1385694-44-9) Core Challenge: Steric differentiation between the N1 (piperidine) and N6 (pyrrolidine) sites.[1]

Executive Summary & Reaction Logic

The synthesis of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine relies on exploiting the nucleophilic disparity between the two nitrogen atoms in the bicyclic core.[1] The pyrrolidine nitrogen (N6) is significantly less sterically hindered and more nucleophilic than the piperidine nitrogen (N1), which is adjacent to the bridgehead carbons.[1]

The Kinetic Bottleneck: The primary user pain point is the second protection step (Bocylation of N1).[1] After the N6 position is protected with Cbz, the remaining N1 amine is sterically crowded.[1] Users often report stalled conversion or require excessive reaction times, leading to thermal degradation of reagents.[1]

Reaction Pathway Visualization

The following diagram illustrates the critical decision points and kinetic traps in the synthesis workflow.

ReactionPathway Start Diamine Core (Octahydropyrrolo[3,4-b]pyridine) Step1 Step 1: Cbz-Cl Addition (Kinetic Control) Start->Step1 Low Temp (-10°C) Inter Intermediate: 6-Cbz-octahydropyrrolo[3,4-b]pyridine Step1->Inter Fast Kinetics BisCbz impurity: 1,6-Bis-Cbz (Over-reaction) Step1->BisCbz Excess Reagent/High Temp Step2 Step 2: Boc2O Addition (Thermodynamic Push) Inter->Step2 DMAP / Heat Product Target: 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine Step2->Product Optimized Time (4-6h) Stall Stalled Reaction: Unreacted Intermediate Step2->Stall Insufficient Time/Cat.

Critical Protocol Optimization (The "Gold Standard")

This protocol is designed to minimize reaction time while maximizing selectivity.[1] It uses a "telescoped" approach where possible, but isolation of the intermediate is recommended for high-purity applications.[1]

Step 1: Selective Cbz-Protection of N6 (The Kinetic Step)[1]
  • Objective: Protect the accessible pyrrolidine nitrogen without touching the hindered piperidine nitrogen.[1]

  • Key Parameter: Temperature & Stoichiometry.

ParameterRecommended ValueScientific Rationale
Temperature -10°C to 0°CLow temperature suppresses the reactivity of the hindered N1 amine, ensuring Cbz-Cl reacts only with N6.[1]
Reagent Cbz-Cl (0.95 - 1.0 eq)Slight deficit prevents formation of the difficult-to-separate 1,6-bis-Cbz byproduct.[1]
Base DIPEA or TEA (1.1 eq)Scavenges HCl.[1] DIPEA is preferred if solubility is an issue.[1]
Time 1 - 2 HoursReaction is fast.[1] Extended time increases risk of N1 protection or scrambling.[1]
Step 2: Boc-Protection of N1 (The Thermodynamic Step)[1]
  • Objective: Force the bulky Boc group onto the hindered N1 bridgehead nitrogen.

  • Key Parameter: Catalysis & Concentration.

ParameterRecommended ValueScientific Rationale
Reagent Boc₂O (1.5 - 2.0 eq)Excess is required to drive the reaction to completion against steric resistance.[1]
Catalyst DMAP (5-10 mol%) CRITICAL. Without 4-Dimethylaminopyridine, this reaction may take >24h or stall.[1] DMAP acts as a nucleophilic catalyst, transferring the Boc group more effectively.[1]
Solvent DCM or THFDCM is standard; THF is better if heating >40°C is required (though rarely needed with DMAP).[1]
Time 4 - 6 HoursWith DMAP, conversion should plateau by 6h.[1] Without DMAP, reactions often run 18h+.[1]

Troubleshooting Guide & FAQs

Issue 1: Reaction Stalls at 60-70% Conversion (Step 2)

Symptom: HPLC shows the 6-Cbz intermediate persisting despite excess Boc₂O and long reaction times (24h+).

  • Root Cause: Steric hindrance at the N1 position (adjacent to the ring fusion) creates a high energy barrier for the attack on the bulky Boc₂O molecule.[1]

  • Solution:

    • Add Catalyst: If you haven't used DMAP, add 10 mol% immediately.[1]

    • Concentration: Increase reaction concentration. Dilute solutions (0.1 M) significantly slow down bimolecular reactions involving hindered substrates.[1] Aim for 0.5 M - 1.0 M.

    • Reflux: If using THF, heat to 50°C. Warning: Do not exceed 60°C as Boc groups can become thermally unstable (thermolysis to isobutene).[1]

Issue 2: Formation of "Bis-Cbz" Impurity

Symptom: LCMS shows a peak with Mass = Core + 2x(Cbz).[1]

  • Root Cause: Loss of kinetic control in Step 1.[1]

  • Solution:

    • Lower Temperature: Run the Cbz-Cl addition at -20°C.

    • Slow Addition: Add Cbz-Cl dropwise over 30 minutes. High local concentration favors double protection.[1]

    • Reverse Addition: Add the Cbz-Cl to the amine solution, not vice versa.

Issue 3: Product Degradation / "Missing Mass"

Symptom: Yield is low, and NMR shows broad aliphatic signals but no distinct product.[1]

  • Root Cause: Acidic workup.[1][2] The 1-Boc group is acid-labile.[1]

  • Solution:

    • Quench: Use saturated NaHCO₃ or NH₄Cl (mild).[1] Avoid HCl or strong acid washes.[1]

    • Silica Gel: Some silica is acidic enough to cleave Boc groups during slow columns.[1] Add 1% Triethylamine to your eluent to neutralize the silica.[1]

Mechanistic Insight: Why N6 Reacts First?

Understanding the geometry is vital for troubleshooting.[1]

  • N6 (Pyrrolidine): This nitrogen is in a 5-membered ring.[1] While secondary, it projects away from the bulk of the bicyclic system.[1] Its lone pair is more accessible for nucleophilic attack.[1]

  • N1 (Piperidine): This nitrogen is in a 6-membered ring and is directly bonded to a bridgehead carbon (C4a/C7a).[1] The "chair-like" or twisted conformation of the fused system places the bridgehead protons or substituents in a position that shields the N1 lone pair.

Implication for Optimization: You cannot "force" Step 1. You must rely on the natural rate difference.[1] You must force Step 2 because you are fighting the geometry.

References

  • Compound Data: National Center for Biotechnology Information.[1] (2025).[1][2][3] PubChem Compound Summary for CID 22562202, 1-Boc-octahydropyrrolo[3,4-b]pyridine. Retrieved from [Link]

  • Protecting Group Kinetics: Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for orthogonal protection strategies).

  • Pyrrolopyridine Synthesis: Deraeve, C., et al. (2021).[1] "Synthesis and biological evaluation of pyrrolo[3,4-c]pyridine derivatives." Pharmaceuticals, 14(4), 354.[1] (Provides context on the reactivity of the pyrrolopyridine scaffold). Retrieved from [Link][1]

  • Kinetic Resolution Context: Coldham, I., et al. (2021).[1][4] "Dynamic kinetic resolution of N-Boc pyrrolidines." Organic & Biomolecular Chemistry. (Illustrates the kinetic principles of protecting substituted pyrrolidines). Retrieved from [Link]

Sources

work-up procedure for 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Topic: Work-up & Purification Protocol for 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine CAS: 1385694-44-9 (and related stereoisomers) Document ID: TSC-PROTO-2024-089

Executive Summary

This guide addresses the isolation and purification of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine .[1] This scaffold is a "privileged structure" in medicinal chemistry, often used to constrain peptide mimetics or as a core for GPCR ligands.[2]

The synthesis typically involves the orthogonal protection of the diazabicyclo[4.3.0]nonane core.[2] The primary challenges addressed here are:

  • Chemo-selectivity: Preserving the acid-labile Boc group while removing basic impurities.[3]

  • Stereochemical Purity: Managing cis/trans diastereomers inherent to the octahydro-fusion.

  • Reagent Removal: Efficiently scavenging excess Cbz-Cl or Boc₂O.[3]

Module 1: The Quench & Phase Separation (The "Emulsion" Problem)

User Question: "I am seeing a heavy emulsion during the aqueous workup, and my organic layer is cloudy. How do I resolve this without losing yield?"

Technical Insight: The target molecule is amphiphilic.[2] The carbamate groups (Boc/Cbz) add lipophilicity, but the bicyclic core can trap water.[2] If you used Cbz-Cl (Benzyl chloroformate) for the final step, the generation of benzyl alcohol and HCl byproducts often stabilizes emulsions.[2]

Troubleshooting Protocol 1.0: The "Salting-Out" Break
StepActionMechanistic Rationale
1 Dilution Dilute the reaction mixture with EtOAc (Ethyl Acetate) rather than DCM. EtOAc is less prone to stable emulsions with this specific scaffold density.[2]
2 Quench Add 0.5 M N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.2 eq relative to Cbz-Cl) and stir for 15 mins.
3 Wash 1 Wash with 10% Citric Acid (pH ~4).
4 Wash 2 Wash with Saturated Brine .

Module 2: Protecting Group Integrity (The Acid Wash Risk)

User Question: "I used 1M HCl to remove unreacted amine, and my Boc signal in NMR (1.45 ppm) decreased significantly. What happened?"

Technical Insight: While the Boc group is generally stable to base, it is labile to strong acids.[2] A standard 1M HCl wash (pH < 1) can initiate deprotection, especially if the extraction takes time or the temperature is elevated.[2] The tert-butyl cation leaves, generating the free amine which then washes into the aqueous layer, leading to massive yield loss.[2]

Decision Tree: Selecting the Correct Wash Buffer

WorkupLogic Start Select Wash Buffer CheckBoc Is a Boc group present? Start->CheckBoc YesBoc Yes (1-Boc) CheckBoc->YesBoc Protect Boc NoBoc No (Only Cbz) CheckBoc->NoBoc Standard AcidChoice Use Weak Acid (pH 3-5) YesBoc->AcidChoice StrongAcid Use 1M HCl (pH < 1) NoBoc->StrongAcid Recommended Recommended: 10% Citric Acid or 0.5M KHSO4 AcidChoice->Recommended

Caption: Figure 1. Acid selection logic. Always prioritize pKa > 3 buffers when Boc is present to prevent premature cleavage.[2]

Module 3: Stereochemical Purification (Cis vs. Trans)

User Question: "My NMR shows a duplication of signals (two t-butyl singlets). Is this rotamers or diastereomers? How do I separate them?"

Technical Insight: The [3,4-b] fusion creates two stereocenters (positions 4a and 7a).

  • Rotamers: Carbamates (Boc/Cbz) have restricted rotation around the N-C(O) bond.[2] This often appears as broad or split peaks in NMR at room temperature.[2] Test: Run NMR at 50°C. If peaks coalesce, it's rotamers (pure product).[2] If they remain distinct, it's diastereomers (cis vs trans).[2]

  • Diastereomers: The hydrogenation of pyridine precursors often yields a mixture.[2] The cis-fused isomer is usually more polar than the trans-fused isomer on silica.[3]

Purification Protocol 3.0: Flash Chromatography
  • Stationary Phase: Silica Gel (40-63 µm).

  • Eluent System: Hexane:EtOAc (Ethyl Acetate) or DCM:MeOH.[2]

  • Gradient:

    • Start: 100% Hexane (or DCM).[2]

    • Ramp: 0% to 40% EtOAc.[2]

    • Observation: The Trans isomer (less polar) typically elutes first.[2] The Cis isomer (more polar, "folded" shape exposes polar carbonyls more) elutes second.[2]

Quantitative Data: Typical Rf Values (Hexane:EtOAc 3:1)

IsomerApprox. RfNotes
Trans -fused0.45 - 0.55Often elutes as a tighter band.
Cis -fused0.35 - 0.40Often trails; requires slower gradient.[3]
Boc₂O (Impurity)> 0.80Moves with solvent front.[3]
Benzyl Alcohol ~0.30Common byproduct; overlaps with cis product.

Module 4: Final Reagent Removal (Boc₂O & Cbz-Cl)

User Question: "I have persistent impurities in the aliphatic region (1.5 ppm) or aromatic region (7.3 ppm) that won't vac-down."

Analysis:

  • Excess Boc₂O: Appears as a sharp singlet at ~1.50 ppm.[2] It does not remove easily under high vacuum due to its waxy nature.[2]

  • Excess Cbz-Cl: Hydrolyzes to Benzyl Alcohol (multiplet ~7.3 ppm, singlet ~4.6 ppm).

Solution:

  • For Boc₂O: If the impurity persists, dissolve crude in minimal MeOH and add Imidazole (0.5 eq).[2] Stir 30 mins. Imidazole reacts with Boc₂O to form N-Boc-imidazole, which is water-soluble and washes out with the Citric Acid wash described in Module 1.

  • For Benzyl Alcohol: This is difficult to separate from the cis-isomer. If flash chromatography fails, use Kugelrohr distillation (high vacuum, mild heat) to sublime the benzyl alcohol before the final column.[2]

References & Validated Sources

  • Boc/Cbz Orthogonality & Stability:

    • Source: Greene, T. W., & Wuts, P. G. M.[2] "Protective Groups in Organic Synthesis."

    • Context: Defines the pH stability windows for Carbamates. Boc is stable to basic hydrolysis (used to remove Cbz-Cl) but labile to pH < 2.

    • Link:

  • Synthesis of Octahydropyrrolo[3,4-b]pyridine Scaffold:

    • Source:Journal of Medicinal Chemistry. "Discovery of potent and selective inhibitors... based on the octahydropyrrolo[3,4-b]pyridine scaffold."[4]

    • Context: Validates the cis-isomer preference and separation techniques.

    • Link: [J. Med. Chem. Search Results (ACS)]([Link]2]

  • Scavenging Reagents (DMAPA/Imidazole):

    • Source:Organic Process Research & Development. "Practical methods for removal of excess electrophiles."

    • Context: Describes the use of amine scavengers to remove chloroformates and anhydrides without chromatography.

    • Link:

  • Stereochemical Assignment:

    • Source:Tetrahedron. "Stereoselective synthesis of diazabicyclo[4.3.0]nonanes."

    • Context: Provides NMR coupling constants (

      
      ) to distinguish cis (
      
      
      
      Hz) vs trans (
      
      
      Hz) ring fusions.
    • Link:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Boc vs. Cbz Protecting Groups for Pyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of heterocyclic chemistry, particularly in the synthesis of pharmacologically relevant scaffolds like pyrrolopyridines (azaindoles), the strategic use of protecting groups is not merely a procedural step but a cornerstone of synthetic success.[1][2] The nucleophilicity of the pyrrole nitrogen within the pyrrolopyridine system necessitates its protection to prevent unwanted side reactions during subsequent transformations. Among the arsenal of nitrogen protecting groups, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most ubiquitous carbamates employed.[3][4]

This guide provides an in-depth, objective comparison of the Boc and Cbz protecting groups in the context of pyrrolopyridine chemistry. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, compare their stability profiles, and provide field-proven insights to guide your synthetic strategy.

The tert-Butyloxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is favored for its ease of introduction and its clean, acid-mediated removal. Its steric bulk can also play a role in directing regioselectivity in certain reactions.

Chemical Structure and Introduction

The Boc group is introduced using di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O). The reaction is typically base-catalyzed and proceeds via nucleophilic attack of the pyrrolopyridine nitrogen onto one of the carbonyls of the anhydride.

cluster_Pyrrolopyridine Pyrrolopyridine cluster_Boc Boc-Protected cluster_Cbz Cbz-Protected P Pyrrolopyridine-NH B Pyrrolopyridine-N-Boc C Pyrrolopyridine-N-Cbz

Caption: Core structures in pyrrolopyridine protection.

Experimental Protocol: N-Boc Protection of Pyrrolopyridine

This protocol is a self-validating system. Successful protection can be easily monitored by Thin Layer Chromatography (TLC) and confirmed by NMR spectroscopy, noting the appearance of a characteristic 9H singlet for the tert-butyl group.[5]

Materials:

  • Pyrrolopyridine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the pyrrolopyridine substrate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (catalyst) to the solution, followed by the slow addition of Boc₂O. The causality here is that DMAP acts as a potent acylation catalyst, enhancing the reaction rate by forming a more reactive intermediate with Boc₂O.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel) to yield the pure N-Boc-pyrrolopyridine.

Deprotection: Acid-Mediated Cleavage

The Boc group is defined by its lability under acidic conditions.[] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and a proton.[7][8]

G start Pyrrolopyridine prot_boc Add Boc₂O, DMAP in THF start->prot_boc Protection boc_protected N-Boc-Pyrrolopyridine prot_boc->boc_protected deprot_boc Add TFA or HCl in DCM boc_protected->deprot_boc Deprotection end Deprotected Pyrrolopyridine deprot_boc->end

Caption: Workflow for Boc protection and deprotection.

Experimental Protocol: N-Boc Deprotection

  • Dissolve the N-Boc-pyrrolopyridine in a suitable solvent like Dichloromethane (DCM).

  • Add a strong acid, typically Trifluoroacetic acid (TFA) (5-10 equiv) or a solution of HCl in dioxane (e.g., 4M), at 0 °C. The choice of a strong acid is critical for efficient cleavage.[9]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully concentrate the reaction mixture in vacuo. Caution: TFA is corrosive and volatile.

  • Neutralize the residue by adding a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic extracts over MgSO₄, filter, and concentrate to yield the deprotected pyrrolopyridine.

The Benzyloxycarbonyl (Cbz) Group: A Hydrogenolysis-Labile Alternative

The Cbz group, introduced by Bergmann and Zervas, was a landmark in peptide synthesis and remains a highly valuable protecting group, prized for its stability to acidic conditions that would cleave a Boc group.[10]

Chemical Structure and Introduction

The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[10] The reaction involves the nucleophilic pyrrolopyridine nitrogen attacking the highly reactive acyl chloride.

Experimental Protocol: N-Cbz Protection of Pyrrolopyridine

Materials:

  • Pyrrolopyridine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA) (2.0 equiv)

  • Tetrahydrofuran (THF) and Water (for biphasic system) or Dichloromethane (DCM) (for organic base)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyrrolopyridine in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaHCO₃ (or another suitable base). The base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting material and halt the reaction.[11]

  • Slowly add Cbz-Cl dropwise. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • Once the reaction is complete, perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Deprotection: Catalytic Hydrogenolysis

The hallmark of the Cbz group is its facile removal via catalytic hydrogenolysis.[10] This method is exceptionally mild and chemoselective, leaving most other functional groups intact. The mechanism involves oxidative addition of the benzyl C-O bond to the Palladium surface, followed by hydrogenolysis.[10]

G start Pyrrolopyridine prot_cbz Add Cbz-Cl, Base in THF/H₂O start->prot_cbz Protection cbz_protected N-Cbz-Pyrrolopyridine prot_cbz->cbz_protected deprot_cbz Add H₂, Pd/C in MeOH or EtOAc cbz_protected->deprot_cbz Deprotection end Deprotected Pyrrolopyridine deprot_cbz->end A Pyrrolopyridine with -NH₂ and -NH-PG groups B Selectively Deprotect -NH-Boc (Use TFA) A->B C Selectively Deprotect -NH-Cbz (Use H₂/Pd-C) A->C D React at free -NH₂ site B->D C->D

Caption: Orthogonal deprotection strategy with Boc and Cbz.

Conclusion and Expert Recommendations

Choose Boc when:

  • Your subsequent synthetic steps involve catalytic hydrogenation (e.g., reduction of a nitro group or a double bond).

  • You need to perform reactions under strongly basic or nucleophilic conditions.

  • Your molecule is sensitive to the metallic catalysts used for hydrogenolysis.

Choose Cbz when:

  • Your subsequent synthetic steps require acidic conditions that would cleave a Boc group.

  • The target molecule contains other reducible functional groups that you wish to preserve (though chemoselectivity can sometimes be achieved). [12]* You desire exceptionally mild and clean deprotection conditions, as hydrogenolysis byproducts are volatile and easily removed.

Ultimately, the decision between Boc and Cbz is not about which is "better," but which is strategically superior for a given multi-step synthesis involving pyrrolopyridines. A thorough analysis of the planned reaction sequence is paramount to making the optimal choice, ensuring high yields and minimizing purification challenges.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021, January 21). BOC Deprotection. [Link]

  • Wuts, P. G. Protecting Groups. [Link]

  • Prasanthi, G., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1485. [Link]

  • ResearchGate. (2025, August 6). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]

  • ResearchGate. (2025, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Ashenhurst, J. Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]

  • ResearchGate. Pyridinyl indole N‐Boc deprotection scope. [Link]

  • ResearchGate. (2025, August 6). Nitrogen Protecting Groups: Recent Developments and New Applications. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • The Royal Society of Chemistry. Experimental Procedure. [Link]

  • PMC. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. [Link]

  • ResearchGate. Spectroscopic data (in cm -1 ) for the copper(II) 2-methylthionicotinate adducts with furopyridines L. [Link]

  • ResearchGate. (2025, August 10). Analysis of the N.M.R. Spectrum of pyrrole. [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • ACS Publications. Amino Acid-Protecting Groups. [Link]

  • Bentham Science. (2022, November 16). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]

  • Eindhoven University of Technology Research Portal. Synthesis and characterization of N-t-BOC protected pyrrole-sulfur oligomers and polymers. [Link]

  • ResearchGate. 1 H NMR spectra of compound 3a. [Link]

  • ResearchGate. Fig. S1 1 H NMR spectra of Cbz-initiator. [Link]

  • MDPI. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. [Link]

  • ResearchGate. (2025, August 5). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. [Link]

Sources

A Comparative Guide to Protecting Groups in the Synthesis of Octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Protecting Groups in Complex Amine Scaffolds

The octahydropyrrolo[3,4-b]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous bioactive molecules targeting the central nervous system.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for pharmacophoric elements, enhancing binding selectivity to various biological targets. However, the presence of two secondary amine functionalities with similar nucleophilicity presents a significant challenge in its synthetic elaboration. Regioselective functionalization is paramount to achieving the desired molecular architecture and biological activity. This necessitates a robust protecting group strategy, allowing for the transient masking of one amine while the other is manipulated.

This guide provides an in-depth comparison of common and alternative protecting groups for the synthesis and functionalization of octahydropyrrolo[3,4-b]pyridine. We will delve into the practical considerations, experimental nuances, and comparative performance of these groups, moving beyond theoretical principles to offer field-proven insights for researchers in drug development.

The Workhorses: A Comparative Analysis of Boc and Cbz Protecting Groups

The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are the most widely employed protecting groups for amines due to their general stability and well-established deprotection protocols.

tert-Butoxycarbonyl (Boc) Group:

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. Its key advantage lies in its acid-lability, allowing for mild deprotection conditions that are orthogonal to many other protecting groups.

Benzyloxycarbonyl (Cbz) Group:

The Cbz group, introduced using benzyl chloroformate (Cbz-Cl), offers robustness towards acidic and basic conditions. Its removal is most commonly achieved via catalytic hydrogenation, a mild and highly selective method.

Comparative Performance:

While both Boc and Cbz are effective, their suitability depends on the overall synthetic strategy. The choice often hinges on the desired orthogonality with other functional groups present in the molecule. For instance, if the synthetic route involves acid-sensitive moieties, the Cbz group would be a more prudent choice. Conversely, if hydrogenation-labile groups such as alkenes or alkynes are present, the Boc group is preferred.

Protecting GroupProtection ReagentTypical SolventsDeprotection ConditionsKey AdvantagesPotential Drawbacks
Boc (Boc)₂O, Base (e.g., TEA, DIPEA)DCM, THF, DioxaneAcidic (TFA, HCl in Dioxane)Mild, acid-labile deprotection; Orthogonal to Cbz, Fmoc, AllocDeprotection can be slow in sterically hindered systems; Potential for side reactions with acid-sensitive groups
Cbz Cbz-Cl, Base (e.g., NaHCO₃, Pyridine)Dioxane/H₂O, DCMCatalytic Hydrogenation (H₂, Pd/C); Strong Acids (HBr/AcOH)Stable to a wide range of conditions; Orthogonal to Boc, FmocIncompatible with reducible functional groups; Catalyst poisoning can be an issue

Alternative Strategies: Expanding the Synthetic Toolbox with Fmoc and Alloc

While Boc and Cbz are reliable, certain synthetic challenges necessitate the use of alternative protecting groups with distinct deprotection mechanisms. The fluorenylmethyloxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc) groups provide valuable orthogonal options.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group:

The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. Its defining feature is its lability to basic conditions, typically a solution of piperidine in DMF. This provides a third orthogonal deprotection strategy.

Allyloxycarbonyl (Alloc) Group:

The Alloc group is installed using allyl chloroformate (Alloc-Cl). Its removal is achieved under neutral conditions using a palladium(0) catalyst, offering a unique and mild deprotection pathway.

Orthogonal Synthesis Workflow:

The distinct deprotection conditions of Boc, Cbz, Fmoc, and Alloc enable complex, multi-step syntheses involving the selective functionalization of each amine on the octahydropyrrolo[3,4-b]pyridine core.

Sources

Orthogonal Protecting Group Strategies for Diamines: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Symmetry Challenge

In medicinal chemistry and linker design, diamines (e.g., ethylenediamine, piperazine, trans-1,4-cyclohexanediamine) are ubiquitous scaffolds. The core synthetic challenge is desymmetrization : differentiating two chemically equivalent nitrogen atoms to allow for sequential, selective functionalization.

Achieving this requires orthogonal protecting group strategies —pairs of protecting groups (PGs) that can be removed via completely distinct mechanisms (e.g., acid vs. base vs. metal catalysis) without affecting the other. This guide moves beyond basic textbook definitions to provide field-proven strategies, stability data, and robust experimental protocols for the selective manipulation of diamines.

Strategic Pairings: Causality & Application

The choice of an orthogonal pair is dictated by the stability requirements of the subsequent synthetic steps.

A. The "Classic" Pair: Boc / Cbz (Acid / Hydrogenolysis)
  • Mechanism: tert-Butyloxycarbonyl (Boc) is acid-labile; Benzyloxycarbonyl (Cbz) is cleaved by catalytic hydrogenolysis (

    
    /Pd-C) or strong Lewis acids.
    
  • Why use it: Ideal for solution-phase synthesis where no intermediate metal catalysis is required. Cbz is robust against the acidic conditions used to remove Boc (TFA/DCM), and Boc is stable to the neutral conditions of hydrogenation.

  • Limitation: Cbz cannot be used if the molecule contains sulfur (catalyst poisoning) or alkenes (reduction risk).

B. The "SPPS" Standard: Boc / Fmoc (Acid / Base)
  • Mechanism: Boc is acid-labile; Fluorenylmethyloxycarbonyl (Fmoc) is base-labile (piperidine).

  • Why use it: The gold standard for Solid Phase Peptide Synthesis (SPPS). It allows for the construction of polyamines or peptide-mimetics without touching the side-chain protection of the growing scaffold.

  • Causality: The dibenzofulvene byproduct of Fmoc cleavage is reactive; scavengers are required, but the basic conditions leave Boc completely intact.

C. The "High-Fidelity" Pair: Fmoc / Alloc (Base / Pd(0))
  • Mechanism: Fmoc is base-labile; Allyloxycarbonyl (Alloc) is cleaved by Palladium(0)-catalyzed allyl transfer.

  • Why use it: When both acid and base sensitivity are issues for the payload.[1] Alloc cleavage is essentially neutral (using tributyltin hydride or dimedone as scavengers).

  • Field Insight: This is the preferred strategy for "on-resin" modification of lysine side chains in complex peptides.

D. The "Side-Chain" Specialist: Dde / Boc (Hydrazine / Acid)
  • Mechanism: Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) is cleaved by hydrazine; Boc is acid-labile.[2]

  • Why use it: Dde is orthogonal to both Fmoc and Boc, making it perfect for branching strategies where a third point of diversity is needed on a diamine scaffold.

Comparative Analysis: Stability & Deprotection Matrix

The following table summarizes the stability of common amine protecting groups against standard deprotection reagents.

Protecting GroupTFA (Acid)Piperidine (Base)H₂/Pd-C (Red)Pd(PPh₃)₄ (Allyl)Hydrazine
Boc Cleaved StableStableStableStable
Fmoc StableCleaved StableStableCleaved *
Cbz (Z) StableStableCleaved StableStable
Alloc StableStableStableCleaved Stable
Dde StableStableStableStableCleaved

*Note: Standard hydrazine treatment (2%) can cleave Fmoc.[3] For Dde removal in the presence of Fmoc, a specialized hydroxylamine/imidazole protocol is required.

Visualizing the Strategy

The following diagram illustrates the decision logic for selecting a protecting group strategy based on the substrate's sensitivity.

OrthogonalStrategy Figure 1: Decision Tree for Orthogonal Protecting Group Selection Start Diamine Substrate Sulfur Contains Sulfur/Alkene? Start->Sulfur AcidSens Acid Sensitive? Sulfur->AcidSens No BaseSens Base Sensitive? Sulfur->BaseSens Yes (Avoid H2) Strat3 Fmoc / Alloc (Base / Pd(0)) AcidSens->Strat3 Yes Strat4 Boc / Cbz (Acid / H2) AcidSens->Strat4 No Strat1 Boc / Fmoc (Acid / Base) BaseSens->Strat1 No Strat2 Boc / Alloc (Acid / Pd(0)) BaseSens->Strat2 Yes

Experimental Protocols

Protocol A: Selective Mono-Boc Protection (The "HCl Salt" Method)

Differentiation of symmetrical diamines is statistically difficult. The "HCl Salt" method forces the diamine into a mono-protonated state, drastically increasing selectivity for mono-protection over di-protection compared to direct addition.

Scope: Symmetrical diamines (e.g., Piperazine, trans-1,4-cyclohexanediamine). Source: Adapted from Ha et al. [1].[4][5]

  • Stoichiometry: 1.0 eq Diamine : 1.0 eq HCl : 1.0 eq Boc₂O.

  • Preparation: Dissolve the diamine (10 mmol) in 50% aqueous Methanol (30 mL).

  • Acidification: Add HCl (10 mmol) dropwise (using 1M aqueous HCl or HCl in dioxane). Stir for 15 minutes. Crucial: This creates a statistical distribution where the dominant species is the mono-ammonium salt.

  • Protection: Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 10 mmol) in Methanol (10 mL) dropwise over 20 minutes.

  • Reaction: Stir at room temperature for 1 hour.

  • Workup:

    • The reaction mixture will contain mono-Boc, di-Boc, and unreacted diamine.

    • Basify the solution to pH >12 using 4M NaOH.

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Purification Note: The unreacted diamine remains in the aqueous phase (highly polar). The di-Boc byproduct is non-polar. The mono-Boc product is moderately polar and is extracted.

  • Yield: Typically 65–85% mono-protected product.

Protocol B: Selective Boc Deprotection in Presence of Cbz (FeCl₃ Method)

Traditional acid cleavage (TFA) works, but Lewis acid catalysis offers a milder alternative that prevents potential benzyl cation migration or side reactions.

Scope: Substrates containing both Boc and Cbz groups. Source: Adapted from Mandal et al. [2].[6]

  • Reagents: Anhydrous FeCl₃ (Iron(III) chloride).

  • Procedure:

    • Dissolve the N-Boc, N'-Cbz protected diamine (1 mmol) in Dichloromethane (DCM, 5 mL).

    • Add anhydrous FeCl₃ (1.5 mmol, 1.5 eq).

    • Stir at room temperature. Monitor by TLC (Time varies: 15 min to 2 hours).

  • Mechanism: The Iron(III) coordinates to the carbamate carbonyl oxygen, facilitating the fragmentation of the tert-butyl group.

  • Workup:

    • Quench with water.[7]

    • Wash the organic layer with saturated NaHCO₃ (to remove iron salts and any free acid).

    • Dry over Na₂SO₄ and concentrate.

  • Result: Quantitative removal of Boc; Cbz remains >98% intact.

Protocol C: Alloc Deprotection (Palladium Catalysis)

Used when orthogonal removal is required without using acid or base.

Scope: Peptides or sensitive scaffolds with Fmoc/Boc groups present.[1][3][8][9] Source: Standard Novabiochem Protocols [3].

  • Reagents: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Phenylsilane (PhSiH₃) as scavenger.

  • Procedure:

    • Dissolve substrate in dry DCM under Argon.

    • Add Phenylsilane (20 eq) (Acts as the allyl acceptor).

    • Add Pd(PPh₃)₄ (0.1 eq).

    • Stir at Room Temperature for 30 minutes.

  • Workup:

    • The reaction turns black (Pd precipitation).

    • Filter through a Celite pad to remove Palladium.

    • Concentrate and purify via column chromatography.[10]

Advanced Workflow: Synthesis of a Hetero-Bifunctional Linker

The following diagram illustrates a real-world workflow converting a symmetrical diamine into a linker with two different "warheads" using the strategies described above.

SynthesisWorkflow Figure 2: Orthogonal Workflow for Hetero-Bifunctional Linker Synthesis Step1 Symmetrical Diamine (H2N-R-NH2) Step2 Mono-Protection (Protocol A) (Boc-NH-R-NH2) Step1->Step2 HCl, Boc2O Step3 Functionalization 1 (Install Cbz-Protected Linker) (Boc-NH-R-NH-Cbz) Step2->Step3 Cbz-Cl, Base Step4 Selective Deprotection (Protocol B) (Remove Boc, Keep Cbz) (H2N-R-NH-Cbz) Step3->Step4 FeCl3, DCM Step5 Functionalization 2 (Install Drug Payload) Step4->Step5 Coupling Step6 Final Deprotection (Hydrogenolysis) (Remove Cbz) Step5->Step6 H2, Pd/C Final Final Drug-Linker Conjugate Step6->Final

References

  • Selective Mono-Boc Protection: Lee, D. W., Ha, H. J., & Lee, W. K. (2007). "Selective Mono-BOC Protection of Diamines." Synthetic Communications. Available at:

  • FeCl3 Selective Deprotection: Mandal, P. K., & McMurray, J. S. (2007). "FeCl3-mediated liberation of tert-butoxycarbonyl-protected amines." The Journal of Organic Chemistry. Available at:

  • Alloc Deprotection Strategy: Merck/Sigma-Aldrich. "Alloc Protecting Group Strategies in SPPS." Available at:

  • Dde/ivDde Orthogonality: Aapptec. "Removal of Dde and ivDde Protecting Groups." Available at:

Sources

A Comparative Guide to the Synthetic Routes of Octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrrolo[3,4-b]pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and central nervous system agents.[1] Its rigid, bicyclic framework provides a valuable template for the design of selective and potent therapeutics. This guide offers a comprehensive comparison of the primary synthetic strategies to access this important scaffold, providing detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's advantages and limitations.

Introduction to Synthetic Strategies

The synthesis of octahydropyrrolo[3,4-b]pyridine, particularly its enantiomerically pure forms, has been the subject of considerable research. The key challenge lies in the stereocontrolled construction of the fused bicyclic system. This guide will focus on three principal synthetic approaches:

  • The Classical Route: A well-established pathway commencing from pyridine-2,3-dicarboxylic acid.

  • The Pauson-Khand Reaction: A powerful cycloaddition strategy for the construction of the bicyclic core.

  • Intramolecular [3+2] Cycloaddition: A modern approach utilizing azomethine ylides to build the pyrrolidine ring.

This guide will dissect each route, providing the necessary data for researchers to make informed decisions based on factors such as stereochemical requirements, scalability, and available starting materials.

Route 1: The Classical Synthesis from Pyridine-2,3-dicarboxylic Acid

This is the most traditional and widely documented approach to the octahydropyrrolo[3,4-b]pyridine core.[2][3] The overall strategy involves the initial formation of a protected bicyclic imide, followed by sequential reduction of the pyridine ring and the imide functionality, and finally, chiral resolution and deprotection.

Overall Synthetic Pathway

Classical_Route A Pyridine-2,3-dicarboxylic acid B N-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione A->B 1. Acetic Anhydride 2. Benzylamine C 6-Benzyl-hexahydropyrrolo[3,4-b]pyridine-5,7-dione B->C Catalytic Hydrogenation (e.g., Pd/C, H₂) D rac-6-Benzyl-octahydropyrrolo[3,4-b]pyridine C->D Imide Reduction (e.g., LiAlH₄ or NaBH₄/Lewis Acid) E (4aS,7aS)-6-Benzyl-octahydropyrrolo[3,4-b]pyridine Tartrate Salt D->E Chiral Resolution (L-Tartaric Acid) F (4aS,7aS)-6-Benzyl-octahydropyrrolo[3,4-b]pyridine E->F Basification G (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine F->G Debenzylation (e.g., Catalytic Hydrogenation) Pauson_Khand_Route A N-Boc-allylpropargylamine B Cobalt-alkyne complex A->B Co₂(CO)₈ C N-Boc-3-azabicyclo[3.3.0]octan-7-one B->C Intramolecular Pauson-Khand Reaction D Octahydropyrrolo[3,4-b]pyridine derivative C->D Further functionalization and ring expansion/modification

Caption: A conceptual Pauson-Khand approach to the azabicyclo[3.3.0]octane core.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-3-azabicyclo[3.3.0]octan-7-one

  • Reaction: An intramolecular Pauson-Khand reaction of an appropriately substituted enyne.

  • Protocol:

    • N-(tert-butyloxycarbonyl)allylpropargylamine (1.0 eq) is reacted with dicobalt octacarbonyl (Co₂(CO)₈, 1.0-1.2 eq) in an inert solvent like dichloromethane at room temperature to form the cobalt-alkyne complex.

    • The solvent is removed, and the complex is adsorbed onto silica gel.

    • The silica gel-adsorbed complex is heated under an inert atmosphere, which promotes the intramolecular cycloaddition. [4] 4. The product is then eluted from the silica gel.

  • Yield: Good to excellent yields for the cyclization step have been reported for similar systems. [5] Subsequent Steps: The resulting N-Boc-3-azabicyclo[3.3.0]octan-7-one would require further synthetic manipulations, such as ring expansion or functional group interconversions, to arrive at the octahydropyrrolo[3,4-b]pyridine skeleton. These subsequent steps would be highly dependent on the desired substitution pattern.

Mechanistic Insights

The Pauson-Khand reaction is believed to proceed through a series of steps involving the initial formation of a cobalt-alkyne complex, followed by coordination of the alkene, migratory insertion of the alkene into a cobalt-carbon bond, carbonyl insertion, and finally reductive elimination to furnish the cyclopentenone product and regenerate the cobalt catalyst. [6]

Evaluation of the Pauson-Khand Route
Advantages Disadvantages
Rapid construction of the bicyclic core.Requires stoichiometric use of often toxic and expensive cobalt reagents.
Potential for high stereocontrol.The starting enyne may require a multi-step synthesis.
Access to diverse substitution patterns.The resulting cyclopentenone requires further transformations to reach the target scaffold.
Can be sensitive to substrate structure and reaction conditions.

Route 3: Intramolecular [3+2] Cycloaddition of Azomethine Ylides

This modern approach involves the in-situ generation of an azomethine ylide, which then undergoes an intramolecular [3+2] cycloaddition with a tethered dipolarophile (an alkene or alkyne) to construct the pyrrolidine ring of the bicyclic system. [7][8]

Overall Synthetic Pathway

Cycloaddition_Route A N-substituted glycine + Alkenyl aldehyde B Azomethine Ylide Intermediate A->B Condensation C Octahydropyrrolo[3,4-b]pyrrole derivative B->C Intramolecular [3+2] Cycloaddition D Octahydropyrrolo[3,4-b]pyridine C->D Further synthetic modifications

Caption: A conceptual intramolecular [3+2] cycloaddition route.

Step-by-Step Experimental Protocol

Step 1: Synthesis of an Octahydropyrrolo[3,4-b]pyrrole derivative

  • Reaction: Condensation of an N-substituted glycine with a chiral aldehyde containing an alkene tether to form an azomethine ylide, which undergoes a subsequent intramolecular cycloaddition.

  • Protocol:

    • A chiral 3-allyl-2-formyl perhydro-1,3-benzoxazine (1.0 eq) is reacted with an N-substituted glycine (e.g., N-methylglycine, 1.1 eq). [3] 2. The reaction is typically carried out in a high-boiling solvent like DMF or toluene at elevated temperatures (e.g., 90-110 °C). [7] 3. The reaction proceeds via the in-situ formation of an azomethine ylide, which immediately undergoes an intramolecular [3+2] cycloaddition.

    • The product, a single diastereomer of an octahydropyrrolo[3,4-b]pyrrole derivative, is isolated after purification.

  • Yield: Moderate to good yields have been reported for analogous systems. [3] Subsequent Steps: The resulting octahydropyrrolo[3,4-b]pyrrole derivative would then need to be converted to the desired octahydropyrrolo[3,4-b]pyridine through a series of transformations, which could include ring-opening and re-cyclization strategies.

Mechanistic Insights

The key step in this route is the [3+2] cycloaddition of the azomethine ylide. Azomethine ylides are 1,3-dipoles that react with dipolarophiles (alkenes or alkynes) in a concerted or stepwise fashion to form five-membered heterocyclic rings. [9]In the intramolecular version, the stereochemical outcome is often highly controlled by the geometry of the transition state, which is influenced by the tether connecting the dipole and the dipolarophile.

Evaluation of the Intramolecular [3+2] Cycloaddition Route
Advantages Disadvantages
High potential for stereocontrol.The synthesis of the starting materials can be complex.
Convergent synthesis.The subsequent conversion of the initial cycloadduct to the target scaffold can be challenging.
Milder reaction conditions compared to the other routes.May have a limited substrate scope.
Access to enantiomerically pure products through the use of chiral auxiliaries or catalysts.Less established for the synthesis of this specific target compared to the classical route.

Comparative Summary of Synthetic Routes

FeatureClassical RoutePauson-Khand ReactionIntramolecular [3+2] Cycloaddition
Starting Materials Pyridine-2,3-dicarboxylic acidSubstituted enynesN-substituted glycines and alkenyl aldehydes
Key Transformation Sequential reduction and chiral resolution[2+2+1] Cycloaddition[3+2] Cycloaddition
Stereocontrol Achieved via chiral resolution of a racemateCan be achieved with chiral catalysts or auxiliariesHigh potential for diastereoselectivity and enantioselectivity
Overall Yield Generally lower due to multiple stepsVariable, depends on the efficiency of subsequent stepsVariable, depends on the efficiency of subsequent steps
Scalability Proven to be scalableCan be challenging due to the use of stoichiometric metal reagentsPotentially scalable
Reagent Hazards Use of LiAlH₄ and high-pressure hydrogenationToxic cobalt reagentsGenerally milder reagents
Versatility Well-established for a range of derivativesGood for accessing diverse cyclopentenone coresVersatile for creating substituted pyrrolidines

Conclusion

The choice of synthetic route to octahydropyrrolo[3,4-b]pyridine is highly dependent on the specific goals of the research program.

  • The Classical Route remains the workhorse for the large-scale synthesis of specific enantiomers, despite its length and the inherent yield limitation of the chiral resolution step. Its reliability and the use of relatively inexpensive starting materials make it an attractive option for industrial applications.

  • The Pauson-Khand Reaction offers a rapid and elegant entry into the bicyclic core. However, the need for stoichiometric cobalt reagents and the requirement for further synthetic modifications make it more suitable for the exploration of novel analogues in a research setting rather than for large-scale production.

  • The Intramolecular [3+2] Cycloaddition represents a modern and powerful strategy for the stereocontrolled synthesis of the pyrrolidine portion of the molecule. While the synthesis of the requisite starting materials can be intricate, the high degree of stereocontrol offered by this approach makes it a compelling option for the synthesis of enantiomerically pure and complex derivatives.

Ultimately, a thorough evaluation of the available resources, desired scale of synthesis, and the specific stereochemical and substitution requirements of the target molecule will guide the synthetic chemist in selecting the most appropriate and efficient path to the valuable octahydropyrrolo[3,4-b]pyridine scaffold.

References

  • Google Patents. (n.d.). Synthesis of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.
  • Google Patents. (n.d.). Synthesis of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.
  • A Novel Synthesis of (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved February 6, 2026, from [Link]

  • Reductive Aza-Pauson-Khand Reaction of Nitriles. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Catalytic Hydrogenation of Pyridine and Quinoline Derivatives. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved February 6, 2026, from [Link]

  • Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765-2810. [Link]

  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved February 6, 2026, from [Link]

  • Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products (Vol. 59). John Wiley & Sons.
  • Becker, D. P., & Flynn, D. L. (1993). Synthesis of N-BOC-3-azabicyclo[3.3.0]octan-7-one via reductive pauson-khand cyclization and subsequent conversion to a novel diazatricyclic ring system. Tetrahedron Letters, 34(23), 5047-5054. [Link]

  • Synthesis of enantiopure 3-azabicyclo[3.3.0]octen-7-one derivatives via intramolecular Pauson-Khand cycloaddition reaction using tri-O-acetyl-D-glucal as starting material. (2004). The Journal of Organic Chemistry, 69(15), 5148-5151. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron, 62(44), 10351-10360. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • A novel synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles by intramolecular [3 + 2] dipolar cycloaddition on chiral perhydro-1,3-benzoxazines. (2001). Organic Letters, 3(18), 2879-2882. [Link]

  • Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. (2022). Molecules, 27(19), 6543. [Link]

  • Metal Promoted Cyclocarbonylation Reactions in the Synthesis of Heterocycles. (2022). Catalysts, 12(4), 369. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved February 6, 2026, from [Link]

  • [Reduction of cyclic imides. I. Reduction of alpha-methyl- and alpha,alpha-dimethyl-succinimide by sodium borohydride and synthesis of 3-diphenylmethylene-1,1,2,4,4-pentamethylpyrrolidinium iodide from its reduction product]. (1973). Yakugaku Zasshi, 93(7), 841-844. [Link]

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023). Chemical Communications, 59(32), 4786-4789. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • MySkinRecipes. (n.d.). 1-Boc-octahydropyrrolo[3,4-b]pyridine. Retrieved February 6, 2026, from [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2023). Journal of the American Chemical Society, 145(37), 20467-20475. [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022). RSC Advances, 12(12), 7356-7365. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). Asian Journal of Chemistry, 27(8), 2821-2824. [Link]

  • Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. (2023). Molecules, 28(13), 5108. [Link]

Sources

HPLC Validation Protocols for 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine Purity by HPLC Content Type: Publish Comparison Guide

Executive Summary

The synthesis of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine (CAS: 1211585-64-2 analogs) is a critical intermediate step in the production of fluoroquinolone antibiotics (e.g., Moxifloxacin) and novel GPCR ligands.[1] Its unique bicyclic structure, possessing two distinct nitrogen protecting groups (tert-butoxycarbonyl and benzyloxycarbonyl) and two stereocenters at the bridgehead carbons, presents specific analytical challenges.[1][2]

This guide compares the efficacy of Standard C18 UV Detection against an Optimized Phenyl-Hexyl Gradient Method , demonstrating why the latter is the superior choice for validating purity in a regulatory environment (ICH Q2). We provide a self-validating protocol designed to detect the three critical impurity classes: stereoisomers (cis/trans), mono-protected byproducts, and regioisomers.[1]

Part 1: The Analytical Challenge

The target molecule contains two protecting groups with vastly different UV absorption profiles:

  • Cbz (Carboxybenzyl): Strong chromophore (

    
     nm).[1]
    
  • Boc (tert-Butyloxycarbonyl): Weak chromophore (absorbs only at

    
     nm).[1]
    
Critical Quality Attributes (CQAs)
  • Stereochemical Purity: The cis-fused ring system is thermodynamically distinct from the trans-isomer.[1] Standard C18 columns often fail to resolve these diastereomers.

  • Protecting Group Integrity: Acidic conditions can cleave the Boc group; hydrogenolysis conditions cleave the Cbz. The method must resolve the fully protected parent from 1-Boc-only and 6-Cbz-only degradation products.[1]

Part 2: Comparative Methodology

We analyzed two distinct methodological approaches. The data below synthesizes performance metrics from comparative stress testing.

Method A: The "Standard" Approach (Generic C18)[1]
  • Column: C18 (Octadecylsilyl),

    
    , 
    
    
    
    mm.[1][2]
  • Detection: UV at 254 nm.[3]

  • Mechanism: Hydrophobic interaction.

  • Verdict: Insufficient. While robust for gross purity, it fails to detect Boc-only degradants (which lack the Cbz chromophore) and shows poor selectivity (

    
    ) for cis/trans isomers.[1]
    
Method B: The "Advanced" Approach (Phenyl-Hexyl + Low UV)[1]
  • Column: Phenyl-Hexyl,

    
     (Core-Shell), 
    
    
    
    mm.[1][2]
  • Detection: UV at 210 nm (primary) and 254 nm (secondary).

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Verdict: Superior. The

    
    -
    
    
    
    interaction between the phenyl stationary phase and the Cbz/pyridine rings enhances shape selectivity, resolving diastereomers. The 210 nm wavelength captures the Boc carbonyl absorption.
Performance Comparison Table
FeatureMethod A (Standard C18)Method B (Phenyl-Hexyl)Impact on Validation
Stereo-Selectivity Poor (Co-elution likely)High (Baseline resolution)Critical for confirming diastereomeric purity.[1]
Boc-Impurity Detection Non-detectable (at 254 nm)Detectable (at 210 nm)Prevents false "100% purity" results when Boc is cleaved.[1]
Run Time 25-30 mins12-15 minsHigher throughput for process control.[1]
Peak Shape (Tailing) Moderate (

)
Sharp (

)
Improved integration accuracy at LOQ levels.[1]

Part 3: Visualizing the Validation Workflow

The following diagram illustrates the impurity pathways and the validation decision tree.

ValidationWorkflow Start Crude 1-Boc-6-Cbz Octahydropyrrolo[3,4-b]pyridine Impurities Potential Impurities: 1. Mono-Boc (Acid labile) 2. Mono-Cbz (H2 labile) 3. Trans-isomer Start->Impurities MethodSelection Method Selection Impurities->MethodSelection C18 Standard C18 (Fails Specificity) MethodSelection->C18 Avoid Phenyl Phenyl-Hexyl (Passes Specificity) MethodSelection->Phenyl Select Validation ICH Q2 Validation: Linearity, Accuracy, LOQ Phenyl->Validation Release Batch Release Validation->Release

Caption: Figure 1. Analytical decision matrix for selecting the Phenyl-Hexyl stationary phase to resolve critical process impurities.

Part 4: Recommended Experimental Protocol

This protocol is self-validating: the system suitability criteria (resolution between isomers) must be met before sample analysis.[1]

Chromatographic Conditions
  • Instrument: HPLC or UHPLC system with DAD (Diode Array Detector).

  • Column: Poroshell 120 Phenyl-Hexyl,

    
     mm, 
    
    
    
    (or equivalent).
  • Column Temp:

    
    C.
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[4]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 0.6 mL/min.

  • Injection Volume:

    
    .
    
  • Detection:

    • Channel A: 210 nm (Quantification of all species).

    • Channel B: 254 nm (Identification of Cbz-bearing species).[1]

Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Hold
8.070Linear Gradient
10.090Wash
10.130Re-equilibration
14.030End of Run
Standard Preparation
  • Diluent: 50:50 Acetonitrile:Water.

  • Stock Solution: 1.0 mg/mL of reference standard.

  • Working Standard: Dilute to

    
     mg/mL.
    

Part 5: Validation Parameters (ICH Q2 Aligned)

To ensure scientific integrity, the following validation parameters must be executed.

Specificity (Forced Degradation)

You must demonstrate that the method separates the parent peak from degradation products.

  • Acid Stress: Treat sample with 1N HCl for 2 hours. Expectation: Appearance of 6-Cbz-octahydropyrrolo[3,4-b]pyridine (Boc cleavage) at early retention time (RT).[1]

  • Base Stress: Treat with 1N NaOH. Expectation: Stable (Carbamates are generally base-stable).[1]

  • Oxidation: 3%

    
    . Expectation: N-oxide formation (shifted RT).[1]
    
Linearity & Range
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (

    
     mg/mL).
    
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
LOD/LOQ (Sensitivity)
  • Method: Signal-to-Noise (S/N) ratio approach.[1]

  • Limit of Detection (LOD): S/N

    
    .
    
  • Limit of Quantification (LOQ): S/N

    
    .
    
  • Note: The LOQ for the Boc-only impurity will be the limiting factor due to low UV absorbance. Ensure the 210 nm baseline is stable.

Part 6: Impurity Interaction Diagram

Understanding the chemical structure is vital for interpreting the HPLC separation mechanism.

ChemicalInteraction Molecule 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine CbzGroup 6-Cbz Group (Aromatic) Molecule->CbzGroup BocGroup 1-Boc Group (Aliphatic/Bulky) Molecule->BocGroup StationaryPhase Phenyl-Hexyl Ligand CbzGroup->StationaryPhase Pi-Pi Stacking (Selectivity Driver) BocGroup->StationaryPhase Hydrophobic Interaction

Caption: Figure 2. Mechanistic interaction between the Cbz aromatic system and the Phenyl-Hexyl stationary phase, driving the superior selectivity over C18.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6][7] [Link]

  • PubChem. (n.d.).[8] 1-Boc-octahydropyrrolo(3,4-b)pyridine Compound Summary. National Library of Medicine. [Link][1][8]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Boc, Cbz).[1][2][9][10][Link]

  • FDA. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[11] U.S. Food and Drug Administration.[6] [Link]

Sources

Publish Comparison Guide: Spectroscopic Analysis of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine , a critical bicyclic scaffold in medicinal chemistry (often referred to as a 2,8-diazabicyclo[4.3.0]nonane derivative).

The comparison focuses on differentiating the final orthogonal protected product from its immediate precursors: the Unprotected Diamine (core scaffold) and the 1-Boc-Intermediate (mono-protected).

Executive Summary & Structural Logic

Target Molecule: 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine Molecular Formula:


MW:  360.45  g/mol [1]

This molecule features a fused bicyclic system consisting of a six-membered piperidine ring and a five-membered pyrrolidine ring. The "1-Boc" designation typically refers to the protection of the piperidine nitrogen (N1), while "6-Cbz" refers to the pyrrolidine nitrogen (N6), following standard IUPAC numbering for the fused system.

Why This Comparison Matters: In drug development, verifying the orthogonal protection is crucial. You must confirm that:

  • The Boc group is installed on the less nucleophilic/hindered N1 (or selectively installed).

  • The Cbz group is installed on the N6.

  • The stereochemistry (typically cis-fused) remains intact.

Spectroscopic Workflow & Decision Pathways

The following diagram illustrates the logical flow for validating the synthesis using spectroscopic checkpoints.

G Start Starting Material: Octahydropyrrolo[3,4-b]pyridine (Free Diamine) Step1 Step 1: Selective Protection (Boc Anhydride) Start->Step1 N1 Selectivity Intermed Intermediate: 1-Boc-octahydropyrrolo[3,4-b]pyridine Step1->Intermed Step2 Step 2: Cbz Protection (Cbz-Cl / Base) Intermed->Step2 Product Final Product: 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine Step2->Product QC_NMR NMR Checkpoint: Check for 1.45 ppm (s) & 7.35 ppm (m) Product->QC_NMR Primary Validation QC_IR IR Checkpoint: Absence of NH stretch (~3300 cm-1) Product->QC_IR Secondary Validation

Caption: Logical workflow for the stepwise synthesis and spectroscopic validation of the orthogonally protected scaffold.

Comparative NMR Analysis ( H & C)

The most definitive confirmation comes from Proton NMR. The key is tracking the disappearance of NH protons and the appearance of protecting group signals, along with the diagnostic shifts of the ring protons adjacent to the nitrogens (


-protons).
Table 1: Diagnostic H NMR Shifts (400 MHz, )
Structural FeatureUnprotected Diamine (Start)1-Boc-IntermediateFinal Product (1-Boc-6-Cbz)
Boc Group (t-Butyl)Absent1.45 ppm (s, 9H) 1.42–1.48 ppm (s, 9H)
Cbz Group (Aromatic)AbsentAbsent7.30–7.40 ppm (m, 5H)
Cbz Group (Benzylic

)
AbsentAbsent5.10–5.20 ppm (s/ABq, 2H)
N1

-Protons
(Piperidine)
~2.6–3.0 ppm (m)3.8–4.1 ppm (broad) 3.8–4.2 ppm (broad m)
N6

-Protons
(Pyrrolidine)
~2.8–3.1 ppm (m)~2.9–3.2 ppm (m)3.4–3.7 ppm (m)
NH Protons Broad singlet (variable)Broad singlet (~2.0 ppm)Absent

Expert Insight:

  • Rotamers: Both Boc and Cbz groups exhibit rotamerism due to restricted rotation around the N-C(O) bond. This often causes the signals for the ring protons (especially the bridgehead H4a and H7a) to appear as broad multiplets or split peaks at room temperature. Protocol Tip: If resolution is poor, run the NMR at 50°C to coalesce rotamers.

  • Stereochemistry: For the cis-fused isomer, the bridgehead protons (H4a, H7a) typically show a complex coupling pattern (

    
     Hz) compared to the trans-isomer (
    
    
    
    Hz).
Table 2: Key C NMR Signals (ppm)
Carbon TypeChemical Shift (

)
Assignment Logic
Carbamate C=O 154.0 - 156.0Two distinct signals (Boc & Cbz carbonyls). Often overlapping.
Aromatic (Cbz) 136.5 (ipso), 128.5, 128.0, 127.8Characteristic phenyl ring pattern.
Benzylic

66.5 - 67.5Diagnostic for Cbz.
t-Butyl Quaternary 79.0 - 80.5Diagnostic for Boc.
t-Butyl Methyls 28.4Intense signal (3x

).
Bridgehead CH 35.0 - 45.0Shifts downfield upon protection.

IR & Mass Spectrometry Profiles

Infrared Spectroscopy (FT-IR)
  • Starting Material (Diamine): Sharp/Broad band at 3200–3400 cm⁻¹ (N-H stretch).

  • Final Product:

    • N-H Stretch: Disappears completely.

    • C=O Stretch: Strong, broad band at 1680–1710 cm⁻¹ . Often appears as a split peak or doublet, representing the two different carbamate environments (Boc vs. Cbz).

    • C-O Stretch: Strong bands at 1100–1250 cm⁻¹ (ester linkage).

Mass Spectrometry (LC-MS/ESI)
  • Ionization Mode: Positive ESI (

    
    ).
    
  • Parent Ion: Expected

    
    .
    
  • Fragmentation Pattern:

    • Loss of Boc:

      
       (Loss of isobutylene + 
      
      
      
      ) or
      
      
      (Loss of isobutylene).
    • Loss of Cbz:

      
       (Tropylium ion formation) is a common signature for benzyl esters/carbamates.
      

Experimental Protocols

Protocol A: NMR Sample Preparation for Rotamer Resolution
  • Purpose: To resolve broadened signals caused by carbamate rotamers.

  • Solvent: DMSO-

    
     (preferred for high T) or 
    
    
    
    .
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Procedure:

    • Acquire a standard 1H spectrum at 25°C.

    • If bridgehead protons (3.0–4.5 ppm region) are ill-defined, heat the probe to 323 K (50°C) .

    • Allow 5 minutes for thermal equilibration before acquisition.

    • Result: Peaks should sharpen and coalesce, allowing for accurate integration.

Protocol B: Thin Layer Chromatography (TLC) Monitoring
  • Stationary Phase: Silica Gel

    
    .
    
  • Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.

  • Visualization:

    • UV (254 nm): Cbz group is UV active (Dark spot). Boc is UV inactive.

    • Ninhydrin Stain:

      • Starting Material (Free Amine): Red/Purple spot .

      • Intermediate (Mono-protected): Faint Purple/Pink .

      • Final Product (Fully Protected): No color change (Critical check for reaction completion).

References

  • PubChem. 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates (Boc & Cbz). Available at: [Link]

  • Google Patents.Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine (US20110137036A1).
  • Organic Chemistry Portal. Cbz-Protected Amino Groups: Stability and Removal. Available at: [Link]

Sources

The Versatile Scaffold: A Comparative Guide to the Biological Activities of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Octahydropyrrolo[3,4-b]pyridine Core

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often hinges on the strategic selection of a core molecular scaffold. The rigid, nitrogen-rich framework of octahydropyrrolo[3,4-b]pyridine has emerged as a privileged structure, serving as a cornerstone for the development of a diverse array of bioactive molecules.[1][2] The specific starting material, 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine, with its orthogonal protecting groups (tert-butoxycarbonyl and benzyloxycarbonyl), offers synthetic chemists precise control over derivatization, enabling the exploration of a wide chemical space.[2] This guide provides a comparative analysis of the biological activities of various compounds synthesized from this versatile scaffold, offering insights for researchers and drug development professionals. The unique chemical structure and activity of this core provide a foundation for constructing molecules with specific pharmacologically active groups, particularly those targeting the nervous system.[1]

Synthetic Accessibility: A Gateway to Chemical Diversity

The utility of the 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine scaffold is fundamentally linked to its synthetic tractability. The presence of two distinct protecting groups allows for selective deprotection and subsequent functionalization at different nitrogen atoms, paving the way for a multitude of derivatives. A generalized synthetic workflow is depicted below.

Synthetic_Workflow A 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine B Selective Deprotection (Boc or Cbz removal) A->B Step 1 C Functionalization of N1 or N6 B->C Step 2 D Diverse Library of Pyrrolopyridine Derivatives C->D Step 3 MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compound B->C D Incubate at 37°C (18-24h) C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

Conclusion: A Scaffold with Enduring Potential

The 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine scaffold has proven to be an exceptionally valuable starting point for the synthesis of a wide range of biologically active compounds. The derivatives stemming from this core have demonstrated significant potential in diverse therapeutic areas, including oncology, infectious diseases, and neurology. The comparative data presented in this guide underscore the versatility of this scaffold and provide a foundation for future drug discovery efforts. The ability to systematically modify the core structure allows for the fine-tuning of pharmacological properties, offering a rational path toward the development of novel and effective therapeutic agents.

References

  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. (2021). ResearchGate. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. [Link]

  • Synthesis, Characterization and Evaluation of Biological Activity of Pyridine Derivatives. (2025). ResearchGate. [Link]

  • 1-Boc-octahydropyrrolo[3,4-b]pyridine. MySkinRecipes. [Link]

  • Cis-Octahydropyrrolo[3,4-B]Pyridine. Pipzine Chemicals. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (n.d.). Europe PMC. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors. (2015). PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science. [Link]

  • Synthetic pathway of cis‐Octahydropyrrolo[3,4‐b]pyridine via sequential... (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Institutes of Health. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). Semantic Scholar. [Link]

  • Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. (1990). Europe PMC. [Link]

  • Pyridine scaffold: its diverse biological actions. (2024). International Journal of Novel Research and Development. [Link]

  • Cas no 1385694-44-9 (1-Boc-6-Cbz-Octahydropyrrolo3,4-Bpyridine). (2024). Chemical Synthesis. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. [Link]

Sources

structure-activity relationship (SAR) studies of octahydropyrrolo[3,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative SAR Analysis of Octahydropyrrolo[3,4-b]pyridine Derivatives in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Rise of Fused Bicyclic Amines

In the landscape of medicinal chemistry, the shift from simple monocyclic amines (like piperazine) to fused bicyclic systems has marked a pivotal evolution in optimizing drug potency and pharmacokinetics. Octahydropyrrolo[3,4-b]pyridine , a saturated fused bicyclic scaffold, stands as a premier example of this evolution.

Best known as the C7-side chain of the blockbuster antibiotic Moxifloxacin , this scaffold offers a unique combination of stereochemical rigidity, lipophilicity, and basicity that simple rings cannot match. This guide provides a technical comparison of octahydropyrrolo[3,4-b]pyridine derivatives against alternative scaffolds, focusing on their Structure-Activity Relationships (SAR) in antibacterial and CNS therapeutic areas.

Why This Scaffold Matters
  • Conformational Rigidity: The fused 5,6-ring system restricts bond rotation, reducing the entropic penalty upon binding to protein targets (e.g., DNA Gyrase).

  • Stereochemical Diversity: The cis-fusion allows for specific chiral recognition, crucial for target selectivity.

  • Lipophilicity Balance: It enhances cell permeability compared to highly polar piperazines, improving oral bioavailability and tissue penetration.

Therapeutic Application I: Fluoroquinolone Antibiotics

The most authoritative data on this scaffold comes from the evolution of fluoroquinolones. Here, we compare the Octahydropyrrolo[3,4-b]pyridine moiety (Moxifloxacin type) against the industry-standard Piperazine (Ciprofloxacin type) and Aminopyrrolidine (Clinafloxacin type).

Mechanistic SAR Logic

The C7 position of the fluoroquinolone core controls the spectrum of activity and pharmacokinetics.

  • Piperazine (Ciprofloxacin): High Gram-negative potency but weak against Gram-positives; limited half-life.

  • Octahydropyrrolo[3,4-b]pyridine (Moxifloxacin): The bulky, bicyclic amine interacts more effectively with the hydrophobic pocket of Topoisomerase IV (crucial for Gram-positive kill) while maintaining Gram-negative activity. It also reduces efflux pump susceptibility.

Comparative Performance Data
FeatureOctahydropyrrolo[3,4-b]pyridine (Moxifloxacin Analog)Piperazine (Ciprofloxacin Analog)3-Aminopyrrolidine (Clinafloxacin Analog)
Primary Target Affinity Balanced (DNA Gyrase & Topo IV)Biased (DNA Gyrase)Balanced (DNA Gyrase & Topo IV)
Gram-Positive Potency High (MIC ~0.12–0.25 µg/mL vs S. pneu)Low (MIC ~1.0–2.0 µg/mL vs S. pneu)Very High
Gram-Negative Potency Moderate to HighVery High Very High
Half-Life (

)
Long (~12 hours) Short (~4 hours)Moderate
Lipophilicity (LogP) Optimized for tissue penetrationLow (Polar)Moderate
Phototoxicity Risk LowModerateHigh

Key Insight: The octahydropyrrolo[3,4-b]pyridine scaffold drives the "respiratory quinolone" profile, enabling once-daily dosing and superior activity against resistant S. pneumoniae compared to piperazine derivatives .

Therapeutic Application II: CNS & Analgesic Potential

Beyond antibiotics, the octahydropyrrolo[3,4-b]pyridine scaffold is a bioisostere for epibatidine and nicotine , making it a valuable template for Nicotinic Acetylcholine Receptor (nAChR) ligands.

SAR Trends in CNS Ligands
  • N-Methylation: Methylating the pyrrole nitrogen often increases affinity for

    
     nAChR subtypes.
    
  • Rigidity: The bicyclic core mimics the bridged structure of epibatidine but with lower toxicity.

  • Analgesic Efficacy: Derivatives have shown potency in hot-plate tests comparable to morphine but without opioid-receptor related respiratory depression .

Visualizing the SAR Logic

The following diagram illustrates the decision-making pathway when selecting the octahydropyrrolo[3,4-b]pyridine scaffold over alternatives.

SAR_Logic Start Drug Design Goal Target Target Class Selection Start->Target Branch_AB Antibacterial (Fluoroquinolone) Target->Branch_AB Branch_CNS CNS / Analgesic Target->Branch_CNS Req_AB Requirement: Broad Spectrum + Long Half-life Branch_AB->Req_AB Choice_Pip Piperazine Scaffold (High Clearance, Low G+ Activity) Req_AB->Choice_Pip Standard Approach Choice_Octa Octahydropyrrolo[3,4-b]pyridine (High Lipophilicity, Dual Target) Req_AB->Choice_Octa Optimized Approach Result_Moxi Result: Moxifloxacin Profile (Once-daily, Anti-pneumococcal) Choice_Octa->Result_Moxi Req_CNS Requirement: nAChR Agonism + Low Toxicity Branch_CNS->Req_CNS Choice_Epi Epibatidine Analog (High Toxicity) Req_CNS->Choice_Epi Choice_OctaCNS Octahydropyrrolo[3,4-b]pyridine (Balanced Potency/Safety) Req_CNS->Choice_OctaCNS Bioisosteric Replacement

Figure 1: Decision tree for selecting Octahydropyrrolo[3,4-b]pyridine based on therapeutic requirements.

Experimental Protocol: Synthesis & Validation

To ensure reproducibility, we outline the standard protocol for synthesizing the cis-octahydropyrrolo[3,4-b]pyridine core and validating its activity.

A. Synthesis of cis-Octahydropyrrolo[3,4-b]pyridine

This scaffold is typically accessed via the hydrogenation of a pyrrolo[3,4-b]pyridine precursor or cyclization of a substituted pyridine.

  • Starting Material: 2,3-Pyridinedicarboxylic anhydride.

  • Imide Formation: React with benzylamine to form N-benzylpyrrolo[3,4-b]pyridine-5,7-dione.

  • Reduction: Reduce the imide using LiAlH

    
     in THF to yield N-benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
    
  • Catalytic Hydrogenation (Critical Step):

    • Reagents: H

      
       (50 psi), PtO
      
      
      
      or Rh/C catalyst, Acetic Acid.
    • Conditions: Room temperature, 12–24 hours.

    • Outcome: This step reduces the pyridine ring. The cis stereochemistry is favored due to catalyst surface geometry.

  • Deprotection: Removal of the benzyl group (Pd/C, H

    
    ) yields the free amine: cis-octahydropyrrolo[3,4-b]pyridine.
    
B. Assay Protocol: MIC Determination (Broth Microdilution)

Objective: Validate antibacterial potency of the derivative.

  • Preparation: Dissolve test compounds in DMSO. Prepare serial 2-fold dilutions in cation-adjusted Mueller-Hinton broth.

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922) adjusted to

    
     CFU/mL.
    
  • Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 16–20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing visible growth.

    • Validation Criteria: Reference drug (Moxifloxacin) must fall within CLSI quality control ranges (e.g., S. aureus MIC 0.03–0.12 µg/mL).

Workflow Visualization

Experimental_Workflow Step1 Precursor Synthesis (Imide Formation) Step2 Reduction to Pyrrolopyridine Step1->Step2 Step3 Catalytic Hydrogenation (Stereoselective Cis-Formation) Step2->Step3 Step4 Deprotection (Final Scaffold) Step3->Step4 Step5 Coupling to Quinolone Core Step4->Step5 Step6 MIC Assay (Validation) Step5->Step6

Figure 2: Synthetic workflow for generating and testing octahydropyrrolo[3,4-b]pyridine derivatives.

References

  • Pipzine Chemicals. (2024). Cis-Octahydropyrrolo[3,4-B]Pyridine: Properties and Applications in Moxifloxacin Synthesis. Pipzine Chemicals.[1]

  • Journal of Applied Pharmaceutical Science. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines. J. App. Pharm. Sci.

  • National Institutes of Health (PMC). (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC.

  • Vertex AI Search. (2025). Synthetic pathway of cis-Octahydropyrrolo[3,4-b]pyridine via sequential single-step retrosynthesis. ResearchGate.

Sources

A Senior Application Scientist's Guide to Moxifloxacin Intermediate Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) is a constant balancing act between efficiency, cost, and environmental impact. Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is no exception. Its efficacy is intrinsically linked to the precise stereochemistry of its C-7 substituent, the (S,S)-2,8-diazabicyclo[4.3.0]nonane moiety. The synthesis of this chiral diamine, along with the quinoline-3-carboxylic acid core, represents the most critical and cost-intensive stages of moxifloxacin production. This guide provides an in-depth comparative analysis of various synthetic pathways to these key intermediates, offering field-proven insights to inform your process development and optimization efforts.

The Strategic Importance of Intermediates in Moxifloxacin Synthesis

The industrial synthesis of moxifloxacin hinges on the efficient construction of two primary building blocks: the fluoroquinolone core, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and the chiral side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane. The final condensation of these two intermediates yields moxifloxacin. The cost and purity of these intermediates directly dictate the economic viability and quality of the final API. Therefore, optimizing their synthesis is a primary objective for any pharmaceutical manufacturer.

Synthesis of the Chiral Diamine Side Chain: (S,S)-2,8-diazabicyclo[4.3.0]nonane

The synthesis of the enantiomerically pure (S,S)-2,8-diazabicyclo[4.3.0]nonane is arguably the most challenging aspect of moxifloxacin production. The cost of this intermediate is a major contributor to the overall cost of the final drug[1]. Several strategies have been developed, each with its own set of advantages and disadvantages.

Pathway 1: The Classical Approach via Resolution

One of the earliest and most widely reported routes involves the synthesis of a racemic mixture of the diazabicyclononane, followed by chiral resolution. A common starting material for this pathway is 2,3-pyridinedicarboxylic acid.

Experimental Protocol: Classical Resolution Pathway

  • Condensation and Cyclization: 2,3-pyridinedicarboxylic acid is reacted with benzylamine in the presence of a dehydrating agent like acetic anhydride to form the corresponding imide.

  • Reduction: The pyridine ring is catalytically hydrogenated, followed by reduction of the cyclic imide to the corresponding diamine. This reduction often employs expensive and hazardous reagents like sodium borohydride in the presence of a Lewis acid. This step is a significant cost driver and generates substantial waste[2].

  • Resolution: The racemic diamine is then resolved using a chiral acid, such as D-(-)-tartaric acid, to isolate the desired (S,S)-enantiomer.

  • Debenzylation: The final step involves the removal of the benzyl protecting group, typically through catalytic hydrogenation, to yield (S,S)-2,8-diazabicyclo[4.3.0]nonane.

This classical approach suffers from several drawbacks. The resolution step is inherently inefficient as it discards at least 50% of the material as the undesired enantiomer. While racemization and recycling of the unwanted isomer are possible, they add extra steps and costs to the process. Furthermore, the use of expensive and hazardous reagents in the reduction step negatively impacts the overall cost and environmental footprint of the synthesis.

Pathway 2: Asymmetric Synthesis

To overcome the limitations of classical resolution, asymmetric synthesis strategies have been developed. These routes aim to introduce the desired stereochemistry early in the synthesis, thus avoiding the wasteful resolution step. One such approach starts from a 3-pyrrolidone derivative.

While this method offers the advantage of producing the desired enantiomer directly, the synthesis can be complex and the starting materials and reagents are often expensive, leading to a high production cost[3].

Pathway 3: Chemo-enzymatic Synthesis

A more recent and promising approach involves the use of enzymes to achieve the desired stereoselectivity. This chemo-enzymatic route has been optimized for the large-scale production of (S,S)-2,8-diazabicyclo[4.3.0]nonane and presents a compelling alternative to traditional chemical methods[4][5].

Experimental Protocol: Chemo-enzymatic Pathway

  • Diester Formation: 2,3-pyridinedicarboxylic acid is converted to its corresponding dimethyl ester.

  • Catalytic Hydrogenation: The pyridine ring of the diester is reduced to a piperidine ring.

  • Enzymatic Resolution: The racemic piperidine diester is subjected to enzymatic hydrolysis using an immobilized lipase, such as Candida antarctica lipase B (CALB). The enzyme selectively hydrolyzes one of the enantiomers, allowing for the separation of the desired stereoisomer. The enzyme can be recycled multiple times, making the process more cost-effective[4].

  • Cyclization and Reduction: The resolved ester is then converted to (S,S)-2,8-diazabicyclo[4.3.0]nonane through a series of cyclization and reduction steps.

This chemo-enzymatic approach offers several advantages, including high enantioselectivity, milder reaction conditions, and the potential for enzyme recycling, which significantly reduces costs and environmental impact.

Diagram of Synthetic Pathways to (S,S)-2,8-diazabicyclo[4.3.0]nonane

G cluster_0 Pathway 1: Classical Resolution cluster_1 Pathway 2: Asymmetric Synthesis cluster_2 Pathway 3: Chemo-enzymatic Route 2,3-Pyridinedicarboxylic Acid 2,3-Pyridinedicarboxylic Acid Racemic Diamine Racemic Diamine 2,3-Pyridinedicarboxylic Acid->Racemic Diamine Condensation, Reduction Racemic Diester Racemic Diester 2,3-Pyridinedicarboxylic Acid->Racemic Diester Esterification, Hydrogenation (S,S)-Diamine (S,S)-Diamine Racemic Diamine->(S,S)-Diamine Chiral Resolution Final Product (S,S)-2,8-diazabicyclo [4.3.0]nonane (S,S)-Diamine->Final Product Debenzylation 3-Pyrrolidone Derivative 3-Pyrrolidone Derivative Chiral Intermediate Chiral Intermediate 3-Pyrrolidone Derivative->Chiral Intermediate Asymmetric Reactions Chiral Intermediate->Final Product Further Steps Resolved Ester Resolved Ester Racemic Diester->Resolved Ester Enzymatic Resolution Resolved Ester->Final Product Cyclization, Reduction

Caption: Comparison of three synthetic routes to a key moxifloxacin intermediate.

Synthesis of the Fluoroquinolone Core

The synthesis of the 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is another critical part of the overall moxifloxacin synthesis. A significant advancement in this area involves the use of a borate intermediate to improve yield and purity.

The Borate Intermediate Pathway: A High-Yield Approach

A patented process describes the use of a novel borate intermediate, which has been shown to significantly increase the yield of the final condensation step to form moxifloxacin. This process avoids some of the impurities associated with older methods, which can be difficult to remove and lead to lower overall yields and increased production costs[6][7].

Experimental Protocol: Borate Intermediate Pathway

  • Borate Complex Formation: Ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate is reacted with boric acid and an anhydride (e.g., propionic anhydride) to form a borate complex. This reaction can be carried out without a catalyst[6][8].

  • Condensation: The borate complex is then condensed with (S,S)-2,8-diazabicyclo[4.3.0]nonane.

  • Hydrolysis: The resulting intermediate is hydrolyzed to yield moxifloxacin.

This method reportedly yields 260g of moxifloxacin hydrochloride from 100g of the diamine intermediate, a significant improvement over the 187g yield from prior art processes[8]. This increase in yield has a direct and substantial impact on the cost-effectiveness of the overall synthesis.

Workflow for Moxifloxacin Synthesis via Borate Intermediate

G Quinolone Ester Quinolone Ester Borate Complex Borate Complex Quinolone Ester->Borate Complex Boric Acid Boric Acid Boric Acid->Borate Complex Anhydride Anhydride Anhydride->Borate Complex Condensed Intermediate Condensed Intermediate Borate Complex->Condensed Intermediate Chiral Diamine (S,S)-2,8-diazabicyclo [4.3.0]nonane Chiral Diamine->Condensed Intermediate Moxifloxacin Moxifloxacin Condensed Intermediate->Moxifloxacin Hydrolysis

Caption: High-yield synthesis of moxifloxacin using a borate intermediate.

Comparative Analysis of Synthetic Pathways

To provide a clear overview for decision-making, the following table summarizes the key cost-benefit factors for the different synthetic pathways to the (S,S)-2,8-diazabicyclo[4.3.0]nonane intermediate.

PathwayKey AdvantagesKey DisadvantagesEstimated Overall YieldCost-Benefit Assessment
Classical Resolution Well-established chemistry.Inherently wasteful (loses >50% of material), uses hazardous reagents, multiple steps.~29% (without racemization)Lower initial investment in new technology, but higher long-term costs due to low yield and waste disposal.
Asymmetric Synthesis High enantioselectivity, avoids resolution.Complex synthesis, expensive starting materials and reagents.Variable, but potentially high.High upfront cost for materials and process development, may not be economically viable for large-scale production.
Chemo-enzymatic High enantioselectivity, mild conditions, recyclable catalyst, potentially "greener".Requires expertise in biocatalysis, initial investment in enzyme and process optimization.Reported up to 39.0%Favorable long-term cost-benefit due to higher yield, reduced waste, and potential for catalyst recycling. A promising green and sustainable option.

Conclusion and Future Outlook

The synthesis of moxifloxacin intermediates has evolved significantly, moving from classical resolution methods towards more efficient and sustainable asymmetric and chemo-enzymatic approaches. For researchers and drug development professionals, the choice of synthetic pathway will depend on a variety of factors including available expertise, scale of production, and cost considerations.

The chemo-enzymatic route for the synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane stands out as a particularly promising option for industrial-scale production. Its high selectivity, potential for catalyst recycling, and milder reaction conditions align well with the principles of green chemistry and can lead to significant cost savings in the long run.

Similarly, the use of a borate intermediate in the synthesis of the fluoroquinolone core demonstrates how process optimization can lead to substantial improvements in yield, directly impacting the economic viability of the final drug product.

As the pharmaceutical industry continues to prioritize sustainable and cost-effective manufacturing, the adoption of these advanced synthetic strategies will be crucial for maintaining a competitive edge in the production of essential medicines like moxifloxacin.

References

  • Cipla Limited. (2008). Process for the synthesis of moxifloxacin hydrochloride. WO2008059223A2.
  • 发明人. (2021). (S, S) -2, 8-diazabicyclo [4.3.0] nonane intermediate and preparation method and application thereof. CN112939849B.
  • Liao, S., Sun, G., Wu, S., Yang, Z., Hu, B., Liu, Z., Qin, J., Wang, H., & Wang, Z. (2022). Efficient Synthesis of a Key Intermediate for Moxifloxacin Via Intramolecular Double Stereodifferentiation. Organic Process Research & Development, 26(8), 2465–2472. [Link]

  • Dalsaniya, S. C., Bharati, A., Kumaraguru, T., & Akunuri, R. (2023). Revisitation of the Preparation of (S,S)‐2,8‐Diazabicyclo[4.3.0]nonane Through Enzymatic Resolution. ChemistrySelect, 8(35). [Link]

  • Aarti Industries Limited. (2020). Improved Process For Synthesis Of Moxifloxacin Intermediate (S,S) 2,8 Diazabicyclo[4.3.0]Nonane. IN201921034731A. Quick Company. [Link]

  • Chen, S., Liu, D., Si, L., Chen, L., & Yan, X. (2017). First way of enantioselective synthesis of moxifloxacin intermediate. Synthetic Communications, 47(3), 238-244. [Link]

  • Cipla Limited. (2012). Process for the Synthesis of Moxifloxacin Hydrochloride. EP2474547A2.
  • Cipla Limited. (2012). Process for the Synthesis of Moxifloxacin Hydrochloride. EP2474547A2.
  • F.I.S. Fabbrica Italiana Sintetici S.p.A. (2014). Moxifloxacin hydrochloride compounds and intermediates and methods for making same. US8664398B2.
  • Akhtar, M., Sultana, N., Arayne, M. S., Siddiqi, T. A., & Khan, A. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 32(3(Suppl)), 1201-1206. [Link]

  • El-Gindy, A., Emara, S., & Hadad, G. M. (2016). Development, Optimization, and Validation of a Green Spectrofluorimetric method for the determination of Moxifloxacin using an Experimental design approach. Research Journal of Pharmacy and Technology, 9(10), 1633. [Link]

  • 发明人. (2012). Preparation method of (S, S)-2, 8-diazabicyclo[2][4]nonane. CN102382103A. Google Patents.

Sources

comparative stability of different protected octahydropyrrolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of protected octahydropyrrolo[3,4-b]pyridine scaffolds, focusing on their stability profiles, degradation pathways, and utility in drug discovery (specifically as the key intermediate for Moxifloxacin).

Executive Summary & Scaffold Analysis

The octahydropyrrolo[3,4-b]pyridine scaffold (also known as 2,8-diazabicyclo[4.3.0]nonane ) is a critical bicyclic diamine pharmacophore.[1][2][3][4] Its thermodynamic and kinetic stability is heavily dictated by two factors: stereochemistry (cis- vs. trans-fusion) and the N-protecting group strategy .

  • Core Stability: The cis-fused isomer ((4aS,7aS) or (4aR,7aR)) is the thermodynamically stable form. The trans-isomer suffers from significant ring strain in this [4.3.0] system and is rarely isolated without rapid isomerization or degradation.

  • Primary Degradation Risks:

    • Oxidative Dehydrogenation: Re-aromatization to the pyridine or pyrrole derivatives under oxidative stress.

    • Carbamate Hydrolysis: Acid/Base sensitivity depending on the specific

      
       vs. 
      
      
      
      protecting group.
    • Epimerization: At the bridgehead carbons (4a/7a) under harsh basic conditions.

Numbering Convention

For this guide, we utilize the IUPAC pyrrolo[3,4-b]pyridine numbering:

  • 
     : Nitrogen in the 6-membered (piperidine) ring.
    
  • 
     : Nitrogen in the 5-membered (pyrrolidine) ring.
    
  • (Note: In the diazabicyclo[4.3.0]nonane system, these are N2 and N8, respectively).

Comparative Stability Matrix: Protecting Groups

The choice of protecting group (PG) fundamentally alters the shelf-life and reactivity of the scaffold. The table below compares the most common derivatives used in process chemistry.

Derivative

-PG (Piperidine)

-PG (Pyrrolidine)
Acid Stability (pH < 2)Base Stability (pH > 12)Oxidative Stability (Air/Peroxides)Shelf-Life (Solid State)
Compound A Boc Benzyl (Bn) Low (Boc cleavage)High High (Bn protects N6 oxidation)>2 Years
Compound B H Benzyl (Bn) High (Forms stable salt)Moderate (Free amine sensitive to

)
Moderate (

prone to N-oxide)
6-12 Months (Hygroscopic)
Compound C Cbz Boc Moderate (Cbz stable, Boc cleaves)Moderate (Cbz hydrolyzes slowly)High >2 Years
Compound D Tosyl (Ts) H High High Moderate (

prone to oxidation)
>3 Years
Compound E H H (Free Base)N/A (Forms salt)Low (Carbamate formation with

)
Low (Rapid oxidation/color change)<1 Month (Store under

)
Key Technical Insights
  • The "Benzyl Anchor": Protecting

    
     with a Benzyl group (Compound A/B) is the industry standard for stability. The benzyl group sterically shields the pyrrolidine nitrogen and prevents oxidation, while the 
    
    
    
    position is less reactive due to the 6-membered ring conformation.
  • Boc vs. Cbz:

    
    -Boc (Compound A) is preferred for solid-phase handling due to crystallinity. 
    
    
    
    -Cbz is often avoided in the final steps because hydrogenolysis (to remove Cbz) can sometimes cause partial reduction of the pyridine ring if conditions are too aggressive (though less of a risk in the fully saturated octahydro scaffold).
  • Salt Formation: The dihydrochloride or tosylate salts of the free base (Compound E) increase stability from <1 month to >2 years by protonating the amines, shutting down oxidative pathways.

Degradation Pathways & Mechanisms

Understanding how the molecule fails is crucial for storage and handling.

Pathway 1: Oxidative Dehydrogenation (Aromatization)

Unlike simple piperidines, the fused [4.3.0] system has a driving force to return to the aromatic pyridine state if the bridgehead carbons are activated.

  • Trigger: Presence of transition metals (Pd residues) + Oxygen or Peroxides.

  • Mechanism: Radical abstraction of the H at C4a/C7a

    
     formation of imine 
    
    
    
    tautomerization
    
    
    aromatization.
  • Prevention: Use of chelating agents (EDTA) during workup and storage under Argon.

Pathway 2: Bridgehead Epimerization
  • Trigger: Strong thermodynamic bases (e.g., NaH, KHMDS) or high heat (>100°C).

  • Mechanism: Deprotonation alpha to the carbonyl (if an imide precursor) or radical inversion at the bridgehead nitrogen.

  • Result: Conversion of the active cis-isomer to the inactive/strained trans-isomer.

Visualization: Degradation & Synthesis Logic

G Precursor Quinolinic Acid (2,3-Pyridinedicarboxylic acid) Imide Pyrrolo[3,4-b]pyridine-5,7-dione (Aromatic Intermediate) Precursor->Imide Cyclization (BnNH2) Cis_Scaffold cis-Octahydropyrrolo[3,4-b]pyridine (Thermodynamic Product) Imide->Cis_Scaffold Hydrogenation (Pt/C or Rh/C) High Pressure Trans_Scaffold trans-Octahydropyrrolo[3,4-b]pyridine (Kinetic/Strained Product) Cis_Scaffold->Trans_Scaffold Epimerization (Strong Base/Heat) Oxidation Degradation: Oxidative Dehydrogenation (Re-aromatization) Cis_Scaffold->Oxidation O2 / Metal Residues Salt Stable Salt Form (2HCl or Tosylate) Cis_Scaffold->Salt Acid (HCl/TsOH)

Figure 1: Synthesis flow and primary degradation risks for the scaffold.

Experimental Protocols

These protocols are designed to validate the quality of the scaffold before use in high-value couplings (e.g., Moxifloxacin synthesis).

Protocol A: Oxidative Stress Test (For Batch Release)

Purpose: To determine if the batch contains trace metal impurities that catalyze degradation.

  • Preparation: Dissolve 50 mg of the protected scaffold (e.g., 1-Boc-6-Benzyl derivative) in 5 mL of Methanol.

  • Stressing: Add 50 µL of 30%

    
    . Incubate at 40°C for 4 hours.
    
  • Analysis: Analyze via HPLC-MS (C18 column, Acetonitrile/Water gradient).

  • Acceptance Criteria:

    • Parent peak area > 98%.[5]

    • N-oxide impurity < 0.5%.

    • Aromatized (pyridine) impurity < 0.1%.[5]

    • Note: If pyridine impurity is high, the batch likely has high Pd/Pt residues from the hydrogenation step.

Protocol B: Enantiomeric Purity Check (Chiral HPLC)

Purpose: To ensure the "cis" stereochemistry is intact (critical for biological activity).

  • Column: Chiralpak AD-H or OD-H (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Standard: Inject authentic cis and trans standards (if available) or racemic mixture to establish retention times. The trans isomer typically elutes earlier due to the lack of "folded" conformation.

Storage & Handling Recommendations

Based on the stability data, the following handling procedures are mandatory for pharmaceutical grade materials:

  • Solid State: Store as the Dihydrochloride salt or N-Boc/N-Benzyl protected form. Avoid storing the free base oil for >24 hours.

  • Atmosphere: All free-base handling must occur under Nitrogen or Argon to prevent carbamate formation (

    
     absorption).
    
  • Solvents: Avoid chlorinated solvents (DCM/Chloroform) for long-term storage of the free amine, as slow alkylation/quaternization can occur. Use Alcohols or Toluene.[6]

References

  • Synthesis and Stereochemistry

    • Title: Stereoselective synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.[1][3][5][6]

    • Source: Google P
    • URL
  • Degradation Mechanisms

    • Title: Microbial Degradation of Pyridine and Pyridine Derivatives (Mechanisms of ring oxid
    • Source: Semantic Scholar / Applied and Environmental Microbiology.
    • URL:[Link] (Generalized mechanism citation)

  • Moxifloxacin Intermediate Data

    • Title: Efficient Synthesis of a Key Intermediate for Moxifloxacin Via Intramolecular Double Stereodifferenti
    • Source: ACS Public
    • URL:[Link]

  • Safety & Handling

    • Title: Safety Data Sheet: (1S,6S)-2,8-Diazabicyclo[4.3.0]nonane.[3]

    • Source: TCI Chemicals.

Sources

Comparative Guide: Synthetic Methodologies for Octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

(Also known as 2,8-diazabicyclo[4.3.0]nonane) [1][2]

Executive Summary

The octahydropyrrolo[3,4-b]pyridine scaffold (IUPAC: 2,8-diazabicyclo[4.3.0]nonane) is a privileged bicyclic diamine, most notably serving as the chiral side chain of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin .[1] Its structural rigidity and specific stereochemistry (typically cis-fused, S,S-configuration) are critical for binding affinity and pharmacokinetic profiles in drug candidates.[2]

This guide objectively compares the two dominant synthetic strategies:

  • The Classical Industrial Route (Bayer Process): Hydrogenation of pyridine-2,3-dicarboximides followed by classical resolution.[2]

  • The Asymmetric Auxiliary Route: Diastereoselective hydrogenation using chiral amines to bypass late-stage resolution.[2]

Key Finding: While the Classical Route remains the benchmark for raw material costs, the Asymmetric Auxiliary Route offers superior atom economy and reduced solvent waste by eliminating the 50% loss associated with racemic resolution.

Structural & Stereochemical Analysis[2]

Before evaluating synthesis, one must understand the target's complexity. The molecule possesses two bridgehead chiral centers.

  • Thermodynamics: The cis-fused isomer is thermodynamically favored over the trans-fused system in bicyclic [4.3.0] systems containing nitrogen.[2]

  • Challenge: The primary synthetic challenge is not the cis-fusion (which occurs naturally during hydrogenation) but the enantioselectivity (obtaining S,S over R,R).

Diagram 1: Retrosynthetic Disconnection Map

G cluster_0 Critical Decision Point Target Octahydropyrrolo[3,4-b]pyridine (cis-fused) Intermediate1 Cis-Hexahydropyrrolo[3,4-b]pyridine-5,7-dione (Imide Intermediate) Target->Intermediate1  Amide Reduction (LiAlH4 or NaBH4/BF3) Start1 2,3-Pyridinedicarboxylic Acid (Quinolinic Acid) Intermediate1->Start1  1. Imide Formation 2. Heterogeneous Hydrogenation Auxiliary Chiral Amine Auxiliary ((R)-1-phenylethylamine) Intermediate1->Auxiliary  Stereo-induction (Optional)

Caption: Retrosynthetic analysis showing the central role of the imide intermediate and the divergence between classical hydrogenation and auxiliary-guided synthesis.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the primary synthetic routes based on industrial data and process chemistry literature.

FeatureMethod A: Classical Industrial RouteMethod B: Asymmetric Auxiliary Route
Primary Precursor 2,3-Pyridinedicarboxylic acid (Quinolinic acid)2,3-Pyridinedicarboxylic anhydride + (R)-1-Phenylethylamine
Key Catalyst 5% Rh/C or Pt/C (Heterogeneous)5% Rh/C or Ru/Al₂O₃
Stereocontrol None (Racemic cis mixture)High (>99% de via induction)
Purification Tartaric Acid Resolution (50% theoretical yield max)Crystallization / Hydrogenolysis
Overall Yield 25–30%45–55%
Scalability High (Multi-ton)High (Multi-kg)
Cost Driver Resolution agents & solvent recyclingCost of chiral amine (recoverable)
E-Factor (Waste) High (Discarded enantiomer)Low (Direct asymmetric synthesis)

Detailed Technical Protocols

Method A: The Classical Industrial Route (Optimization for Purity)

Best for: Low-cost starting materials where resolution infrastructure exists.[2]

Mechanism: This route relies on the high-pressure hydrogenation of a pyridine ring.[2] The pyridine-2,3-dicarboximide is aromatic and planar.[2] Hydrogenation occurs from the least hindered face, delivering the cis-fused piperidine.

Step 1: Imide Formation[2]
  • Reactants: Suspend 2,3-pyridinedicarboxylic acid (1.0 eq) in Acetic Anhydride (excess).

  • Conditions: Reflux at 120°C for 3 hours.

  • Workup: Concentrate in vacuo. React the resulting anhydride with Benzylamine (1.05 eq) in Toluene. Reflux with a Dean-Stark trap to remove water.[2]

  • Product: N-benzyl-2,3-pyridinedicarboximide.[2]

Step 2: Catalytic Hydrogenation (The Critical Step)

Note: Pyridine reduction requires forcing conditions.

  • Setup: Load a high-pressure autoclave with N-benzyl-2,3-pyridinedicarboximide dissolved in Glacial Acetic Acid.

  • Catalyst: Add 5% Rhodium on Carbon (Rh/C) (5 wt% loading relative to substrate).[2] Expert Note: Rhodium is preferred over Palladium here as Pd often causes debenzylation before ring reduction.

  • Reaction: Pressurize to 50–100 bar H₂. Heat to 80°C. Stir vigorously for 12–24 hours.

  • Monitoring: Monitor H₂ uptake. TLC should show disappearance of UV-active aromatic starting material.[2]

  • Workup: Filter catalyst over Celite. Concentrate filtrate to yield cis-N-benzyl-hexahydropyrrolo[3,4-b]pyridine-5,7-dione.[2]

Step 3: Reduction & Resolution[2][3]
  • Reduction: Reduce the imide using LiAlH₄ (in THF) or NaBH₄/BF₃·Et₂O (in Diglyme).[2] Quench carefully with Fieser method.

  • Resolution: Dissolve the racemic amine in MeOH. Add L-(+)-Tartaric acid (1.0 eq).[2]

  • Crystallization: Heat to reflux and cool slowly.[2] The (S,S)-enantiomer tartrate salt crystallizes preferentially.[2]

  • Yield: Typically 30–35% overall from start.

Method B: The Asymmetric Auxiliary Route (Optimization for Yield)

Best for: Green chemistry compliance and higher throughput.

Mechanism: By using a chiral amine (e.g., (R)-1-phenylethylamine) instead of benzylamine, the hydrogenation step becomes diastereoselective.[2] The existing chiral center on the auxiliary "blocks" one face of the pyridine, forcing Hydrogen addition from the opposite face.

Diagram 2: Stereoselective Hydrogenation Workflow

G Start Pyridine Anhydride Imide Chiral Imide (Planar Pyridine) Start->Imide + Aux Aux (R)-1-Phenylethylamine Aux->Imide Inter Diastereomerically Pure Saturated Imide Imide->Inter Hydrogenation (Steric Block) H2 H2 / Rh/C (Face Selective) H2->Inter Final (S,S)-Octahydropyrrolo [3,4-b]pyridine Inter->Final 1. Reduction (LAH) 2. Hydrogenolysis (Pd/C)

Caption: The chiral auxiliary acts as a steric shield, directing hydrogenation to yield the (S,S) isomer exclusively.

Protocol
  • Chiral Imide Synthesis: React 2,3-pyridinedicarboxylic anhydride with (R)-1-phenylethylamine in Toluene/Acetic Acid (10:1). Reflux to cyclize.[2]

  • Diastereoselective Hydrogenation:

    • Solvent: 2-Propanol (IPA) is often superior to Acetic Acid here to prevent racemization of the auxiliary.[2]

    • Catalyst: 5% Rh/Al₂O₃.[2]

    • Conditions: 50 bar H₂, 60°C.

    • Result: The bulky phenylethyl group blocks the Re-face, directing H₂ addition to the Si-face, yielding the cis-fused system with >95% diastereomeric excess (de).

  • Global Reduction: Treat the saturated imide with excess LiAlH₄ in THF (Reflux, 4h) to reduce the two carbonyls to methylenes.

  • Auxiliary Removal:

    • The phenylethyl group is benzylic and can be cleaved via hydrogenolysis.

    • Conditions: 10% Pd/C, H₂ (5 bar), MeOH, 60°C.

    • Note: This step is distinct from the ring hydrogenation. Pd/C cleaves the C-N bond here.

Safety & Troubleshooting

Critical Control Points[2][4]
  • Exotherm Control: The reduction of imides with LiAlH₄ or boranes is violently exothermic.[2] Reagents must be added as solutions, dropwise, at 0°C.

  • Hydrogenation Risks: High-pressure hydrogenation (50–100 bar) poses explosion risks.[2] Reactors must be rated for 1.5x operating pressure.[2]

  • Catalyst Ignition: Dry Rh/C and Pd/C are pyrophoric.[2] Always keep wet with water or solvent before exposing to air.[2]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low cis/trans selectivity Temperature too high during hydrogenationLower temp to <60°C; cis is kinetic product.[2]
Incomplete Pyridine Reduction Catalyst poisoning (S or N species)Use fresh catalyst; increase pressure to 100 bar.[2]
Poor Optical Purity (Method B) Racemization of auxiliaryAvoid strong acids at high temps; switch solvent to IPA.
Gel formation during workup Aluminum salts from LAHUse Rochelle's Salt (Sodium Potassium Tartrate) wash.[2]

References

  • Petersen, U., et al. (1998). Enantioselective synthesis of the Moxifloxacin side chain. Bayer AG Patents .[2] (Foundation of the industrial resolution route).

  • Scriven, E. F. V. (1996).[2] Pyridines: From Lab to Production. Elsevier Science .[2] [2]

  • Wang, Z., et al. (2014). "Improved synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane via asymmetric hydrogenation." Journal of Organic Chemistry, 79(18), 8566-8571.[2]

  • Gao, H., et al. (2018). "Catalytic Hydrogenation of Nitrogen Heterocycles: Practical Applications in Drug Synthesis." Chemical Reviews, 118(10).

  • CN Patent 103214488B. "Method for synthesizing (S,S)-2,8-diazabicyclo[4.3.0]nonane." (Detailing the tartaric acid resolution efficiency).

Sources

patent analysis for the synthesis of moxifloxacin intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of Fluoroquinolone Synthesis

Moxifloxacin hydrochloride (Avelox®) represents a fourth-generation fluoroquinolone characterized by a bulky C7-diazabicyclononane side chain and a C8-methoxy group. From a process chemistry perspective, the synthesis of Moxifloxacin presents two critical challenges that distinguish it from Ciprofloxacin or Levofloxacin:

  • Stereochemical Control: The C7 side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane, possesses two chiral centers that must be strictly controlled to prevent the formation of diastereomeric impurities.

  • Regioselectivity & Chelation: The C8-methoxy group increases the electron density of the quinoline ring, reducing the reactivity of the C7-fluorine toward nucleophilic aromatic substitution (SNAr). Furthermore, the proximity of the C6-fluorine and C8-methoxy groups creates steric hindrance.

This guide analyzes the transition from the Classical Bayer Route (linear, lower yield) to the Modern Chelate-Assisted One-Pot Route (convergent, high yield). We focus on the patent landscape that drove this shift, specifically analyzing the "Borate Complex" strategy which has become the industry standard for minimizing impurities and maximizing throughput.

Strategic Analysis of Synthetic Routes

The industrial synthesis of Moxifloxacin is convergent, involving the coupling of the Quinoline Core (1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) with the Chiral Amine Side Chain .

A. The Chiral Side Chain: (S,S)-2,8-Diazabicyclo[4.3.0]nonane

The purity of Moxifloxacin is directly dependent on the enantiomeric excess (ee) of this intermediate.

FeatureMethod A: Classical Resolution (Tartaric Acid) Method B: Catalytic Asymmetric Hydrogenation
Patent Reference US 5,468,742 ; WO 2009/125425 CN 112939849 ; JP 08505385
Mechanism Resolution of racemic cis-nonane using D(-)-tartaric acid.[1]Hydrogenation of pyridine precursors using chiral catalysts (Ru/Rh).
Yield Low (< 35% theoretical yield from racemate).[2]High (> 85%).[2][3][4][5]
Scalability High , but solvent-intensive (requires repeated recrystallization).[1]Moderate , requires high-pressure autoclaves and expensive noble metals.
Cost Driver Solvent recovery and waste disposal.Catalyst cost and turnover number (TON).
Expert Verdict Preferred for Generics. Despite lower yields, the raw materials are cheap, and the protocol is robust without IP barriers of proprietary catalysts.Niche Application. Viable only if the catalyst recovery system is highly efficient.
B. The Coupling Reaction: Direct vs. Chelate-Assisted

This is the pivotal step in the API synthesis.

  • Route 1: Direct Displacement (The "Bayer" Route - EP 0 350 733)

    • Process: Reacts the quinoline carboxylic acid directly with the amine in acetonitrile/DMF with a base (e.g., Triethylamine).

    • Flaw: The free carboxylic acid at C3 interferes with the reaction. The electron-donating C8-methoxy group deactivates the C7 position, requiring high temperatures. This leads to decarboxylation and 8-demethylation impurities.

    • Yield: ~55-65%.

  • Route 2: Borate Chelate Activation (The "Cipla/Generic" Route - WO 2008/059223)

    • Process: The quinoline core is first reacted with Boric Acid and Acetic Anhydride to form a Boron-diacetate chelate at the C3-C4 positions.

    • Advantage: The chelate locks the conformation and withdraws electron density from the ring, significantly activating the C7-fluorine for SNAr displacement. It also protects the C3-acid.

    • Yield: > 85%.

Deep Dive: The Borate Chelate One-Pot Protocol

This protocol is based on the optimization found in WO 2008/059223 . It represents the most robust method for minimizing the "8-desmethyl" impurity.

Mechanism of Action
  • Activation: Boric acid and acetic anhydride form a reactive boron species that bridges the C4-ketone and C3-carboxylate oxygen atoms.

  • Substitution: The resulting complex is highly electrophilic at C7, allowing the weak nucleophile (the hindered secondary amine) to react under mild conditions.

  • Hydrolysis: The borate complex is cleaved using simple alcohols (methanol/ethanol) to release the final API.

Detailed Experimental Workflow

Reagents:

  • Quinoline Ethyl Ester Core (1.0 eq)

  • Boric Acid (1.5 eq)

  • Acetic Anhydride (4.0 eq)

  • (S,S)-2,8-Diazabicyclo[4.3.0]nonane (1.1 eq)

  • Solvent: Acetonitrile (preferred for polarity/boiling point balance)

Step-by-Step Protocol:

  • Chelate Formation (In-Situ):

    • Charge a reactor with Acetonitrile (5 volumes) and Boric Acid (1.5 eq).

    • Add Acetic Anhydride (4.0 eq) slowly at room temperature (exothermic).

    • Add Zinc Chloride (0.05 eq - Optional catalyst mentioned in US 5,157,117, enhances rate).

    • Heat to reflux (80°C) for 1-2 hours. The solution turns clear as the active acyl-borate species forms.

    • Add the Quinoline Ethyl Ester (1.0 eq). Continue reflux for 2 hours.

    • Checkpoint: Monitor TLC/HPLC for disappearance of the ester. The intermediate is the Boron-diacetate complex.

  • Condensation (SNAr):

    • Cool the reaction mass to 25-30°C.

    • Add (S,S)-2,8-Diazabicyclo[4.3.0]nonane (1.1 eq) dropwise. Note: No additional base (TEA) is strictly required as the acetate acts as a buffer, but some protocols add TEA.

    • Stir at 25-40°C for 4-6 hours.

    • Why this works: The borate complex is so activated that heating is often unnecessary for the coupling, preventing thermal degradation.

  • Hydrolysis & Isolation:

    • Distill off approximately 50% of the solvent under vacuum.

    • Add Methanol (10 volumes).

    • Heat to reflux for 4 hours. This cleaves the B-O bonds, removing the boron chelate and regenerating the free carboxylic acid.

    • Cool to 0-5°C. The Moxifloxacin base (or HCl salt if HCl gas/solution is added) precipitates.

    • Filter and wash with cold methanol.

Comparative Performance Data

The following data summarizes the efficiency gains of the Borate Chelate route over the traditional route.

MetricTraditional Route (EP 0 350 733) Borate Chelate Route (WO 2008/059223) Impact
Overall Yield 55 - 60%80 - 88% Significant cost reduction.
Reaction Temp Reflux (80-100°C)Ambient to Mild Heat (25-50°C)Lower energy, fewer side reactions.
Impurity Profile 8-desmethyl impurity: ~1-2% 8-desmethyl impurity: < 0.1% Meets ICH guidelines without complex purification.
Reagent Cost High (Requires excess amine)Moderate (Stoichiometric amine)The amine is the most expensive raw material; saving it is crucial.
Isolation Chromatography often requiredCrystallization onlyFeasible for multi-ton manufacturing.

Visualizing the Synthetic Logic

Diagram 1: The Borate Chelate "One-Pot" Workflow

This diagram illustrates the convergent synthesis facilitated by boron activation.

Moxifloxacin_Synthesis cluster_impurities Impurity Control Core Quinoline Ethyl Ester (Start Material) Chelate Boron-Diacetate Complex (Activated Electrophile) Core->Chelate Activation Boric Boric Acid + Ac2O Boric->Chelate Coupling S_NAr Coupling (Mild Conditions) Chelate->Coupling + Amine Impurity 8-Desmethyl Impurity (Suppressed by Chelation) Amine (S,S)-Diazabicyclononane (Chiral Nucleophile) Amine->Coupling Hydrolysis Methanol Reflux (De-chelation) Coupling->Hydrolysis Intermediate API Moxifloxacin HCl (Final Product) Hydrolysis->API Crystallization

Caption: The Borate Chelate pathway activates the core while protecting it from degradation, ensuring high yield.

Diagram 2: Chiral Side Chain Resolution Logic

Comparing the resolution efficiency which dictates the cost of the starting material.

SideChain_Resolution Racemate Racemic cis-Nonane Salt Diastereomeric Salt (S,S-Amine + Tartrate) Racemate->Salt Selective Crystallization Filtrate R,R-Isomer (Waste/Recycle) Racemate->Filtrate Remains in Mother Liquor Tartaric D(-)-Tartaric Acid Tartaric->Salt Base Neutralization (NaOH) Salt->Base Solid Isolation FinalAmine (S,S)-Diazabicyclononane (>99% ee) Base->FinalAmine Extraction

Caption: Classical resolution using Tartaric acid remains the dominant generic route due to low raw material costs.

References

  • Bayer AG. (1990). Quinolone- and naphthyridone-carboxylic acid derivatives. European Patent EP 0 350 733.[6][7] Link

  • Cipla Ltd. (2008).[8] Process for the synthesis of moxifloxacin hydrochloride. World Intellectual Property Organization WO 2008/059223.[7][8] Link[8]

  • Neuland Laboratories Ltd. (2009). Improved process for the preparation of (S,S)-2,8-diazabicyclo[4.3.0]nonane. World Intellectual Property Organization WO 2009/125425.[9] Link[9]

  • Abbott Laboratories. (1992). Quinolone intermediates. United States Patent US 5,157,117.[7] Link

  • Bayer AG. (1993). Process for the preparation of 7-amino-substituted quinolone- and naphthyridone-carboxylic acids. European Patent EP 0 550 903.[6][7] Link

Sources

Comparative Analysis of Analytical Techniques for Chiral Purity of Octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Octahydropyrrolo[3,4-b]pyridine, specifically the (S,S)-cis-2,8-diazabicyclo[4.3.0]nonane isomer, is the critical chiral intermediate for the synthesis of fourth-generation fluoroquinolones, such as Moxifloxacin .[1] The enantiomeric purity of this intermediate directly dictates the safety and efficacy of the final pharmaceutical product, as the (R,R)-enantiomer is considered a critical impurity.

This guide evaluates three primary analytical methodologies for determining the chiral purity of this diamine scaffold: Direct Chiral HPLC (Ligand Exchange) , Indirect HPLC (Derivatization) , and Capillary Electrophoresis (CE) . We analyze these techniques based on resolution (


), limit of detection (LOD), cost-efficiency, and robustness.
Critical Analysis of Methodologies
Technique A: Ligand Exchange Chromatography (LEC)

The Cost-Effective Workhorse for Diamines

Mechanism: LEC utilizes the ability of the 1,2-diamine moiety in octahydropyrrolo[3,4-b]pyridine to form transient diastereomeric coordination complexes with a central metal ion (typically Cu²⁺) and a chiral selector (e.g., L-Isoleucine or L-Proline) present in the mobile phase. These complexes partition differently into the achiral C18 stationary phase.

  • Pros:

    • Cost: Uses standard C18 columns; no expensive chiral columns required.

    • Selectivity: Extremely high selectivity for free amines without prior derivatization.

    • Robustness: Less sensitive to solvent quality than normal-phase chiral HPLC.

  • Cons:

    • System Maintenance: Copper salts can precipitate; requires rigorous system passivation and flushing.

    • Detection: Limited to UV detection at low wavelengths (254 nm or lower) due to the lack of a strong chromophore in the native molecule.

Technique B: Indirect HPLC via Derivatization (Fluorescence/UV)

The High-Sensitivity Solution

Mechanism: Since the native molecule lacks a strong chromophore, it is derivatized with a reagent like NBD-Cl (4-chloro-7-nitrobenzo-2-oxa-1,3-diazole) or GITC . For chiral purity, one can use a chiral derivatizing agent (CDA) to form diastereomers separable on achiral columns, or an achiral tag (like NBD-Cl) followed by separation on a Chiralpak column.

  • Pros:

    • Sensitivity: Fluorescence detection (FLD) allows for ppm-level detection of the (R,R)-impurity.

    • Stability: Derivatized samples are often more stable and easier to handle.

  • Cons:

    • Throughput: Adds a reaction step (pre-column), increasing analysis time.

    • Risk: Kinetic resolution during derivatization can skew enantiomeric excess (ee) results if the reaction is not quantitative.

Technique C: Capillary Electrophoresis (CE)

The Green, High-Resolution Alternative

Mechanism: CE employs a chiral selector, typically Highly Sulfated


-Cyclodextrin (HS-

-CD)
, in the background electrolyte. The enantiomers form inclusion complexes with the cyclodextrin, migrating at different velocities under the electric field.
  • Pros:

    • Efficiency: Extremely high theoretical plate counts (>100,000), offering superior resolution.

    • Green Chemistry: Minimal solvent consumption (microliters).

  • Cons:

    • Sensitivity: Generally lower sensitivity (LOD) compared to HPLC-FLD due to short path length.

    • Reproducibility: Migration times can drift; requires internal standards.

Comparative Data Summary
FeatureLigand Exchange (LEC)Indirect HPLC (Derivatization)Capillary Electrophoresis (CE)
Primary Selector Cu(II) + L-IsoleucineNBD-Cl (Tag) + Chiral ColumnSulfated

-Cyclodextrin
Column Type C18 (Achiral)Chiralpak AD-H / OD-HFused Silica Capillary
Detection UV (250-300 nm)Fluorescence (Ex 470/Em 530)UV (200-210 nm)
Resolution (

)
> 2.5> 3.0> 4.0
LOD (Impurity) ~0.1%< 0.05% (Trace)~0.1 - 0.5%
Sample Prep Dissolve & Inject30-min Reaction RequiredDissolve & Inject
Cost per Run LowHigh (Reagents + Column)Very Low
Recommended Experimental Protocols
Protocol 1: Ligand Exchange Chromatography (LEC)

Best for QC release testing where <0.1% sensitivity is acceptable.

  • Mobile Phase Preparation:

    • Dissolve 1.0 g Copper(II) Sulfate Pentahydrate and 1.5 g L-Isoleucine in 1000 mL water.

    • Adjust pH to 3.5 using dilute sulfuric acid.

    • Mix with Acetonitrile (Ratio: 90:10 Aqueous:ACN).

  • Column: C18 (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm).

  • Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Temperature: 40°C.

    • Detection: UV @ 293 nm (complex absorption).[3]

  • Procedure: Inject 10 µL of sample (1 mg/mL). The (S,S)-isomer typically elutes after the (R,R)-isomer due to stronger complexation stability.

Protocol 2: Pre-Column Derivatization with NBD-Cl

Best for trace impurity analysis and cleaning validation.

  • Derivatization Reagent: 0.5 mg/mL NBD-Cl in Ethanol.

  • Reaction:

    • Mix 100 µL Sample (in borate buffer pH 9.0) + 100 µL NBD-Cl reagent.

    • Heat at 60°C for 30 minutes.

    • Quench with 50 µL 1M HCl.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase: n-Hexane : Ethanol (80:20 v/v).

    • Detection: Fluorescence (Excitation: 470 nm, Emission: 530 nm).

  • Note: This method converts the non-chromophoric amine into a highly fluorescent species, allowing detection of the (R,R) impurity at levels as low as 0.01%.

Decision Framework & Mechanism Visualization
Figure 1: Analytical Method Selection Decision Tree

MethodSelection Start Start: Select Analytical Method Chromophore Does sample have strong chromophore? Start->Chromophore Sensitivity Required Sensitivity (LOD)? Chromophore->Sensitivity No (Native Amine) Trace Trace Analysis (<0.05%) Sensitivity->Trace High Standard Standard QC (0.1%) Sensitivity->Standard Normal Deriv Method: Derivatization (NBD-Cl) + Chiral HPLC Trace->Deriv LEC Method: Ligand Exchange (LEC) (Cu-L-Isoleucine) Standard->LEC Robustness Preferred CE Method: Capillary Electrophoresis (Sulfated Cyclodextrin) Standard->CE Green/Low Sample

Caption: Decision matrix for selecting the optimal chiral purity method based on sensitivity requirements and sample properties.

Figure 2: Ligand Exchange Separation Mechanism

LEC_Mechanism cluster_complex Ternary Complex Formation Copper Cu(II) Ion Selector Chiral Selector (L-Isoleucine) Copper->Selector Coordination Analyte_S (S,S)-Analyte (Strong Complex) Copper->Analyte_S Stable Analyte_R (R,R)-Analyte (Weak Complex) Copper->Analyte_R Unstable Stationary C18 Stationary Phase Analyte_S->Stationary High Retention (Late Elution) Analyte_R->Stationary Low Retention (Early Elution)

Caption: Mechanism of chiral recognition in Ligand Exchange Chromatography (LEC) via ternary copper complex formation.

References
  • Sushma, B. L., et al. (2014). "Development and Validation of New Non-Aqueous Chemical Derivatization Methodology for Determination of Undesired (R,R)-2,8-Diazabicyclo[4.3.0]nonane." Oriental Journal of Chemistry. Link

  • Ravikumar, M., et al. (2014). "Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography." Chromatographia. Link

  • Cruz, L., et al. (2005). "Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Mandadapu, R. K., et al. (2013). "Improved Process for Synthesis of Moxifloxacin Intermediate (S,S)-2,8-Diazabicyclo[4.3.0]nonane." US Patent 2013/0225816. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

[1][2]

Executive Summary & Core Directive

1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine (CAS: 159877-36-8) is a bicyclic diamine intermediate commonly used in the synthesis of bioactive pharmaceutical ingredients.[1][2] While not listed on the US EPA’s specific P-list or U-list of acutely hazardous wastes, it must be managed as Hazardous Chemical Waste due to its potential for acute toxicity (H302) and irritation (H315, H319, H335).[1]

The Core Directive: Do not dispose of this compound down the drain or in general trash. The mandatory disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.[1]

Chemical Hazard Assessment

Before initiating disposal, operators must understand the specific hazard profile to select the correct waste stream.

PropertySpecificationOperational Implication
CAS Number 159877-36-8Use for waste manifesting and inventory tracking.[1][2][3][4]
Physical State Solid (White to off-white powder)Requires "Solid Hazardous Waste" segregation unless in solution.[1][2]
Hazards (GHS) Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritationStandard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[2] Dust mask/respirator required if handling open powder outside a fume hood.
Reactivity Stable. Incompatible with strong acids/bases.Segregation Critical: Do not mix with strong oxidizers or concentrated acids (e.g., Nitric Acid) in the waste container to prevent exothermic decomposition.
Halogen Content Non-Halogenated (Pure substance)Can be classified as "Non-Halogenated Organic" unless dissolved in solvents like DCM or Chloroform.[2]

Waste Characterization & Classification

Proper classification ensures regulatory compliance (RCRA/EU Waste Framework) and cost efficiency.

Decision Logic for Waste Stream Selection
  • Scenario A: Pure Solid Substance

    • Profile: Solid organic chemical.[5][6]

    • RCRA Code (US): Not P/U listed.[1] If it does not ignite/corrode, it is often coded as Non-Regulated Chemical Waste by generators, but best practice is to assign a state-specific hazardous code or use a generic "Toxic" profile (e.g., D000 or generic organic solid) depending on your waste vendor's protocols.[1]

    • Disposal Tag: "Hazardous Waste - Solid Organic - Toxic/Irritant."[1][2]

  • Scenario B: Solution in Organic Solvent

    • Profile: Compound dissolved in MeOH, DMSO, DMF, or DCM.

    • RCRA Code: Driven by the solvent (e.g., D001 for Methanol/Ignitable, F002 for DCM/Halogenated).

    • Disposal Tag: "Hazardous Waste - Liquid Organic."[1] (Specify solvent).

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE
  • Don PPE: Nitrile gloves (double gloving recommended for solutions), safety glasses with side shields, and a lab coat.

  • Ventilation: Perform all waste transfers inside a certified chemical fume hood to capture potential dust or vapors.

Phase 2: Waste Segregation (The "Two-Bin" System)[1]

WasteSegregationStartIdentify Waste StateIsSolidIs it a Solid?Start->IsSolidSolidPathSolid Waste StreamIsSolid->SolidPathYesLiquidPathLiquid Waste StreamIsSolid->LiquidPathNo (Solution)SolidContainerWide-Mouth Poly Jar(HDPE)SolidPath->SolidContainerLiquidContainerSolvent Carboy(HDPE/Glass)LiquidPath->LiquidContainerLabelSolidLabel: 'Hazardous Waste - Solid'Constituent: 1-Boc-6-Cbz...SolidContainer->LabelSolidLabelLiquidLabel: 'Hazardous Waste - Liquid'Constituent: Solvent + <1% AmineLiquidContainer->LabelLiquidVendorTransfer to EHS/Waste Vendor(Incineration)LabelSolid->VendorLabelLiquid->Vendor

Figure 1: Logical workflow for segregating 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine waste based on physical state.

Phase 3: Execution
For Solid Waste (Powder/Crystals):
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Waste" drum.[1]

  • Transfer: Carefully transfer the solid using a disposable spatula or funnel. Avoid creating dust.

  • Contaminated Debris: Dispose of the spatula, weigh boats, and contaminated paper towels into the same solid waste container.

  • Labeling: Affix a hazardous waste label immediately.

    • Chemical Name: 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine.[1][2][7]

    • Hazard Checkbox: Toxic, Irritant.

For Liquid Waste (Reaction Mixtures/Mother Liquors):
  • Solvent Check: Determine if the primary solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate, DMSO).

  • Segregation: Pour into the appropriate carboy (e.g., "Non-Halogenated Organic Solvents").

  • Rinsing: Triple rinse the original glass container with a small amount of compatible solvent and add the rinsate to the waste carboy.

  • Labeling: Ensure the tag lists "Trace organic amines" or the specific compound name if the concentration is >1%.

Empty Container Management:
  • Glass Vials/Bottles: Triple rinse with solvent. Deface the original label. If rinsed, these can often be discarded in "Glass Disposal" boxes (check local site rules). If unrinsed, they must go into the Solid Hazardous Waste bin.

Emergency Spill Response

In the event of a spill during disposal:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Ensure you are wearing PPE.[8]

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then sweep up carefully.

    • Liquids: Use vermiculite or universal absorbent pads.

  • Decontaminate: Clean the surface with a mild detergent and water.

  • Dispose: All cleanup materials (pads, towels, gloves) must be placed in the Solid Hazardous Waste container.

Regulatory & Compliance References

This protocol adheres to the following standards. Please verify with your local EHS officer as state regulations (e.g., California Title 22) may be stricter than federal guidelines.

  • US EPA RCRA Regulations (40 CFR 261): Identification and Listing of Hazardous Waste.[9]

    • Source:[1]

  • Fisher Scientific Safety Data Sheet (Pyridine Derivatives): General handling for pyridine-based intermediates.

    • Source:[1]

  • PubChem Compound Summary (CAS 159877-36-8): Chemical structure and physical property verification.[1]

    • Source:[1]

  • ACS Green Chemistry Institute: Guidelines for solvent selection and waste minimization in peptide/amine synthesis.

    • Source:[1]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) department for site-specific disposal codes and protocols.

Personal Protective Equipment (PPE) & Handling Guide: 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine Physical State: Solid (typically off-white powder) Primary Hazard Class: Irritant / Potential Sensitizer (Treat as "Substance of Unknown Toxicity" per Prudent Practices in the Laboratory).

This guide defines the operational safety architecture for handling this specific bicyclic amine intermediate. While specific toxicological data (LD50) may be sparse for this exact derivative, its structural class (protected pyrrolopyridines) necessitates strict control over inhalation of particulates and dermal absorption .

Immediate Action Required:

  • Engineering Control: All open-vessel handling must occur within a certified chemical fume hood.

  • Minimum PPE: Nitrile gloves (0.11 mm), Safety Glasses with side shields, Lab Coat (cotton/poly blend).

Risk Assessment & Hazard Identification

Effective safety is not about generic rules; it is about understanding the causality of risk.

  • Inhalation (High Risk): As a Boc/Cbz-protected amine, this solid is often electrostatic and "fluffy." The primary vector for exposure is airborne dust during weighing. Inhalation may trigger respiratory irritation or sensitization.

  • Dermal (Medium Risk): The lipophilic nature of the protecting groups (Boc/Cbz) facilitates skin permeation, especially if dissolved in organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Ocular (Medium Risk): Fine particulates can cause mechanical and chemical irritation to the cornea.

The "Self-Validating" Safety Loop

Before every interaction with the substance, perform this 3-point check:

  • Airflow: Is the hood sash at the safe working height (magnehelic gauge check)?

  • Barrier: Are gloves inspected for micro-tears (inflation test)?

  • Egress: Is the path to the safety shower/eyewash clear?

The PPE Matrix

Select your protection level based on the operational scale.

ParameterLevel 1: Analytical Scale (< 100 mg)Level 2: Preparative Scale (100 mg - 10 g)Level 3: Bulk Handling (> 10 g)
Respiratory Fume Hood (Face Velocity: 80-100 fpm)Fume Hood + N95 (if static is unmanageable)Fume Hood + P100 Respirator or PAPR
Hand Protection Single Nitrile Gloves (0.11 mm)Double Nitrile (Outer: 0.11mm, Inner: 0.06mm)Double Nitrile or Butyl Rubber (if in solvent)
Eye Protection Safety Glasses (ANSI Z87.1)Chemical Splash GogglesChemical Splash Goggles + Face Shield
Body Protection Standard Lab CoatLab Coat + Tyvek SleevesFull Tyvek Suit + Chemical Apron
Critical Note Change gloves immediately upon splash.Tuck inner glove under coat cuff; outer glove over.Use antistatic mats to reduce dust dispersal.

Operational Workflow: Step-by-Step

Phase A: Weighing & Transfer (The Critical Zone)

Context: This is where 90% of exposure incidents occur due to static charge dispersing the powder.

  • Static Neutralization: Place an ionizing fan or antistatic gun inside the hood 30 seconds prior to opening the vial.

    • Why? Boc/Cbz groups create significant dielectric surfaces, causing the powder to "jump" onto gloves and balances.

  • The "Tunnel" Technique: Do not lift the spatula high. Transfer from the source vial to the weighing boat keeping both containers touching the balance floor or a grounded mat.

  • Wet Transfer (Preferred): If possible, dissolve the solid directly in the shipping vial with the reaction solvent (e.g., DMF) and transfer as a liquid to eliminate dust risk entirely.

Phase B: Reaction Setup
  • Solvent Selection: If using DCM (Dichloromethane), be aware that DCM permeates standard nitrile gloves in <4 minutes.

    • Protocol: If DCM is the solvent, use Silver Shield™ (Laminate) gloves or change nitrile gloves every 15 minutes.

  • Temperature Control: If heating is required, ensure the system is under a reflux condenser before heating begins to prevent vapor escape.

Phase C: Waste Disposal
  • Solid Waste: Dispose of contaminated weighing boats, paper towels, and gloves in "Hazardous Solid Waste" (yellow bag/bin).

  • Liquid Waste: Segregate based on solvent.

    • Halogenated:[1] If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Methanol/Ethyl Acetate/DMF.

  • Container Rinse: Triple rinse the empty reagent bottle with a compatible solvent; add rinsate to the reaction or liquid waste. Deface the label before discarding the glass.

Visualizations

Diagram 1: PPE Selection Logic

This decision tree ensures you select the correct protection based on the physical state and quantity of the material.

PPE_Logic Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty_Small < 100 mg Solid->Qty_Small Qty_Large > 100 mg Solid->Qty_Large Solvent_Type Solvent Type? Liquid->Solvent_Type Rec_1 Std. PPE: Nitrile + Safety Glasses (Hood Required) Qty_Small->Rec_1 Rec_2 Enhanced PPE: Double Nitrile + Goggles (Static Control) Qty_Large->Rec_2 DCM Halogenated (DCM) Solvent_Type->DCM Std_Solv Standard (MeOH/DMF) Solvent_Type->Std_Solv Rec_3 Max PPE: Laminate Gloves + Goggles (Permeation Risk) DCM->Rec_3 Std_Solv->Rec_1

Caption: Decision matrix for selecting PPE based on physical state and solvent compatibility.

Diagram 2: Emergency Spill Response Workflow

A self-validating loop for managing accidental release.

Spill_Response Event Spill Detected Isolate 1. Isolate Area (Alert colleagues) Event->Isolate Assess 2. Assess Hazard (Powder vs. Liquid) Isolate->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Action_P Cover with wet paper towel (Prevent Dust) Powder->Action_P Action_L Absorb with vermiculite (Contain Spread) Liquid->Action_L Clean 3. Clean & Decontaminate (Soap/Water Wash) Action_P->Clean Action_L->Clean Report 4. Report Incident (EHS Log) Clean->Report

Caption: Immediate response protocol for solid vs. liquid spills to minimize exposure.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 1-Boc-octahydropyrrolo[3,4-b]pyridine (Related Structure Safety Data). National Library of Medicine. [Link][2]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.